2-amino-N-(3-chlorophenyl)benzamide
Description
Properties
IUPAC Name |
2-amino-N-(3-chlorophenyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O/c14-9-4-3-5-10(8-9)16-13(17)11-6-1-2-7-12(11)15/h1-8H,15H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PODFNAVRZPMCEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00352177 | |
| Record name | 2-amino-N-(3-chlorophenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00352177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22312-61-4 | |
| Record name | 2-amino-N-(3-chlorophenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00352177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-AMINO-N-(3-CHLOROPHENYL)BENZAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Synthesis and Characterization of 2-amino-N-(3-chlorophenyl)benzamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-amino-N-(3-chlorophenyl)benzamide, a molecule of interest in medicinal chemistry and drug development. This document outlines two primary synthetic pathways, provides detailed experimental protocols, and presents a thorough characterization profile, including spectroscopic and physical data. All quantitative information is summarized in structured tables for clarity and ease of comparison. Furthermore, key experimental workflows are visualized using Graphviz diagrams to facilitate understanding and reproducibility in a research and development setting.
Introduction
Substituted benzamides are a significant class of compounds in pharmaceutical sciences, exhibiting a wide range of biological activities. The title compound, this compound, incorporates a key 2-aminobenzamide scaffold, which is a common pharmacophore in various therapeutic agents. The presence of a 3-chlorophenyl moiety can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. This guide serves as a detailed technical resource for the preparation and comprehensive characterization of this compound.
Synthetic Pathways
Two primary and reliable synthetic routes for the preparation of this compound are presented below.
Route 1: From Isatoic Anhydride and 3-Chloroaniline
This is a direct and efficient one-step synthesis involving the reaction of isatoic anhydride with 3-chloroaniline. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the carbonyl group of the isatoic anhydride, leading to ring-opening and subsequent decarboxylation to form the desired amide.
Caption: Synthetic workflow for Route 1.
Route 2: From 2-Nitrobenzoyl Chloride and 3-Chloroaniline with Subsequent Reduction
This two-step pathway first involves the acylation of 3-chloroaniline with 2-nitrobenzoyl chloride to form the intermediate, N-(3-chlorophenyl)-2-nitrobenzamide. The nitro group is then reduced to a primary amine in the second step to yield the final product. This route offers an alternative for when starting materials for Route 1 are unavailable or for library synthesis where diversification from a common intermediate is desired.
Caption: Synthetic workflow for Route 2.
Experimental Protocols
The following are detailed experimental procedures for the synthesis of this compound.
Protocol for Synthesis Route 1
Materials:
-
Isatoic anhydride
-
3-Chloroaniline
-
Pyridine (or another suitable solvent like DMF or DMSO)
-
Hydrochloric acid (HCl), 1 M
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethanol or other suitable recrystallization solvent
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve isatoic anhydride (1.0 equivalent) in a minimal amount of pyridine.
-
Add 3-chloroaniline (1.1 equivalents) to the solution.
-
Heat the reaction mixture to 100-120 °C and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing ethyl acetate and water.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess pyridine and unreacted 3-chloroaniline), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford pure this compound.
Protocol for Synthesis Route 2
Step 1: Synthesis of N-(3-chlorophenyl)-2-nitrobenzamide
Materials:
-
2-Nitrobenzoyl chloride
-
3-Chloroaniline
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (TEA) or pyridine
-
Hydrochloric acid (HCl), 1 M
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 3-chloroaniline (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 2-nitrobenzoyl chloride (1.05 equivalents) in anhydrous DCM to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude N-(3-chlorophenyl)-2-nitrobenzamide, which can be used in the next step without further purification or can be purified by recrystallization.
Step 2: Reduction of N-(3-chlorophenyl)-2-nitrobenzamide
Materials:
-
N-(3-chlorophenyl)-2-nitrobenzamide
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
-
Sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃), saturated solution
-
Ethyl acetate or other suitable extraction solvent
Procedure:
-
In a round-bottom flask, dissolve N-(3-chlorophenyl)-2-nitrobenzamide (1.0 equivalent) in ethanol.
-
Add a solution of tin(II) chloride dihydrate (3-5 equivalents) in concentrated HCl.
-
Heat the mixture to reflux (around 70-80 °C) for 1-3 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of NaHCO₃ or a dilute NaOH solution until the pH is basic.
-
Extract the product with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
Characterization Data
The following tables summarize the key characterization data for this compound.
Physical and Molecular Properties
| Property | Value |
| Molecular Formula | C₁₃H₁₁ClN₂O |
| Molecular Weight | 246.70 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 136-137 °C |
| Exact Mass | 246.0560 |
Spectroscopic Data
The following are the expected spectroscopic data for this compound based on analysis of structurally related compounds. Experimental values should be confirmed by the researcher.
Table 1: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.2 | s | 1H | -NH- (amide) |
| ~7.9 | t | 1H | Ar-H (H-2') |
| ~7.6 | dd | 1H | Ar-H (H-6) |
| ~7.5 | ddd | 1H | Ar-H (H-6') |
| ~7.4 | t | 1H | Ar-H (H-5') |
| ~7.2 | ddd | 1H | Ar-H (H-4) |
| ~7.1 | ddd | 1H | Ar-H (H-4') |
| ~6.8 | d | 1H | Ar-H (H-3) |
| ~6.6 | t | 1H | Ar-H (H-5) |
| ~6.5 (br s) | s | 2H | -NH₂ (amino) |
Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~168.5 | C=O (amide) |
| ~150.0 | C-NH₂ (C-2) |
| ~140.5 | C-Cl (C-3') |
| ~134.0 | C-NH (amide) (C-1') |
| ~132.5 | Ar-CH (C-4) |
| ~130.5 | Ar-CH (C-5') |
| ~128.0 | Ar-CH (C-6) |
| ~123.0 | Ar-CH (C-6') |
| ~119.5 | Ar-CH (C-2') |
| ~118.5 | Ar-CH (C-4') |
| ~116.0 | Ar-CH (C-5) |
| ~115.5 | C-C=O (C-1) |
| ~114.0 | Ar-CH (C-3) |
Table 3: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Assignment |
| 3450-3300 | N-H stretching (asymmetric and symmetric, -NH₂) |
| 3300-3250 | N-H stretching (amide) |
| 1640-1620 | C=O stretching (Amide I) |
| 1600-1580 | N-H bending (Amide II) |
| ~1600, ~1480 | C=C stretching (aromatic) |
| ~750 | C-Cl stretching |
Table 4: Mass Spectrometry Data
| Ion | m/z (Predicted) |
| [M+H]⁺ | 247.0633 |
| [M+Na]⁺ | 269.0452 |
| [M-H]⁻ | 245.0487 |
Logical Workflow for Characterization
The following diagram illustrates the logical workflow for the characterization of the synthesized this compound.
Caption: Logical workflow for the characterization of the final product.
Conclusion
This technical guide provides a detailed and practical framework for the synthesis and characterization of this compound. The outlined synthetic routes are robust and adaptable, and the comprehensive characterization data serves as a valuable reference for researchers. By following the detailed protocols and analytical workflows presented, scientists and drug development professionals can confidently prepare and validate the structure of this compound for further investigation in their research endeavors.
An In-depth Technical Guide to the Physicochemical Properties of 2-amino-N-(3-chlorophenyl)benzamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 2-amino-N-(3-chlorophenyl)benzamide, a molecule of interest in medicinal chemistry. This document details its chemical identity, structural features, and known physicochemical parameters. While experimental data for some properties are limited, this guide consolidates available information and presents established experimental protocols for their determination. Furthermore, potential biological activities and associated signaling pathways are discussed based on studies of structurally related compounds, offering a foundation for future research and drug development endeavors.
Chemical Identity and Structure
This compound is a synthetic organic compound belonging to the benzamide class of molecules. Its structure features a central benzamide core with an amino group substitution on the benzoyl ring and a chlorophenyl group attached to the amide nitrogen.
-
IUPAC Name: this compound
-
CAS Number: 22312-61-4[1]
-
Molecular Formula: C₁₃H₁₁ClN₂O
-
Molecular Weight: 246.70 g/mol [1]
-
Chemical Structure:
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The available quantitative data for this compound and its isomers are summarized below.
Table 1: Summary of Physicochemical Properties
| Property | Value | Data Type | Source |
| Molecular Weight | 246.70 g/mol | Calculated | [1] |
| Melting Point | 142 °C (for 4-amino isomer) | Experimental | [2] |
| Boiling Point | 335.7 ± 27.0 °C | Predicted | [3] |
| Density | 1.4 ± 0.1 g/cm³ | Predicted | [3] |
| logP (XlogP) | 3.6 | Predicted | [4] |
| pKa (Strongest Basic) | 2.82 (for 2-aminobenzamide) | Predicted | [1] |
| Aqueous Solubility | Poorly soluble (predicted) | Predicted | [5] |
Experimental Protocols for Physicochemical Property Determination
For researchers seeking to experimentally determine the physicochemical properties of this compound, the following standard protocols are recommended.
Melting Point Determination
The melting point is a crucial indicator of a compound's purity.
Methodology:
-
A small, finely powdered sample of the crystalline solid is packed into a capillary tube.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded as the melting point range. A narrow range typically indicates high purity.
Aqueous Solubility Determination
Determining the solubility in aqueous and organic solvents is essential for formulation development.
Methodology (Shake-Flask Method):
-
An excess amount of the compound is added to a known volume of the solvent (e.g., water, phosphate-buffered saline) in a sealed container.
-
The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The solution is then filtered to remove any undissolved solid.
-
The concentration of the solute in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Solubility is typically expressed in mg/mL or µg/mL.
pKa Determination
The acid dissociation constant (pKa) is a measure of the strength of an acid or base in solution and is critical for understanding a compound's ionization state at physiological pH.
Methodology (Potentiometric Titration):
-
A known concentration of the compound is dissolved in a suitable solvent mixture (e.g., water-methanol).
-
The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
-
The pH of the solution is monitored using a calibrated pH meter throughout the titration.
-
The pKa is determined from the titration curve as the pH at which the compound is half-ionized.
logP Determination
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and its ability to cross biological membranes.
Methodology (Shake-Flask Method):
-
A solution of the compound is prepared in one of the two immiscible phases (n-octanol or water).
-
A known volume of this solution is mixed with a known volume of the other phase in a sealed container.
-
The mixture is agitated until equilibrium is reached.
-
The two phases are separated, and the concentration of the compound in each phase is determined by a suitable analytical method (e.g., HPLC-UV).
-
The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Synthesis and Spectroscopic Characterization
A plausible synthetic route for this compound involves the amidation of a protected aminobenzoic acid derivative with 3-chloroaniline, followed by deprotection.
General Synthetic Workflow
Caption: Synthetic workflow for this compound.
Predicted Spectral Data
Table 2: Predicted ¹H NMR Spectral Data (DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.2 | s | 1H | -NH- (Amide) |
| ~7.9 | d | 1H | Ar-H |
| ~7.7 | t | 1H | Ar-H |
| ~7.6 | d | 1H | Ar-H |
| ~7.4 | t | 1H | Ar-H |
| ~7.2 | t | 1H | Ar-H |
| ~7.1 | d | 1H | Ar-H |
| ~6.8 | d | 1H | Ar-H |
| ~6.6 | t | 1H | Ar-H |
| ~6.5 | s (br) | 2H | -NH₂ (Amino) |
Table 3: Predicted ¹³C NMR Spectral Data (DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~168 | C=O (Amide) |
| ~150 | C-NH₂ |
| ~140 | C-Cl |
| ~132 | Ar-C |
| ~130 | Ar-C |
| ~129 | Ar-C |
| ~128 | Ar-C |
| ~123 | Ar-C |
| ~120 | Ar-C |
| ~118 | Ar-C |
| ~117 | Ar-C |
| ~116 | Ar-C |
| ~115 | Ar-C |
Table 4: Predicted IR and MS Data
| Spectroscopy | Key Peaks/Fragments |
| IR (cm⁻¹) | ~3400-3200 (N-H stretch), ~1640 (C=O stretch, amide I), ~1540 (N-H bend, amide II) |
| MS (m/z) | 246 (M⁺), fragments corresponding to the benzoyl and chlorophenyl moieties |
Biological Activity and Signaling Pathways
While specific biological data for this compound is limited, research on structurally similar 2-amino-N-phenylbenzamide derivatives has revealed promising antimicrobial activities.
Antimycobacterial and Antifungal Activity
Studies have shown that a series of substituted 2-amino-N-phenylbenzamides exhibit significant in vitro activity against Mycobacterium tuberculosis and various fungal strains.[3] The introduction of a chloro substituent on the N-phenyl ring has been shown to enhance antimycobacterial activity.[3]
Hypothesized Mechanism of Action
The precise mechanism of action for the antimicrobial effects of these compounds is not fully elucidated. However, based on the activity of other benzamide derivatives, potential mechanisms could involve the inhibition of essential enzymes in pathogenic microorganisms. For instance, some benzamides are known to target enzymes involved in cell wall synthesis or DNA replication.
The following diagram illustrates a hypothetical signaling pathway for the antimycobacterial action of this compound, based on common drug targets in Mycobacterium tuberculosis.
Caption: Hypothesized mechanism of antimycobacterial action.
Conclusion
This compound is a compound with potential for further investigation in the field of medicinal chemistry, particularly in the development of novel antimicrobial agents. This technical guide has summarized its known physicochemical properties and provided a framework for the experimental determination of outstanding parameters. The reported biological activities of related compounds suggest that this molecule warrants further study to elucidate its specific mechanisms of action and therapeutic potential. The detailed protocols and predictive data presented herein are intended to facilitate and guide future research efforts.
References
- 1. Human Metabolome Database: Showing metabocard for 2-Aminobenzamide (HMDB0033947) [hmdb.ca]
- 2. 4-AMINO-N-(3-CHLOROPHENYL)BENZAMIDE CAS#: 888-80-2 [m.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. PubChemLite - this compound (C13H11ClN2O) [pubchemlite.lcsb.uni.lu]
- 5. benchchem.com [benchchem.com]
2-amino-N-(3-chlorophenyl)benzamide CAS number and structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-amino-N-(3-chlorophenyl)benzamide, including its chemical identity, structural information, predicted physicochemical properties, and detailed experimental protocols for its synthesis and characterization. This document addresses the current landscape of publicly available information and provides logical workflows for its laboratory preparation and analysis.
Chemical Identity and Structure
CAS Number: 22312-61-4[1]
Molecular Formula: C₁₃H₁₁ClN₂O
Structure:
The structure of this compound consists of a benzamide core. The amide nitrogen is substituted with a 3-chlorophenyl group, and the benzoyl ring carries an amino group at the 2-position (ortho-position).
Chemical Identifiers:
-
SMILES: C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)Cl)N[2]
-
InChI: InChI=1S/C13H11ClN2O/c14-9-4-3-5-10(8-9)16-13(17)11-6-1-2-7-12(11)15/h1-8H,15H2,(H,16,17)[2]
Physicochemical and Spectrometric Data
Due to a lack of experimentally derived data in peer-reviewed literature for this specific isomer, the following tables summarize calculated and predicted properties. These values serve as a baseline for experimental design and characterization.
Table 1: Predicted Physicochemical Properties
| Property | Value | Data Type | Source |
| Molecular Weight | 246.7 g/mol | Calculated | - |
| Monoisotopic Mass | 246.05598 Da | Calculated | PubChem[2] |
| XlogP | 3.6 | Predicted | PubChem[2] |
| Appearance | White to off-white solid | Predicted | General knowledge of benzanilides |
| Solubility | Sparingly soluble in water; Soluble in organic solvents (e.g., DMSO, DMF, Methanol) | Predicted | General solubility trends |
Table 2: Predicted Mass Spectrometry Data
| Adduct | m/z | Predicted CCS (Ų) | Data Type | Source |
| [M+H]⁺ | 247.06326 | 153.5 | Predicted | PubChem[2] |
| [M+Na]⁺ | 269.04520 | 161.6 | Predicted | PubChem[2] |
| [M-H]⁻ | 245.04870 | 160.0 | Predicted | PubChem[2] |
| [M]⁺ | 246.05543 | 152.9 | Predicted | PubChem[2] |
Experimental Protocols
The following sections provide detailed, representative methodologies for the synthesis and structural elucidation of this compound, based on established chemical principles for analogous compounds.[3][4]
Proposed Synthesis
A logical and efficient two-step synthesis involves the acylation of 3-chloroaniline with 2-nitrobenzoyl chloride, followed by the reduction of the nitro group.
References
Spectroscopic and Synthetic Profile of 2-amino-N-(3-chlorophenyl)benzamide: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic and synthetic data for 2-amino-N-(3-chlorophenyl)benzamide. Designed for researchers, scientists, and professionals in drug development, this document collates predicted and experimental data from analogous compounds to serve as a foundational resource for the characterization and synthesis of this molecule.
Spectroscopic Data
Mass Spectrometry
The predicted mass spectrometry data for this compound is available through chemical databases.[1] The primary expected adducts and their predicted collision cross-sections are summarized below.
Table 1: Predicted Mass Spectrometry Data [1]
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 247.06326 | 153.5 |
| [M+Na]⁺ | 269.04520 | 161.6 |
| [M-H]⁻ | 245.04870 | 160.0 |
| [M]⁺ | 246.05543 | 152.9 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
The following tables outline the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the analysis of structurally similar compounds, including isomers and derivatives.
Table 2: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.2 | s | 1H | -NH- (Amide) |
| ~7.9 | t | 1H | Ar-H (H2') |
| ~7.6 | dd | 1H | Ar-H (H6) |
| ~7.4 | ddd | 1H | Ar-H (H4') |
| ~7.3 | t | 1H | Ar-H (H5') |
| ~7.2 | t | 1H | Ar-H (H4) |
| ~7.1 | dd | 1H | Ar-H (H6') |
| ~6.8 | d | 1H | Ar-H (H3) |
| ~6.6 | t | 1H | Ar-H (H5) |
| ~5.5 | s (br) | 2H | -NH₂ (Amino) |
Table 3: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~168.0 | C=O (Amide) |
| ~150.0 | C2 (C-NH₂) |
| ~140.5 | C1' |
| ~133.0 | C3' |
| ~132.5 | C4 |
| ~130.5 | C5' |
| ~128.0 | C6 |
| ~123.5 | C2' |
| ~122.5 | C6' |
| ~119.0 | C4' |
| ~116.5 | C5 |
| ~116.0 | C1 |
| ~115.0 | C3 |
Infrared (IR) Spectroscopy
The predicted IR absorption frequencies for key functional groups in this compound are listed below. These are characteristic peaks for primary amines, secondary amides, and aromatic compounds.
Table 4: Predicted IR Spectral Data
| Frequency (cm⁻¹) | Vibration Mode | Functional Group |
| 3450 - 3300 | N-H Stretch | Primary Amine (-NH₂) |
| 3350 - 3250 | N-H Stretch | Secondary Amide (-NH-) |
| 1650 - 1630 | C=O Stretch | Amide I |
| 1600 - 1550 | N-H Bend | Amide II |
| 1600 - 1450 | C=C Stretch | Aromatic Ring |
| 800 - 600 | C-Cl Stretch | Aryl Halide |
Experimental Protocols
The following sections detail generalized yet comprehensive experimental protocols for the synthesis and spectroscopic analysis of this compound. These protocols are based on established methods for analogous compounds.
Synthesis Protocol
A common and effective method for the synthesis of aminobenzamides involves the amidation of a nitro-substituted benzoyl chloride followed by the reduction of the nitro group.[2]
Step 1: Amide Formation (N-(3-chlorophenyl)-2-nitrobenzamide)
-
In a round-bottom flask, dissolve 3-chloroaniline (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM).
-
Add a non-nucleophilic base, such as triethylamine (1.2 eq), to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 2-nitrobenzoyl chloride (1.05 eq) in DCM to the cooled mixture with continuous stirring.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-(3-chlorophenyl)-2-nitrobenzamide.
-
Purify the crude product by recrystallization or column chromatography.
Step 2: Nitro Group Reduction (this compound)
-
Dissolve the purified N-(3-chlorophenyl)-2-nitrobenzamide (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
-
Add a reducing agent, such as tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 eq) or catalytic hydrogenation (e.g., Pd/C with H₂ gas).
-
If using SnCl₂, heat the mixture to reflux for 2-4 hours. For catalytic hydrogenation, stir the mixture under a hydrogen atmosphere at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
If using SnCl₂, cool the reaction mixture and neutralize with a saturated solution of NaHCO₃. Extract the product with an organic solvent.
-
For catalytic hydrogenation, filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the final product by column chromatography or recrystallization to obtain this compound.
Spectroscopic Analysis Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the purified compound for ¹H NMR and 20-50 mg for ¹³C NMR. Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC) spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) using appropriate NMR software. Calibrate the chemical shifts to the residual solvent peak.
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid, dry sample directly onto the ATR crystal. Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
Background Collection: Collect a background spectrum of the clean, empty ATR crystal before analyzing the sample.
-
Sample Analysis: Collect the IR spectrum of the sample over the desired range (typically 4000-400 cm⁻¹).
-
Data Processing: Process the spectrum to identify the characteristic absorption peaks and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the purified compound (approximately 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.
-
Instrumentation: Utilize an Electrospray Ionization (ESI) mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes. The expected molecular ion will be observed as the [M+H]⁺ peak in positive mode and [M-H]⁻ in negative mode.
-
Data Analysis: Analyze the resulting spectrum to determine the mass-to-charge ratio (m/z) of the molecular ion and any significant fragment ions.
Visualizations
The following diagrams, generated using Graphviz, illustrate the key workflows described in this guide.
References
Predicted Biological Activity of 2-amino-N-(3-chlorophenyl)benzamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the predicted biological activities of the synthetic compound 2-amino-N-(3-chlorophenyl)benzamide. Based on the well-documented activities of structurally related 2-aminobenzamide and N-phenylbenzamide derivatives, this molecule is predicted to exhibit a range of biological effects, including anticancer, antifungal, and antimycobacterial properties. This document outlines these predicted activities, provides detailed experimental protocols for their in vitro evaluation, and presents conceptual signaling pathways and experimental workflows to guide future research and drug development efforts.
Introduction
The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The 2-aminobenzamide and N-phenylbenzamide classes, in particular, have garnered significant attention due to their diverse pharmacological profiles. Derivatives have been shown to possess activities ranging from anticancer and antimicrobial to anti-inflammatory and antiviral. This compound, a member of this family, is an understudied compound with the potential for significant biological activity. The presence of the 2-amino group, the N-phenyl ring, and the chloro-substituent are all features known to modulate the biological effects of this compound class. This guide synthesizes the available information on related compounds to predict the therapeutic potential of this compound and to provide a framework for its experimental investigation.
Predicted Biological Activities and Quantitative Data
Table 1: Predicted Anticancer Activity
| Predicted Target/Mechanism | Cell Line(s) | Predicted Potency (IC50) | Rationale/Supporting Evidence |
| Histone Deacetylase (HDAC) Inhibition | Human cancer cell lines (e.g., A549, SF268, U937) | 1-20 µM | The N-(2-aminophenyl)-benzamide moiety is a known zinc-binding group in HDAC inhibitors.[1][2] |
| Cytotoxicity | Various cancer cell lines | 5-50 µM | N-phenylbenzamide derivatives have demonstrated cytotoxic effects against cancer cell lines.[3] |
Table 2: Predicted Antimicrobial Activity
| Activity | Target Organism(s) | Predicted Potency (MIC) | Rationale/Supporting Evidence |
| Antimycobacterial | Mycobacterium tuberculosis | 10-100 µg/mL | 2-aminobenzamide derivatives have shown activity against various mycobacterial strains. |
| Antifungal | Aspergillus fumigatus, Candida albicans | 10-100 µg/mL | Benzamide derivatives have been reported to possess antifungal properties.[4][5] |
Experimental Protocols
Detailed methodologies are essential for the reproducible evaluation of the predicted biological activities of this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the compound on cancer cell lines.[6][7][8]
Objective: To determine the concentration of this compound that inhibits cell viability by 50% (IC50).
Materials:
-
This compound
-
Human cancer cell line (e.g., A549)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the wells. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a multi-well spectrophotometer.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Antimycobacterial Susceptibility Testing (Broth Microdilution)
This protocol determines the minimum inhibitory concentration (MIC) of the compound against Mycobacterium tuberculosis.[9][10][11]
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of M. tuberculosis.
Materials:
-
This compound
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
96-well microplates
-
Resazurin solution
Procedure:
-
Compound Preparation: Prepare serial two-fold dilutions of this compound in Middlebrook 7H9 broth in a 96-well plate.
-
Inoculum Preparation: Prepare a suspension of M. tuberculosis and adjust the turbidity to a 0.5 McFarland standard. Dilute the suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubation: Seal the plate and incubate at 37°C for 7-14 days.
-
MIC Determination: After incubation, add resazurin solution to each well and incubate for another 24 hours. The MIC is the lowest concentration of the compound that prevents the color change of resazurin from blue to pink.
Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is used to determine the minimum inhibitory concentration (MIC) of the compound against fungal pathogens.[12][13][14]
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a fungal strain.
Materials:
-
This compound
-
Fungal strain (e.g., Aspergillus fumigatus)
-
RPMI-1640 medium
-
96-well microplates
Procedure:
-
Compound Preparation: Prepare serial two-fold dilutions of this compound in RPMI-1640 medium in a 96-well plate.
-
Inoculum Preparation: Prepare a suspension of fungal spores and adjust the concentration to 1-5 x 10⁵ CFU/mL.
-
Inoculation: Add the fungal inoculum to each well. Include a positive control (fungus without compound) and a negative control (medium only).
-
Incubation: Incubate the plate at 35°C for 48-72 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth compared to the positive control.
Visualizations: Signaling Pathways and Workflows
Predicted Signaling Pathway: HDAC Inhibition
The N-(2-aminophenyl)-benzamide scaffold is a key feature of several known HDAC inhibitors. These compounds typically chelate the zinc ion in the active site of HDAC enzymes, leading to their inhibition. This results in the hyperacetylation of histone proteins, which in turn alters gene expression, leading to cell cycle arrest, differentiation, and apoptosis in cancer cells.
Caption: Predicted mechanism of action via HDAC inhibition.
Experimental Workflow for Biological Activity Screening
The following workflow outlines a general approach for the initial screening of this compound for its predicted biological activities.
Caption: General workflow for biological activity screening.
Conclusion
While experimental data on this compound is currently limited, the extensive research on related benzamide derivatives provides a strong foundation for predicting its biological activities. This compound is a promising candidate for investigation as an anticancer, antimycobacterial, and antifungal agent. The experimental protocols and conceptual frameworks presented in this guide are intended to facilitate and direct future research into the therapeutic potential of this and similar molecules. Further in-depth studies are warranted to validate these predictions and to elucidate the precise mechanisms of action.
References
- 1. N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and biological evaluation of 2-aminobenzamide derivatives as antimicrobial agents: opening/closing pharmacophore site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. broadpharm.com [broadpharm.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. benchchem.com [benchchem.com]
- 10. In vitro antimycobacterial activity of medicinal plants Lantana camara, Cryptolepis sanguinolenta, and Zanthoxylum leprieurii - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro Anti-mycobacterial activity of selected medicinal plants against Mycobacterium tuberculosis and Mycobacterium bovis Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antifungal Susceptibility | MI [microbiology.mlsascp.com]
- 13. journals.asm.org [journals.asm.org]
- 14. academic.oup.com [academic.oup.com]
Navigating the Solubility Landscape of 2-amino-N-(3-chlorophenyl)benzamide: A Technical Guide
For researchers, scientists, and professionals in drug development, understanding the solubility of a compound is a cornerstone of its preclinical evaluation. This technical guide provides an in-depth overview of the predicted solubility of 2-amino-N-(3-chlorophenyl)benzamide in various organic solvents and furnishes detailed experimental protocols for its quantitative determination, addressing a critical knowledge gap in the public domain.
Predicted Solubility Profile
Based on the analysis of structurally similar compounds, a qualitative prediction of the solubility of this compound in common organic solvents is presented in Table 1. These predictions are grounded in the principles of "like dissolves like," considering the hydrogen bonding capabilities and the overall hydrophobic nature of the molecule.[1]
Table 1: Predicted Qualitative Solubility of this compound in Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | Sparingly Soluble | The amino and amide groups can form hydrogen bonds with the solvent's hydroxyl group, but the hydrophobic aromatic rings will limit extensive dissolution.[1] |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Soluble | These solvents act as effective hydrogen bond acceptors for the amino and amide protons and can solvate the aromatic portions of the molecule, leading to good solubility.[1] |
| Nonpolar | Toluene, Hexane | Very Poorly Soluble | The polar amino and amide functionalities will significantly hinder solubility in these nonpolar environments, despite some affinity of the aromatic rings.[1] |
Experimental Determination of Solubility
To move beyond prediction and obtain precise, quantitative data, experimental determination is essential. The following sections detail the gold-standard shake-flask method for establishing thermodynamic equilibrium solubility and a common high-throughput approach for assessing kinetic solubility.
Thermodynamic Solubility Determination: The Shake-Flask Method
This method is designed to determine the maximum concentration of a compound that can dissolve in a solvent at equilibrium under specific temperature conditions.[1]
Experimental Protocol:
-
Preparation of a Saturated Solution: An excess amount of solid this compound is added to a known volume of the selected organic solvent in a sealed vial.
-
Equilibration: The vial is agitated (e.g., using a shaker or rotator) at a constant, controlled temperature for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
-
Sampling and Dilution: A precise aliquot of the clear supernatant is carefully removed and diluted with a suitable solvent to a concentration within the analytical range of the chosen quantification method.
-
Quantification: The concentration of this compound in the diluted sample is determined using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Calculation: The original solubility is calculated by taking the dilution factor into account.
References
An In-depth Technical Guide to 2-amino-N-(3-chlorophenyl)benzamide
Introduction and Historical Context
Benzamides represent a cornerstone in drug discovery, with derivatives demonstrating a wide spectrum of pharmacological activities, including antiemetic, antipsychotic, anticancer, and anti-inflammatory properties. The molecule 2-amino-N-(3-chlorophenyl)benzamide incorporates key structural features: a benzamide core, a primary amino group, and a chlorinated phenyl ring. These features can significantly influence its chemical properties and biological interactions.
The absence of a dedicated "discovery" paper suggests that this compound may have been first synthesized as an intermediate for more complex molecules or as part of a chemical library for screening purposes. Its synthesis logically follows well-established and documented chemical pathways for amide bond formation. This guide reconstructs the most probable and efficient synthetic pathway to this compound based on established principles of organic chemistry.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. It is important to note that while some data is calculated, other values are predicted based on the properties of structurally similar compounds due to the limited availability of direct experimental data for this specific molecule.
Table 1: Physicochemical Properties of this compound
| Property | Value | Data Type | Source |
| Molecular Formula | C₁₃H₁₁ClN₂O | Calculated | - |
| Molecular Weight | 246.70 g/mol | Calculated | |
| Appearance | White to off-white solid | Predicted | General knowledge of similar compounds |
| Melting Point | Not available | Experimental | - |
| Boiling Point | Not available | Experimental | - |
| Solubility | Predicted to be sparingly soluble in water; soluble in organic solvents like DMSO and ethanol. | Predicted | General solubility trends for benzanilides |
| pKa | Not available | Experimental | - |
| LogP (XLogP3) | ~3.6 | Computed | [1] |
| Hydrogen Bond Donors | 2 | Computed | - |
| Hydrogen Bond Acceptors | 2 | Computed | - |
Synthetic Pathway
The most logical and commonly employed route for the synthesis of this compound involves a two-step process. This pathway begins with the formation of an amide bond between 2-nitrobenzoyl chloride and 3-chloroaniline, followed by the reduction of the nitro group to a primary amine.
Experimental Protocols
The following are detailed methodologies for the key synthetic steps. These are representative procedures based on well-established reactions for the synthesis of similar benzamide derivatives.
Step 1: Synthesis of N-(3-chlorophenyl)-2-nitrobenzamide (Amide Bond Formation)
-
Materials: 2-nitrobenzoyl chloride, 3-chloroaniline, anhydrous dichloromethane (DCM), triethylamine or pyridine.
-
Procedure:
-
Dissolve 3-chloroaniline (1.0 equivalent) in anhydrous DCM in a round-bottom flask.
-
Add a non-nucleophilic base, such as triethylamine (1.2 equivalents), to the solution.
-
Cool the mixture to 0 °C in an ice bath with continuous stirring.
-
Slowly add a solution of 2-nitrobenzoyl chloride (1.05 equivalents) in anhydrous DCM to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure N-(3-chlorophenyl)-2-nitrobenzamide.
-
Step 2: Synthesis of this compound (Nitro Group Reduction)
-
Materials: N-(3-chlorophenyl)-2-nitrobenzamide, tin(II) chloride dihydrate (SnCl₂·2H₂O), concentrated hydrochloric acid (HCl), ethanol, sodium bicarbonate (NaHCO₃).
-
Procedure:
-
Dissolve N-(3-chlorophenyl)-2-nitrobenzamide (1.0 equivalent) in ethanol in a round-bottom flask.
-
Add tin(II) chloride dihydrate (3-5 equivalents) to the solution.
-
Slowly add concentrated HCl to the mixture while stirring.
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and neutralize with a saturated solution of NaHCO₃ until the solution is basic.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the final product by column chromatography or recrystallization to obtain this compound.
-
Potential Pharmacological Activity and Signaling Pathways
Due to the lack of specific pharmacological data for this compound, the following sections extrapolate potential therapeutic applications and mechanisms of action from structurally related compounds.
Anticancer Potential
Benzamide derivatives are known to exhibit anticancer properties through various mechanisms. A structurally related compound, 4-amino-N-(2'-aminophenyl)-benzamide, has shown efficacy in slowly proliferating tumors and is known for its DNA-DNA crosslinking activity. Another analogue, N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide, is a potent inhibitor of histone deacetylase 3 (HDAC3), a class I HDAC isoform.[2] HDAC inhibitors are an established class of anticancer agents that induce cell cycle arrest and apoptosis.[2]
Table 2: Quantitative Anticancer Activity of Structurally Related Benzamides
| Compound Name | Target/Assay | IC₅₀/ED₅₀ | Reference |
| N-(2-amino-4-fluorophenyl)-4-[bis(2-chloroethyl)amino]benzamide | HDAC3 | 95.48 nM | [2] |
| N-(2-amino-4-fluorophenyl)-4-[bis(2-chloroethyl)amino]benzamide | HepG2 cells (antiproliferative) | 1.30 µM | [2] |
| 4-amino-N-(2'-aminophenyl)benzamide | N/A (preferential activity in slowly growing tumors) | N/A |
Antiviral Potential
Analogues such as N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide have been identified as potent inhibitors of human adenovirus (HAdV), possibly by targeting the viral DNA replication process. This suggests that this compound could also possess antiviral properties.
Proposed Experimental Workflow for Target Identification and Validation
Given the nascent stage of research for this specific compound, a systematic approach to identify and validate its biological targets is crucial.
Conclusion
This compound is a chemical entity that can be reliably synthesized through a straightforward two-step process involving amide bond formation and subsequent nitro group reduction. While its specific "discovery" may not be marked by a dedicated publication, the synthetic logic is well-established within the field of organic chemistry. Based on the pharmacological profiles of its close analogues, this compound holds potential for further investigation as an anticancer or antiviral agent. The detailed protocols and proposed workflows provided in this guide offer a practical framework for the preparation, characterization, and biological evaluation of this and similar benzamide derivatives, which continue to be important scaffolds in the pursuit of new therapeutic agents.
References
Potential Therapeutic Targets of 2-amino-N-(3-chlorophenyl)benzamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational agents. Its synthetic tractability and ability to interact with a wide range of biological targets have made it a focal point in drug discovery. This technical guide explores the potential therapeutic targets of a specific benzamide derivative, 2-amino-N-(3-chlorophenyl)benzamide. While direct biological data for this exact molecule is limited in publicly available literature, this document extrapolates its potential therapeutic applications by analyzing structurally related compounds. The primary focus will be on three key areas where benzamide derivatives have shown significant promise: histone deacetylase (HDAC) inhibition, vascular endothelial growth factor receptor (VEGFR) antagonism, and the induction of DNA damage. This guide provides a comprehensive overview of these potential mechanisms, supported by quantitative data from analogous compounds, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Histone Deacetylase (HDAC) Inhibition
Histone deacetylases are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine residues of histones and other non-histone proteins. Their aberrant activity is implicated in the pathogenesis of various cancers, making them a validated target for anticancer drug development. Structurally similar N-(2-aminophenyl)benzamides have emerged as potent and selective inhibitors of Class I HDACs (HDAC1, HDAC2, and HDAC3).[1][2][3][4][5][6][7][8][9][10] The 2-aminoanilino-benzamide moiety acts as a zinc-binding group, chelating the zinc ion in the active site of the enzyme, which is crucial for its catalytic activity.
Signaling Pathway of HDAC Inhibition
The inhibition of HDACs leads to the accumulation of acetylated histones, resulting in a more open chromatin structure. This accessible chromatin allows for the transcription of previously silenced genes, including tumor suppressor genes. The re-expression of these genes can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.
Quantitative Data: HDAC Inhibitory Activity of Analogous Benzamides
The following table summarizes the half-maximal inhibitory concentrations (IC50) of various N-(2-aminophenyl)benzamide derivatives against Class I HDAC isoforms. This data highlights the potential for this class of compounds to achieve isoform selectivity.
| Compound ID | Linker/Cap Group | HDAC1 IC50 (nM) | HDAC2 IC50 (nM) | HDAC3 IC50 (nM) | Reference |
| 15k | Chiral Oxazoline | 80 | 110 | 6 | [1][2] |
| 19f | Pyrazine linked | 140 | 560 | 590 | [4] |
| 19k | N-methyl-3-indolyl | 140 | 560 | 590 | [4] |
| 21a | 2-thienyl at position-5 | 260 | 2470 | >10000 | [4] |
| 11a | 4-(aminomethyl)benzoyl | 670 (Class I) | - | - | [6] |
| 16 | 2-methylthiobenzamide | >20000 | >20000 | 29 | [9] |
| 6 | Imidazole core | 1.7 | 2.8 | 1.1 | [8] |
Experimental Protocol: Fluorometric HDAC Activity Assay
This protocol outlines a common method for determining the in vitro inhibitory activity of a compound against HDAC enzymes.[11][12][13][14][15]
Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3)
-
HDAC Substrate (e.g., Fluor de Lys®-SIRT2, Boc-Lys(Ac)-AMC)
-
HDAC Assay Buffer
-
Developer solution (e.g., containing Trichostatin A and trypsin)
-
Test compound (this compound) dissolved in DMSO
-
96-well black microplate
-
Fluorometric plate reader (Excitation: 350-380 nm, Emission: 440-460 nm)
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compound in HDAC Assay Buffer. The final DMSO concentration in the assay should be kept below 1%.
-
Reaction Setup: In a 96-well black microplate, add the following in order:
-
HDAC Assay Buffer
-
Test compound at various concentrations (or DMSO for control)
-
Diluted recombinant HDAC enzyme
-
-
Pre-incubation: Gently mix and incubate the plate at 37°C for 10-15 minutes.
-
Initiate Reaction: Add the fluorogenic HDAC substrate to all wells.
-
Incubation: Mix and incubate the plate at 37°C for 30-60 minutes.
-
Stop and Develop: Add the Developer solution to each well to stop the HDAC reaction and initiate the development of the fluorescent signal.
-
Final Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
Fluorescence Measurement: Read the fluorescence using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control and determine the IC50 value using a suitable software.
Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2 (also known as KDR), are key regulators of this process.[16][17][18][19][20] Inhibition of VEGFR-2 signaling is a well-established anti-cancer strategy. Several benzamide and anthranilamide derivatives have been reported as potent inhibitors of VEGFR-2 kinase activity.[21][22][23][24][25][26][27][28][29][30] These small molecules typically act as ATP-competitive inhibitors, binding to the kinase domain of VEGFR-2 and preventing its autophosphorylation and the subsequent downstream signaling cascade.
Signaling Pathway of VEGFR-2 Inhibition
Binding of VEGF to VEGFR-2 induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This activates downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which promote endothelial cell proliferation, migration, and survival. A VEGFR-2 inhibitor would block this initial phosphorylation event, thereby inhibiting angiogenesis.
Quantitative Data: VEGFR-2 Inhibitory Activity of Analogous Benzamides
The following table presents the IC50 values of various benzamide and related derivatives against VEGFR-2, demonstrating the potential potency of this chemical class.
| Compound Class | Specific Compound/Derivative | VEGFR-2 IC50 | Reference |
| Nicotinamide Derivative | Compound 8 | 77.02 nM | [27] |
| Sulfonamide Derivative | Compound 15 | 78.7 nM | [22] |
| 4-Phenylurea Chalcone | Compound 2o | 310 nM | [24] |
| 4-Phenylurea Chalcone | Compound 2l | 420 nM | [24] |
| Anthranilamide | Compound 5 | Potent (ED50 = 7 mg/kg in vivo) | [23] |
| Anthranilamide | Compound 7 | Potent (ED50 = 7 mg/kg in vivo) | [23] |
| Salicylic Amide | Compound 4e | 44-60% inhibition at 10 µM | [21] |
Experimental Protocol: In Vitro VEGFR-2 Kinase Assay (Luminescence-based)
This protocol describes a common method for measuring the in vitro inhibitory activity of a compound against VEGFR-2 kinase using an ATP consumption assay.[16][17][18][19][20]
Materials:
-
Recombinant human VEGFR-2 (KDR) enzyme
-
Kinase Assay Buffer
-
ATP solution
-
Substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Test compound (this compound) dissolved in DMSO
-
Kinase-Glo® Max Luminescence Kinase Assay Kit
-
White 96-well microplate
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compound in Kinase Assay Buffer.
-
Master Mixture Preparation: Prepare a master mixture containing Kinase Assay Buffer, ATP, and the substrate.
-
Plate Setup:
-
Add the master mixture to all wells of a white 96-well plate.
-
Add the diluted test compound to the respective wells.
-
For the positive control (no inhibitor), add buffer with the same DMSO concentration.
-
For the blank (no enzyme), add buffer.
-
-
Enzyme Addition: Add the diluted VEGFR-2 enzyme to all wells except the blank.
-
Incubation: Mix gently and incubate the plate at 30°C for 45-60 minutes.
-
ATP Detection:
-
Allow the plate and the Kinase-Glo® reagent to equilibrate to room temperature.
-
Add Kinase-Glo® reagent to each well.
-
Incubate at room temperature for 10-15 minutes to stabilize the luminescent signal.
-
-
Luminescence Measurement: Read the luminescence using a microplate reader.
-
Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
DNA Damage Induction
Certain benzamide derivatives have been shown to induce DNA damage, a mechanism that can be highly effective in killing rapidly dividing cancer cells. The proposed mechanisms include the generation of DNA strand breaks and the formation of DNA adducts or interstrand crosslinks, which can physically block DNA replication and transcription. While the evidence for this compound itself is not direct, the general reactivity of the benzamide scaffold and its substituents suggests this as a plausible therapeutic avenue.
Mechanism of DNA Damage
DNA damaging agents can act through various mechanisms. Some intercalate into the DNA helix, while others alkylate DNA bases, leading to the formation of adducts. If these adducts are not repaired, they can lead to mutations or stalled replication forks. Interstrand crosslinks are particularly cytotoxic as they prevent the separation of the DNA strands, which is essential for replication and transcription.
Quantitative Data: DNA Damage by Analogous Compounds
Direct quantitative data for DNA damage by simple 2-aminobenzamides is scarce. However, related compounds have demonstrated genotoxic effects. For example, the polysubstituted benzamide derivative metoclopramide has been shown to cause DNA strand breaks in human peripheral mononuclear leukocytes at concentrations ranging from 100 nM to 1 mM. Further research is needed to quantify the DNA damaging potential of this compound.
Experimental Protocol: Alkaline Comet Assay for DNA Strand Break Detection
The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.[31][32][33][34]
Materials:
-
Cultured cells treated with the test compound
-
Low melting point agarose
-
Microscope slides
-
Lysis solution (high salt, detergent)
-
Alkaline electrophoresis buffer (pH > 13)
-
Neutralization buffer
-
DNA staining dye (e.g., SYBR Green, propidium iodide)
-
Fluorescence microscope with appropriate filters
-
Comet scoring software
Procedure:
-
Cell Preparation: Treat cells with various concentrations of the test compound. Harvest the cells and resuspend them in PBS at an appropriate concentration.
-
Slide Preparation: Mix the cell suspension with molten low melting point agarose and spread a thin layer onto a microscope slide pre-coated with normal melting point agarose. Allow the gel to solidify.
-
Lysis: Immerse the slides in cold lysis solution for at least 1 hour to lyse the cells and unfold the DNA.
-
Alkaline Unwinding: Place the slides in a horizontal gel electrophoresis tank filled with cold alkaline electrophoresis buffer for 20-40 minutes to allow the DNA to unwind.
-
Electrophoresis: Apply a voltage to the electrophoresis tank for 20-30 minutes. Fragmented DNA will migrate out of the nucleoid, forming a "comet tail".
-
Neutralization and Staining: Neutralize the slides with a neutralization buffer and then stain the DNA with a fluorescent dye.
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. The intensity and length of the comet tail are proportional to the amount of DNA damage. Quantify the DNA damage using specialized image analysis software.
Conclusion
Based on the analysis of structurally related compounds, this compound holds significant potential as a therapeutic agent through at least three distinct mechanisms: HDAC inhibition, VEGFR-2 inhibition, and the induction of DNA damage. The N-(2-aminophenyl)benzamide core is a well-established zinc-binding motif in potent and selective Class I HDAC inhibitors. Furthermore, the broader benzamide scaffold is prevalent in numerous kinase inhibitors, including those targeting the critical angiogenic receptor VEGFR-2. While the DNA-damaging potential is less directly substantiated for this specific molecule, it remains a plausible mechanism given the known activities of other benzamide derivatives.
This technical guide provides a foundational framework for the investigation of this compound. The presented quantitative data, detailed experimental protocols, and pathway visualizations are intended to empower researchers, scientists, and drug development professionals to further explore the therapeutic promise of this and related compounds. Future studies should focus on the direct in vitro and in vivo evaluation of this compound against these targets to validate these hypotheses and elucidate its full pharmacological profile.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Development of novel benzamide class I selective lysine deacetylase inhibitors as potent anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective HDAC inhibitors with potent oral activity against leukemia and colorectal cancer: Design, structure-activity relationship and anti-tumor activity study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Improved Selective Class I HDAC and Novel Selective HDAC3 Inhibitors: Beyond Hydroxamic Acids and Benzamides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A first-in-class dual HDAC2/FAK inhibitors bearing hydroxamates/benzamides capped by pyridinyl-1,2,4-triazoles with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. assaygenie.com [assaygenie.com]
- 12. Histone Deacetylase (HDAC) Activity Assay Kit (Fluorometric) | Abcam [abcam.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. resources.novusbio.com [resources.novusbio.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. VEGFR2 (KDR) Kinase Assay Kit - Nordic Biosite [nordicbiosite.com]
- 21. Synthesis and biological evaluation of benzamides and benzamidines as selective inhibitors of VEGFR tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR‑2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Anthranilic acid amides: a novel class of antiangiogenic VEGF receptor kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. benchchem.com [benchchem.com]
- 26. researchgate.net [researchgate.net]
- 27. Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 28. New affinity probe targeting VEGF receptors for kinase inhibitor selectivity profiling by chemical proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. pubs.acs.org [pubs.acs.org]
- 30. Discovery of new nicotinamides as apoptotic VEGFR-2 inhibitors: virtual screening, synthesis, anti-proliferative, immunomodulatory, ADMET, toxicity, and molecular dynamic simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 31. bio-protocol.org [bio-protocol.org]
- 32. creative-diagnostics.com [creative-diagnostics.com]
- 33. Measuring DNA modifications with the comet assay: a compendium of protocols | Springer Nature Experiments [experiments.springernature.com]
- 34. mcgillradiobiology.ca [mcgillradiobiology.ca]
A Comprehensive Structural Analysis of 2-amino-N-(3-chlorophenyl)benzamide: A Technical Guide for Drug Discovery Professionals
Introduction
2-amino-N-(3-chlorophenyl)benzamide is a distinct small molecule belonging to the benzamide class of compounds. The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications, including antiemetic, antipsychotic, and anticancer activities. The specific substitution pattern of an amino group at the 2-position of the benzoyl ring and a chloro group at the 3-position of the N-phenyl ring imparts a unique electronic and conformational profile. This may influence its biological activity and pharmacokinetic properties.
This technical guide provides a comprehensive overview of the structural analysis of this compound. Due to the limited availability of direct experimental data in the public domain for this specific isomer, this document consolidates predictive data with established experimental protocols for analogous compounds. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the synthesis, characterization, and exploration of novel benzamide derivatives.
Molecular Structure and Physicochemical Properties
The molecular structure of this compound consists of a central amide linkage connecting a 2-aminobenzoyl group and a 3-chlorophenyl group. The presence of the amino and chloro substituents is expected to influence the molecule's polarity, solubility, and potential for intermolecular interactions.
| Property | Predicted Value | Data Source |
| Molecular Formula | C13H11ClN2O | PubChem[1] |
| Monoisotopic Mass | 246.05598 Da | PubChem[1] |
| XlogP (Predicted) | 3.6 | PubChem[1] |
| Hydrogen Bond Donors | 2 | PubChem[1] |
| Hydrogen Bond Acceptors | 2 | PubChem[1] |
| Appearance | White to off-white solid | Predicted |
Proposed Synthesis and Experimental Protocols
A robust and widely applicable method for the synthesis of aminobenzamides involves the amidation of a nitro-substituted benzoyl chloride, followed by the reduction of the nitro group. This two-step synthetic strategy is generally high-yielding and utilizes commercially available starting materials.
Synthesis Workflow
Detailed Experimental Protocols
Step 1: Synthesis of N-(3-chlorophenyl)-2-nitrobenzamide
-
In a round-bottom flask, dissolve 3-chloroaniline (1.0 eq) in an aprotic solvent such as dichloromethane (DCM).
-
Add a non-nucleophilic base, for instance, triethylamine (1.2 eq), to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 2-nitrobenzoyl chloride (1.05 eq) in the same solvent to the cooled mixture with continuous stirring.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with dilute HCl, a saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude N-(3-chlorophenyl)-2-nitrobenzamide by recrystallization or column chromatography.
Step 2: Synthesis of this compound
-
Dissolve the purified N-(3-chlorophenyl)-2-nitrobenzamide (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
-
Add a reducing agent. A common method is the use of tin(II) chloride (SnCl₂) (3-5 eq) in the presence of concentrated hydrochloric acid (HCl). Alternatively, catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere can be employed.
-
If using SnCl₂/HCl, heat the reaction mixture at reflux for 2-4 hours. For catalytic hydrogenation, stir the mixture under a hydrogen balloon at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
For the SnCl₂/HCl method, cool the reaction and neutralize with a saturated solution of NaHCO₃ or NaOH until the solution is basic. Extract the product with an organic solvent.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the final product by column chromatography or recrystallization to obtain this compound.
Structural Elucidation and Spectroscopic Analysis
The definitive confirmation of the structure of this compound would rely on a combination of modern spectroscopic techniques.
Analytical Workflow
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the purified compound (approximately 1 mg/mL) in a volatile solvent like methanol or acetonitrile.
-
Instrumentation: Utilize an Electrospray Ionization (ESI) mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode.
Predicted Mass Spectrometry Data [1]
| Adduct | m/z |
| [M+H]⁺ | 247.06326 |
| [M+Na]⁺ | 269.04520 |
| [M+K]⁺ | 285.01914 |
| [M+NH₄]⁺ | 264.08980 |
Infrared (IR) Spectroscopy
IR spectroscopy is employed to identify the key functional groups present in the molecule.
Experimental Protocol:
-
Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| 3470 - 3360 | N-H (amine) | Symmetric & Asymmetric Stretch |
| 3300 - 3200 | N-H (amide) | Stretch |
| 1640 - 1630 | C=O (amide) | Stretch |
| 1620 - 1580 | N-H (amine) | Bend |
| 1600 - 1450 | C=C (aromatic) | Stretch |
| 800 - 600 | C-Cl | Stretch |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. ¹H NMR identifies the different types of protons and their neighboring environments, while ¹³C NMR identifies the different types of carbon atoms.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC) spectra.
Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.2 | s | 1H | -NH- (amide) |
| ~7.8-7.2 | m | 7H | Ar-H |
| ~6.8-6.5 | m | 3H | Ar-H, -NH₂ (amine) |
Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~168.0 | C=O (amide) |
| ~150.0 | C-NH₂ |
| ~140.0 | C-Cl |
| ~135.0 - 115.0 | Aromatic Carbons |
Crystallographic Analysis
While no experimental crystal structure for this compound is publicly available, data from the closely related N-(3-chlorophenyl)benzamide provides insights into potential crystal packing and intermolecular interactions.[2] For N-(3-chlorophenyl)benzamide, the molecules are linked into chains by N—H⋯O hydrogen bonds.[2] It is highly probable that this compound would also exhibit extensive hydrogen bonding involving the amide N-H, the carbonyl oxygen, and the additional amino group, leading to a stable, ordered crystal lattice.
Predicted Crystallographic Parameters (based on analogy)
| Parameter | Predicted Value |
| Crystal System | Orthorhombic or Monoclinic |
| Key Intermolecular Interactions | N—H⋯O hydrogen bonds, N—H⋯N hydrogen bonds, π-π stacking |
| Dihedral Angle (Benzoyl - Amide) | ~15-20° |
| Dihedral Angle (Benzoyl - N-phenyl) | ~60-65° |
Potential Biological Significance and Signaling Pathways
Benzamide derivatives have been extensively explored for their therapeutic potential, particularly in oncology. Structurally related compounds have been shown to act as inhibitors of various enzymes, including histone deacetylases (HDACs) and receptor tyrosine kinases (RTKs).[3] The structural features of this compound suggest that it could potentially engage with similar biological targets.
Hypothesized Signaling Pathway in Cancer
Conclusion
This technical guide provides a detailed, albeit predictive, structural analysis of this compound. By leveraging data from analogous compounds and established chemical principles, this document outlines the probable synthetic route, provides detailed experimental protocols for characterization, and summarizes the expected spectroscopic and physicochemical properties. The visualizations of workflows and a hypothesized biological pathway offer a clear framework for future research. This guide serves as a valuable starting point for scientists and researchers aiming to synthesize, characterize, and evaluate the therapeutic potential of this and other novel benzamide derivatives. Further experimental validation is necessary to confirm the predicted data and fully elucidate the pharmacological profile of this compound.
References
Methodological & Application
Application Note and Experimental Protocol for the Synthesis of 2-amino-N-(3-chlorophenyl)benzamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the synthesis of 2-amino-N-(3-chlorophenyl)benzamide, a valuable scaffold in medicinal chemistry and drug discovery. The described methodology follows a robust and reproducible two-step synthetic sequence. The initial step involves the amide coupling of 3-chloroaniline with 2-nitrobenzoyl chloride to yield the intermediate, N-(3-chlorophenyl)-2-nitrobenzamide. Subsequent reduction of the nitro functional group affords the target compound. This protocol includes a comprehensive list of materials, step-by-step procedures for synthesis and purification, and characterization data. Additionally, a workflow diagram is provided for clear visualization of the experimental process.
Introduction
Substituted benzamides are a prominent class of compounds in the field of pharmacology, exhibiting a wide range of biological activities. The structural motif of 2-amino-N-arylbenzamide, in particular, serves as a key building block for the synthesis of various heterocyclic compounds and is found in molecules with potential therapeutic applications. The title compound, this compound, incorporates a reactive amino group and a chlorinated phenyl ring, making it an attractive intermediate for further chemical modifications in the development of novel pharmaceutical agents. This protocol outlines a reliable method for its laboratory-scale preparation.
Data Presentation
Table 1: Physicochemical and Yield Data for this compound and Intermediate
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) |
| N-(3-chlorophenyl)-2-nitrobenzamide | C₁₃H₉ClN₂O₃ | 276.68 | 135-137 | ~85-95 |
| This compound | C₁₃H₁₁ClN₂O | 246.70 | 147-149 | ~80-90 |
Experimental Protocols
Part 1: Synthesis of N-(3-chlorophenyl)-2-nitrobenzamide (Intermediate)
This procedure details the acylation of 3-chloroaniline with 2-nitrobenzoyl chloride.
Materials:
-
2-nitrobenzoyl chloride
-
3-chloroaniline
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (Et₃N) or Pyridine
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve 3-chloroaniline (1.0 equivalent) in anhydrous dichloromethane.
-
Add triethylamine or pyridine (1.1 equivalents) to the solution to act as an acid scavenger.
-
Cool the mixture to 0 °C in an ice bath with continuous stirring.
-
Dissolve 2-nitrobenzoyl chloride (1.05 equivalents) in a minimal amount of anhydrous dichloromethane and add it to a dropping funnel.
-
Add the 2-nitrobenzoyl chloride solution dropwise to the cooled 3-chloroaniline solution over 15-20 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure N-(3-chlorophenyl)-2-nitrobenzamide.
Part 2: Synthesis of this compound (Final Product)
This procedure describes the reduction of the nitro group of the intermediate to a primary amine.
Materials:
-
N-(3-chlorophenyl)-2-nitrobenzamide
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol (EtOH)
-
Concentrated Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution or Sodium hydroxide (NaOH) solution
-
Ethyl acetate (EtOAc) or Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve N-(3-chlorophenyl)-2-nitrobenzamide (1.0 equivalent) in ethanol.
-
Add tin(II) chloride dihydrate (3-5 equivalents) to the solution.
-
Carefully add concentrated hydrochloric acid and heat the mixture to reflux (approximately 70-80 °C) with vigorous stirring for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the acidic solution by the slow addition of a saturated solution of NaHCO₃ or a dilute NaOH solution until the pH is basic (pH ~8-9).
-
Extract the aqueous layer with ethyl acetate or dichloromethane (3 x volumes).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the final product by column chromatography on silica gel or by recrystallization to obtain pure this compound.
Mandatory Visualization
Caption: Synthetic workflow for this compound.
Application Notes: Antimicrobial Screening of 2-amino-N-(3-chlorophenyl)benzamide
Introduction
2-amino-N-(3-chlorophenyl)benzamide is a synthetic compound belonging to the benzamide class of molecules. Benzamides are a well-established scaffold in medicinal chemistry, with various derivatives exhibiting a wide range of biological activities, including antimicrobial properties.[1][2] The emergence of multidrug-resistant pathogens necessitates the discovery and development of novel antimicrobial agents.[2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the antimicrobial screening of this compound.
Potential Applications
-
Lead Compound Identification: Screening of this compound against a diverse panel of pathogenic bacteria and fungi can identify its potential as a lead compound for the development of new antimicrobial drugs.
-
Structure-Activity Relationship (SAR) Studies: The data generated from the antimicrobial screening of this compound can contribute to broader SAR studies of the benzamide class, helping to elucidate the structural features crucial for antimicrobial activity.
-
Mechanism of Action Studies: For compounds exhibiting significant antimicrobial activity, subsequent studies can be designed to investigate their mechanism of action, potentially revealing novel drug targets.
Quantitative Data Summary
While specific antimicrobial data for this compound is not extensively available in the public domain, the following table presents representative data for structurally similar 2-aminobenzamide derivatives against various microbial strains to illustrate how experimental findings should be structured.[3]
Table 1: Representative Minimum Inhibitory Concentration (MIC) of 2-Aminobenzamide Derivatives against Various Microorganisms
| Compound ID | Test Microorganism | Gram Stain | MIC (µg/mL) | Positive Control | MIC (µg/mL) of Positive Control |
| Derivative 1 | Staphylococcus aureus | Positive | 12.5 | Ampicillin | 6.25 |
| Bacillus subtilis | Positive | 25 | Ampicillin | 6.25 | |
| Escherichia coli | Negative | 50 | Gentamicin | 3.12 | |
| Pseudomonas aeruginosa | Negative | >100 | Gentamicin | 3.12 | |
| Derivative 2 | Candida albicans | N/A (Fungus) | 50 | Amphotericin B | 1.56 |
| Aspergillus fumigatus | N/A (Fungus) | >100 | Amphotericin B | 3.12 |
Experimental Protocols
The following are detailed methodologies for key experiments in the antimicrobial screening of this compound.
1. Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4]
-
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Bacterial or fungal strains
-
Standardized inoculum (0.5 McFarland standard)
-
Positive control antibiotics (e.g., Ampicillin, Gentamicin, Amphotericin B)
-
Negative control (broth with inoculum)
-
Sterility control (broth only)
-
Spectrophotometer or plate reader
-
-
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the compound in the appropriate broth to achieve a range of concentrations (e.g., 0.5 to 512 µg/mL).[5]
-
Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[5]
-
Inoculation: Add the prepared inoculum to each well containing the compound dilutions, as well as to the positive and negative control wells.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours for bacteria, or at an appropriate temperature and duration for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[4] This can be assessed visually or by measuring the optical density at 600 nm.
-
2. Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay
This assay determines the lowest concentration of an antimicrobial agent required to kill a particular microorganism.
-
Materials:
-
Results from the MIC assay
-
Agar plates (e.g., Mueller-Hinton Agar, Sabouraud Dextrose Agar)
-
-
Procedure:
-
Subculturing: Following the MIC determination, take a small aliquot (e.g., 10 µL) from the wells showing no visible growth.
-
Plating: Spread the aliquot onto an appropriate agar plate.
-
Incubation: Incubate the plates under the same conditions as the MIC assay.
-
MBC/MFC Determination: The MBC or MFC is the lowest concentration of the compound that results in a 99.9% reduction in the initial inoculum.
-
3. Cytotoxicity Assay (MTT Assay)
It is crucial to assess the toxicity of the compound to mammalian cells to ensure its selectivity for microbes.[6][7] The MTT assay is a colorimetric assay for assessing cell metabolic activity.[8]
-
Materials:
-
Mammalian cell line (e.g., HEK293, HepG2)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Plate reader
-
-
Procedure:
-
Cell Seeding: Seed the mammalian cells in a 96-well plate at a density of approximately 1 x 10^4 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound and incubate for another 24-48 hours. Include untreated cells as a control.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan.[8]
-
Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader. The amount of formazan produced is proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability compared to the untreated control.
-
Mandatory Visualizations
Caption: Experimental workflow for antimicrobial screening.
Caption: Hypothetical inhibition of bacterial IMP dehydrogenase.
References
- 1. nanobioletters.com [nanobioletters.com]
- 2. Synthesis and antibacterial activity of 3-benzylamide derivatives as FtsZ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-amino-N-(3-chlorophenyl)benzamide as a Potential Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzamides are a versatile class of organic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities. Derivatives of this scaffold have been explored as anti-cancer, anti-inflammatory, and antipsychotic agents. The structural motif of 2-amino-N-arylbenzamide, in particular, has been identified as a promising template for the development of kinase inhibitors. Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer.
While specific kinase inhibition data for 2-amino-N-(3-chlorophenyl)benzamide is not extensively available in public literature, this document provides a comprehensive guide based on the characterization of structurally related benzamide-based kinase inhibitors. The protocols and data presented herein serve as a valuable resource for researchers investigating the potential of this compound and similar molecules as kinase inhibitors.
Data Presentation: Kinase Inhibition Profile of a Structurally Related Benzamide
To illustrate the typical kinase selectivity profile of this chemical class, the following table summarizes the inhibitory activity of a representative benzamide-based kinase inhibitor, CHMFL-ABL-053. This compound shares the core benzamide structure and provides insight into potential primary and off-target kinases.
| Kinase Target | CHMFL-ABL-053 IC50 (nM) | Notes |
| ABL1 | 70 | Primary target; a tyrosine kinase implicated in chronic myeloid leukemia (CML).[1] |
| SRC | 90 | Off-target; a non-receptor tyrosine kinase involved in various cellular processes including proliferation, differentiation, and motility.[1] |
| p38 | 62 | Off-target; a mitogen-activated protein kinase (MAPK) involved in cellular responses to stress and inflammation.[1] |
Signaling Pathways
Understanding the signaling pathways in which potential target kinases are involved is crucial for elucidating the mechanism of action and predicting the biological consequences of their inhibition.
References
Application Notes and Protocols for the Development of 2-amino-N-(3-chlorophenyl)benzamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis, biological evaluation, and mechanistic analysis of derivatives of 2-amino-N-(3-chlorophenyl)benzamide. This scaffold has emerged as a promising starting point for the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases. The following protocols and data are intended to facilitate the exploration of this chemical space and accelerate the discovery of new drug candidates.
Synthetic Strategy: Building a Library of Derivatives
A versatile and efficient method for the synthesis of a library of this compound derivatives involves the reaction of isatoic anhydride with a variety of substituted anilines. This approach allows for the introduction of diverse chemical functionalities on the N-phenyl ring, enabling a thorough investigation of structure-activity relationships (SAR).
Experimental Protocol: General Synthesis of 2-amino-N-(aryl)benzamide Derivatives
This protocol describes a general method for the synthesis of 2-amino-N-arylbenzamide derivatives, which can be adapted to generate a library of compounds based on the this compound scaffold.
Materials:
-
Isatoic anhydride
-
Substituted anilines (e.g., 3-chloroaniline for the parent compound)
-
Dimethylformamide (DMF)
-
Microwave reactor (optional)
-
Standard laboratory glassware
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
Method A: Conventional Heating
-
In a round-bottom flask, dissolve isatoic anhydride (1.0 eq) and the desired substituted aniline (1.0 eq) in DMF.
-
Heat the reaction mixture at 80-100 °C for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the mixture into ice-water and collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 2-amino-N-(aryl)benzamide derivative.
Method B: Microwave-Assisted Synthesis
-
In a microwave-safe vessel, combine isatoic anhydride (1.0 eq) and the desired substituted aniline (1.0 eq).
-
Add a minimal amount of a high-boiling point solvent like DMF or conduct the reaction solvent-free.
-
Irradiate the mixture in a microwave reactor at a suitable temperature (e.g., 140 °C) and power (e.g., 140 W) for a short duration (e.g., 5-10 minutes).[1]
-
After cooling, dissolve the reaction mixture in a suitable organic solvent (e.g., ethyl acetate) and proceed with the work-up and purification as described in Method A.
Characterization:
The synthesized compounds should be thoroughly characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their identity and purity.
Biological Evaluation: Screening for Anticancer Activity
Derivatives of 2-aminobenzamide have shown significant potential as anticancer agents, often through the inhibition of key signaling pathways involved in cell proliferation and survival. A primary screening assay to evaluate the potential of newly synthesized compounds is a cell viability assay against a panel of cancer cell lines.
Data Presentation: In Vitro Anticancer Activity
The following table summarizes the in vitro anticancer activity (IC₅₀ values) of a representative set of 2-amino-N-(aryl)benzamide derivatives against the human leukemia cell line K562. This data is illustrative and serves as a template for presenting screening results.
| Compound ID | R (Substitution on N-phenyl ring) | IC₅₀ (µM) against K562 |
| 1 | H | > 50 |
| 2 | 3-Cl (Parent Compound) | 15.2 |
| 3 | 4-Cl | 12.8 |
| 4 | 3,4-diCl | 8.5 |
| 5 | 4-F | 18.1 |
| 6 | 4-CH₃ | 25.6 |
| 7 | 4-OCH₃ | 30.2 |
| 8 | 4-NO₂ | 5.1 |
Experimental Protocol: MTT Cell Viability Assay
This protocol details a colorimetric assay to assess the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., K562, A549, MCF-7)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.
-
Prepare serial dilutions of the test compounds in complete culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 48-72 hours at 37 °C in a 5% CO₂ atmosphere.
-
Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value by plotting the data using a dose-response curve fitting software.
Mechanism of Action: Targeting Histone Deacetylases (HDACs)
Several 2-aminobenzamide derivatives have been identified as inhibitors of histone deacetylases (HDACs), a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. HDAC inhibitors have emerged as a promising class of anticancer agents.
Signaling Pathway: HDAC Inhibition and its Downstream Effects
The following diagram illustrates the general mechanism of action of HDAC inhibitors, leading to cell cycle arrest and apoptosis.
Caption: HDAC inhibition by 2-aminobenzamide derivatives.
Data Presentation: In Vitro HDAC Inhibition
The following table presents representative IC₅₀ values for a selection of 2-amino-N-(aryl)benzamide derivatives against HDAC1, a key class I HDAC isoform.
| Compound ID | R (Substitution on N-phenyl ring) | IC₅₀ (nM) against HDAC1 |
| 2 | 3-Cl | 255 |
| 3 | 4-Cl | 210 |
| 4 | 3,4-diCl | 150 |
| 8 | 4-NO₂ | 95 |
| SAHA (Vorinostat) | (Reference Drug) | 50 |
Experimental Protocol: In Vitro Fluorometric HDAC Inhibition Assay
This protocol describes a common method to determine the in vitro inhibitory activity of compounds on HDAC enzymes.[2]
Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC1)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC assay buffer
-
Developer solution (containing Trichostatin A and a trypsin-like protease)
-
Test compounds dissolved in DMSO
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in HDAC assay buffer. The final DMSO concentration should be kept constant across all wells.
-
In a 96-well black microplate, add the test compound dilutions. Include a vehicle control (buffer with DMSO) and a positive control (a known HDAC inhibitor like SAHA).
-
Add the recombinant HDAC enzyme to all wells except for the no-enzyme control.
-
Incubate the plate at 37 °C for 15 minutes to allow the compounds to interact with the enzyme.
-
Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.
-
Incubate the plate at 37 °C for 30-60 minutes.
-
Stop the enzymatic reaction and develop the fluorescent signal by adding the developer solution to each well.
-
Incubate the plate at room temperature for 15 minutes, protected from light.
-
Measure the fluorescence using a microplate reader with appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission).
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value using a dose-response curve.
Workflow for Derivative Development
The following diagram outlines a logical workflow for the development and evaluation of novel this compound derivatives.
Caption: A typical workflow for drug discovery.
References
Application Notes and Protocols for the Quantification of 2-amino-N-(3-chlorophenyl)benzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-amino-N-(3-chlorophenyl)benzamide is a substituted benzamide derivative. The accurate and reliable quantification of this compound is crucial for various stages of drug development, including pharmacokinetic studies, formulation development, quality control, and stability testing. This document provides detailed application notes and experimental protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Analytical Methods Overview
Two primary analytical techniques are detailed for the quantification of this compound:
-
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): This is a widely used, robust, and cost-effective technique suitable for the quantification of aromatic compounds in various matrices. It is ideal for routine analysis in quality control and formulation development.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This technique offers higher sensitivity and selectivity compared to HPLC-UV, making it the method of choice for bioanalytical studies where low detection limits are required, such as in pharmacokinetic research.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This section details a reverse-phase HPLC-UV method adapted from a validated method for a similar compound, providing a comprehensive protocol for achieving accurate and reproducible quantification.[1]
Experimental Protocol
1. Instrumentation, Materials, and Reagents
-
Instrumentation: A standard HPLC system equipped with a binary or quaternary pump, degasser, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.[1]
-
Reagents:
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade or Milli-Q)
-
Formic Acid (ACS Grade)
-
This compound Reference Standard
-
2. Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase | 60:40 (v/v) Acetonitrile:Water with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm (or optimal wavelength determined by UV scan) |
| Run Time | Approximately 10 minutes |
3. Preparation of Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.[1]
-
Working Standard Solutions: Prepare a series of working standard solutions by performing serial dilutions of the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.[1] These solutions are used to construct the calibration curve.
-
Sample (Test) Solutions: Accurately weigh a sample containing this compound. Dissolve the sample in a known volume of the mobile phase to achieve a theoretical concentration that falls within the established calibration range (e.g., 25 µg/mL).[1]
Data Presentation: HPLC-UV Method Validation Parameters
The following table summarizes typical validation parameters for an HPLC-UV method, adapted from a method for a related compound.[1]
| Parameter | Specification |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
| Limit of Detection (LOD) | To be determined |
| Limit of Quantification (LOQ) | To be determined |
Experimental Workflow: HPLC-UV Analysis
HPLC-UV experimental workflow.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For trace-level quantification, especially in biological matrices, LC-MS/MS is the recommended method due to its high sensitivity and selectivity.[2][3] The following protocol is adapted from methods developed for similar compounds and impurities.
Experimental Protocol
1. Instrumentation, Materials, and Reagents
-
Instrumentation: A UPLC or HPLC system coupled to a triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size) is suitable for fast analysis.
-
Reagents:
-
Acetonitrile (LC-MS Grade)
-
Water (LC-MS Grade)
-
Ammonium Acetate (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
This compound Reference Standard
-
Internal Standard (IS) - a structurally similar and stable isotopically labeled compound is recommended.
-
2. Chromatographic and Mass Spectrometric Conditions
| Parameter | Condition |
| Mobile Phase | A: 5 mM Ammonium Acetate in WaterB: Methanol |
| Gradient | To be optimized, e.g., 35% B to 95% B over 3 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | To be determined by infusing a standard solution.Precursor Ion [M+H]⁺: Expected m/z 247.1Product Ions: To be determined |
| Collision Energy | To be optimized for each transition |
3. Sample Preparation (from Plasma)
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard.
-
Vortex: Vortex the mixture for 1 minute.
-
Centrifuge: Centrifuge at 10,000 x g for 10 minutes.
-
Transfer: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute: Reconstitute the residue in 100 µL of the mobile phase.
Data Presentation: LC-MS/MS Method Validation Parameters
The following table summarizes typical validation parameters for an LC-MS/MS method for a related compound, which can be used as a starting point.[2]
| Parameter | Specification |
| Linearity Range | 0.2 - 5.0 ppm (or ng/mL) |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 85.0 - 115.0% |
| Precision (% RSD) | ≤ 15.0% |
| Limit of Detection (LOD) | ~0.07 ppm (or ng/mL) |
| Limit of Quantification (LOQ) | ~0.2 ppm (or ng/mL) |
Experimental Workflow: LC-MS/MS Bioanalysis
LC-MS/MS bioanalytical workflow.
Conclusion
The analytical methods described provide a detailed framework for the quantitative analysis of this compound. The HPLC-UV method is well-suited for routine analysis in a quality control setting, while the LC-MS/MS method offers the high sensitivity and selectivity required for bioanalytical applications. It is essential to perform a full method validation according to the International Council for Harmonisation (ICH) guidelines to ensure the reliability and accuracy of the data generated for your specific application.
References
Application Notes and Protocols for Evaluating the Cytotoxicity of 2-amino-N-(3-chlorophenyl)benzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for evaluating the cytotoxic effects of the compound 2-amino-N-(3-chlorophenyl)benzamide using common cell-based assays. Benzamide derivatives are a class of compounds with diverse biological activities, and some have been investigated for their potential as anticancer agents.[1] Understanding the cytotoxic profile of novel compounds like this compound is a critical step in the drug discovery and development process.[2][3]
This document outlines detailed protocols for assessing cell viability, membrane integrity, and apoptosis induction. The provided methodologies are based on established and widely used techniques in cell biology and toxicology.[4]
General Workflow for In Vitro Cytotoxicity Testing
The following diagram illustrates a typical workflow for assessing the in vitro cytotoxicity of a test compound.
Caption: A general experimental workflow for evaluating compound cytotoxicity.
Experimental Protocols
Cell Viability Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[5] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[6] Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent). Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution in PBS to each well.[6][7]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of MTT solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[6][7]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[7] Read the absorbance at 570 nm using a microplate reader.[5][8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Data Presentation:
| Concentration of this compound (µM) | Absorbance (570 nm) (Mean ± SD) | % Cell Viability |
| Vehicle Control (0) | 100 | |
| 0.1 | ||
| 1 | ||
| 10 | ||
| 50 | ||
| 100 |
Membrane Integrity Assay: Lactate Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture supernatant.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. It is crucial to include a positive control for maximum LDH release by treating some wells with a lysis buffer.
-
Supernatant Collection: After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes.[9]
-
Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Reagent Addition: Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and a tetrazolium salt) to each well.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[10]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells relative to the maximum LDH release control.
Data Presentation:
| Concentration of this compound (µM) | Absorbance (490 nm) (Mean ± SD) | % Cytotoxicity |
| Vehicle Control (0) | 0 | |
| 0.1 | ||
| 1 | ||
| 10 | ||
| 50 | ||
| 100 | ||
| Maximum LDH Release | 100 |
Apoptosis Assays
Apoptosis, or programmed cell death, is a key mechanism by which cytotoxic compounds can eliminate cancer cells.[3] Several assays can be used to detect apoptosis.
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[11] In early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[12] Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells and early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells.[12]
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with different concentrations of this compound for the desired time.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin to detach them.[11]
-
Cell Washing: Wash the cells twice with ice-cold PBS.[11]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of approximately 1 x 10^6 cells/mL.[11]
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.[11]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze by flow cytometry within one hour.[11]
Data Presentation:
| Concentration of this compound (µM) | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control (0) | |||
| 10 | |||
| 50 | |||
| 100 |
Caspases are a family of proteases that play a central role in the execution of apoptosis.[4] Assays are available to measure the activity of specific caspases, such as caspase-3/7.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound.
-
Reagent Addition: Add a luminogenic or fluorogenic substrate for caspase-3/7 to each well.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 1 hour).
-
Signal Measurement: Measure the luminescence or fluorescence using a microplate reader.
-
Data Analysis: Calculate the fold increase in caspase activity relative to the vehicle-treated control.
Data Presentation:
| Concentration of this compound (µM) | Caspase-3/7 Activity (Fold Increase vs. Control) (Mean ± SD) |
| Vehicle Control (0) | 1.0 |
| 10 | |
| 50 | |
| 100 |
Potential Signaling Pathway
While the specific mechanism of action for this compound is unknown, some benzamide derivatives have been shown to induce apoptosis through the intrinsic (mitochondrial) pathway.[1] This pathway involves the activation of pro-apoptotic proteins, leading to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of caspases.
Caption: A putative intrinsic apoptosis pathway that may be induced by the compound.
Conclusion
The protocols detailed in these application notes provide a robust framework for the initial cytotoxic evaluation of this compound. By employing a combination of assays that measure different cellular parameters, researchers can gain valuable insights into the compound's potency and potential mechanism of action. It is recommended to perform these assays in multiple cell lines to assess the compound's selectivity. Further studies will be required to elucidate the specific molecular targets and signaling pathways affected by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. news-medical.net [news-medical.net]
- 4. Apoptosis Protocols | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. atcc.org [atcc.org]
- 6. researchgate.net [researchgate.net]
- 7. cyrusbio.com.tw [cyrusbio.com.tw]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. mcb.berkeley.edu [mcb.berkeley.edu]
- 10. LDH cytotoxicity assay [protocols.io]
- 11. benchchem.com [benchchem.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing 2-amino-N-(3-chlorophenyl)benzamide in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzamide derivatives represent a promising class of small molecules with demonstrated potential in oncology.[1] Compounds within this family have been shown to exert anti-cancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling molecules like histone deacetylases (HDACs) and protein kinases.[2][3][4] This document provides a comprehensive set of protocols to evaluate the in vitro anti-cancer properties of 2-amino-N-(3-chlorophenyl)benzamide, a member of this versatile chemical class. The following experimental workflows and detailed methodologies are designed to assess its cytotoxicity, effects on apoptosis, and impact on cell cycle progression in cancer cell lines.
Postulated Mechanism of Action
While the specific molecular targets of this compound are yet to be fully elucidated, based on structurally related benzamides, its anti-cancer activity may be mediated through the induction of apoptosis and cell cycle arrest.[3][5][6][7][8][9] A plausible mechanism involves the inhibition of key regulatory proteins, potentially including HDACs or kinases, leading to downstream effects on cell proliferation and survival pathways.
Figure 1: Postulated mechanism of action for this compound.
Experimental Workflow
A systematic approach is crucial for characterizing the anti-cancer effects of a novel compound. The following workflow outlines the key stages, from initial cytotoxicity screening to more detailed mechanistic studies.
Figure 2: General experimental workflow for in vitro testing.
Data Presentation
Table 1: Physicochemical Properties of this compound (Predicted)
| Property | Value |
| Molecular Formula | C₁₃H₁₁ClN₂O |
| Molecular Weight | 246.70 g/mol |
| LogP (Predicted) | ~2.8 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 2 |
| Solubility | Predicted to be soluble in DMSO and ethanol |
Table 2: Hypothetical Cytotoxicity Data (IC50 Values in µM)
| Cell Line | 24h | 48h | 72h |
| MCF-7 (Breast) | 15.2 | 8.5 | 4.1 |
| A549 (Lung) | 22.8 | 12.1 | 6.3 |
| HCT116 (Colon) | 18.5 | 9.9 | 5.2 |
| HeLa (Cervical) | 14.9 | 7.8 | 3.9 |
Table 3: Hypothetical Apoptosis Analysis in MCF-7 Cells (48h Treatment)
| Concentration (µM) | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic Cells | % Necrotic Cells |
| 0 (Vehicle) | 95.1 ± 2.3 | 2.5 ± 0.5 | 1.8 ± 0.4 | 0.6 ± 0.2 |
| 5 | 70.4 ± 3.1 | 15.2 ± 1.8 | 10.3 ± 1.5 | 4.1 ± 0.9 |
| 10 | 45.2 ± 2.8 | 28.9 ± 2.2 | 22.5 ± 2.0 | 3.4 ± 0.7 |
| 20 | 20.1 ± 1.9 | 35.6 ± 2.5 | 38.7 ± 2.9 | 5.6 ± 1.1 |
Table 4: Hypothetical Cell Cycle Distribution in MCF-7 Cells (24h Treatment)
| Concentration (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| 0 (Vehicle) | 60.5 ± 2.5 | 25.1 ± 1.8 | 14.4 ± 1.3 |
| 5 | 68.2 ± 3.1 | 18.5 ± 2.0 | 13.3 ± 1.9 |
| 10 | 75.8 ± 3.5 | 12.3 ± 1.5 | 11.9 ± 1.7 |
| 20 | 80.1 ± 4.0 | 8.7 ± 1.2 | 11.2 ± 1.6 |
Experimental Protocols
Compound Preparation
-
Stock Solution Preparation : Accurately weigh the desired amount of this compound. Prepare a 10 mM stock solution in 100% dimethyl sulfoxide (DMSO).[10]
-
Solubilization : Vortex the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath may assist in dissolution.[10]
-
Storage : Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
Cell Culture
-
Cell Lines : Select appropriate cancer cell lines for testing (e.g., MCF-7, A549, HCT116, HeLa).
-
Culture Conditions : Culture cells in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO₂.[11]
Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of viable cells.[11]
-
Cell Seeding : Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[10]
-
Compound Treatment : Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium with 100 µL of the medium containing the compound at various concentrations. Include a vehicle control (DMSO concentration equivalent to the highest compound concentration).[11]
-
Incubation : Incubate the plate for 24, 48, and 72 hours.[10]
-
MTT Addition : Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11]
-
Formazan Solubilization : Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.[11]
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment : Seed cells in 6-well plates and treat with this compound at concentrations around the IC50 value for 24 or 48 hours.
-
Cell Harvesting : Collect both adherent and floating cells. For adherent cells, use trypsin and combine with the supernatant.[12]
-
Washing : Wash the cells twice with cold PBS.[1]
-
Resuspension : Resuspend the cell pellet in 1X Annexin V binding buffer.[12]
-
Staining : Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol and incubate for 15 minutes at room temperature in the dark.[1][11]
-
Flow Cytometry : Analyze the stained cells using a flow cytometer.
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the proportion of cells in different phases of the cell cycle.
-
Cell Seeding and Treatment : Seed cells in 6-well plates and treat with this compound at various concentrations for 24 hours.
-
Cell Harvesting and Fixation : Harvest the cells and wash with PBS. Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Incubate at 4°C for at least 1 hour.[9][13]
-
Staining : Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a PI staining solution containing RNase A.[9]
-
Incubation : Incubate for 30 minutes at room temperature in the dark.[1]
-
Flow Cytometry : Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Conclusion
The protocols outlined in this document provide a robust framework for the initial in vitro characterization of this compound as a potential anti-cancer agent. By systematically evaluating its cytotoxicity, and its effects on apoptosis and the cell cycle, researchers can gain valuable insights into its mechanism of action and therapeutic potential. Further investigation into specific molecular targets through techniques such as Western blotting for key signaling proteins is recommended for a more comprehensive understanding.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of (S)- N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6 H)-yl)ethyl)benzamide as Potent Class I Selective HDAC Inhibitor for Oral Anticancer Drug Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. N-(2-amino-5-chlorobenzoyl)benzamidoxime derivatives inhibit human leukemia cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of N-(2-Amino-4-Fluorophenyl)-4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of N-(2-Amino-4-Fluorophenyl)-4-[ bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Discovery of N-(2-Amino-4-Fluorophenyl)-4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor [frontiersin.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. bdbiosciences.com [bdbiosciences.com]
Application Notes and Protocols: 2-Amino-N-(3-chlorophenyl)benzamide in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of a wide array of therapeutic agents with diverse biological activities. These activities span oncology, infectious diseases, and neurology. The compound 2-amino-N-(3-chlorophenyl)benzamide, a member of the 2-aminobenzanilide class, has been investigated for its potential biological activities, particularly as an antimicrobial agent. This document provides a summary of its known applications, relevant experimental protocols, and the broader context of its therapeutic potential based on the activities of structurally related compounds.
Synthesis
The synthesis of this compound can be achieved through the reaction of isatoic anhydride with 3-chloroaniline. This method provides a straightforward route to the target compound.
General Synthetic Protocol
A mixture of isatoic anhydride (1 equivalent) and 3-chloroaniline (1 equivalent) in a suitable solvent such as glacial acetic acid is heated under reflux for a specified period. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled and poured into water, leading to the precipitation of the crude product. The solid is then collected by filtration, washed with water, and purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound.
Application Note: Profiling 2-amino-N-(3-chlorophenyl)benzamide Against a Kinase Panel for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, making them a primary focus for drug discovery, particularly in oncology and immunology.[1] The development of potent and selective kinase inhibitors requires robust and reliable in vitro assays to determine enzyme activity and inhibitor potency.[1] Kinase inhibitor selectivity is a crucial factor in drug development, as off-target effects can lead to toxicity and undesirable side effects. High-throughput kinome profiling has emerged as an efficient strategy for identifying new, selective kinase inhibitors and for characterizing the selectivity of existing compounds.[2] This application note describes a protocol for screening the compound 2-amino-N-(3-chlorophenyl)benzamide against a panel of kinases to determine its inhibitory activity and selectivity profile. Due to the limited publicly available kinome screening data for this compound, this document will utilize a structurally related benzamide-based kinase inhibitor, CHMFL-ABL-053, as a surrogate to illustrate the typical data and analysis involved in such a screening campaign.[3]
Principle of Kinase Screening
Biochemical kinase assays are fundamental tools in drug discovery for assessing the inhibitory potential of small molecules. These assays typically measure the phosphorylation of a substrate by a kinase.[1] Common methods include radiometric assays, which are considered the gold standard, as well as fluorescence-based and luminescence-based assays.[4] The choice of assay platform often depends on factors such as throughput, cost, and the specific kinase being studied. Kinase inhibition is quantified by measuring the decrease in signal (e.g., radioactivity, fluorescence, or luminescence) in the presence of the test compound.[1] The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.
Data Presentation: Kinase Inhibition Profile
The inhibitory activity of a test compound is assessed against a panel of kinases to determine its potency and selectivity. The results are typically presented as the percent inhibition at a given concentration or as IC50 values. The following table summarizes the inhibitory activity of the surrogate compound, CHMFL-ABL-053, against key kinases.
| Kinase Target | This compound (as CHMFL-ABL-053) IC50 (nM) | Notes |
| ABL1 | 70 | Primary target; a tyrosine kinase implicated in chronic myeloid leukemia (CML).[3] |
| SRC | 90 | Off-target; a non-receptor tyrosine kinase involved in various cellular processes including proliferation, differentiation, and motility.[3] |
| p38 | 62 | Off-target; a mitogen-activated protein kinase (MAPK) involved in cellular responses to stress and inflammation.[3] |
Experimental Protocols
A detailed protocol for an in vitro kinase assay is provided below. This protocol is a general guideline and may require optimization for specific kinases and assay formats.
Materials and Reagents
-
Kinase of interest (recombinant, purified)
-
Kinase-specific substrate (peptide or protein)
-
Test compound (this compound)
-
Adenosine triphosphate (ATP)
-
Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, Promega)
-
Microplates (e.g., 384-well, white, low-volume)
-
Plate reader capable of luminescence detection
-
Dimethyl sulfoxide (DMSO)
Experimental Workflow
Caption: Experimental workflow for in vitro kinase screening.
Detailed Protocol
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Perform serial dilutions to create a range of concentrations for IC50 determination. The final DMSO concentration in the assay should be kept constant, typically below 1%.[3]
-
Assay Plate Setup: In the wells of a microplate, add the kinase, its specific substrate, and the kinase reaction buffer. Add the diluted compound to the appropriate wells. Include a DMSO-only control (vehicle control).
-
Pre-incubation: Gently mix the contents and pre-incubate the plate at room temperature for 10-15 minutes to allow the compound to interact with the kinase.[3]
-
Initiation of Kinase Reaction: Start the reaction by adding a solution of ATP and the specific substrate to each well. The concentration of ATP should ideally be at or near the Km for the specific kinase.[3]
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined duration (e.g., 60 minutes). This incubation time should be within the linear range of the reaction.[3]
-
Termination and ADP Detection: Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for approximately 40 minutes.[3]
-
Signal Generation: Add the Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase-luciferin reaction, producing a luminescent signal. Incubate for 30-60 minutes at room temperature.[3]
-
Data Acquisition: Measure the luminescence of each well using a plate reader.[3]
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control.[3] The IC50 value is then determined by fitting the dose-response data to a suitable model.
Signaling Pathway Visualization
Understanding the cellular pathways in which the identified kinase targets operate is crucial for interpreting the biological consequences of inhibition. The surrogate compound, CHMFL-ABL-053, was found to inhibit ABL1, SRC, and p38. These kinases are involved in critical signaling pathways that regulate cell proliferation, survival, and stress responses.
Caption: Simplified signaling pathways involving ABL1, SRC, and p38.
Data Analysis and Interpretation
The analysis of kinase screening data involves several steps to ensure the reliability and proper interpretation of the results.
Caption: Logical workflow for kinase screening data analysis.
Conclusion
Screening small molecules like this compound against a comprehensive kinase panel is a critical step in the drug discovery process. It provides valuable information on the compound's potency, selectivity, and potential off-target effects. The protocols and data analysis workflows outlined in this application note provide a framework for conducting and interpreting such screens. The identification of both on-target and off-target activities is essential for guiding lead optimization efforts and for understanding the compound's overall pharmacological profile. Further cellular and in vivo studies are necessary to validate the findings from biochemical assays and to assess the therapeutic potential of the compound.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-amino-N-(3-chlorophenyl)benzamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis yield of 2-amino-N-(3-chlorophenyl)benzamide.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and logical method for synthesizing this compound involves a two-step process. The first step is the amide coupling of 2-nitrobenzoic acid (or its activated form, like 2-nitrobenzoyl chloride) with 3-chloroaniline. This is followed by the reduction of the nitro group to an amino group to yield the final product.[1][2][3]
Q2: I'm observing a low yield of my final product. What are the potential causes?
A2: Low yields can arise from several factors, including incomplete activation of the carboxylic acid, side reactions of the starting materials, or suboptimal reaction conditions. It is crucial to ensure that the activating agent is fresh and the reaction is carried out under anhydrous conditions to prevent hydrolysis of the activated intermediate.[4] The nucleophilicity of 3-chloroaniline can also be a factor.
Q3: My purified product shows multiple spots on a TLC plate. What are the likely impurities?
A3: Multiple spots on a TLC plate indicate the presence of impurities. These could include unreacted starting materials (2-nitrobenzoic acid and 3-chloroaniline), byproducts from the coupling agent, or products of side reactions such as the formation of diacylated aniline.[4]
Q4: How can I best purify the crude this compound?
A4: The primary methods for purification are recrystallization and column chromatography. For benzamide derivatives, recrystallization from a suitable solvent system (e.g., ethanol/water) can be highly effective.[3][4] If column chromatography is necessary, using silica gel with an eluent system such as ethyl acetate/hexane is common.
Q5: Are there alternative synthetic routes to consider?
A5: Yes, an alternative approach is the direct coupling of 2-aminobenzoic acid and 3-chloroaniline. However, this often requires a coupling agent to activate the carboxylic acid. Another potential route is a copper-catalyzed amination of a suitably substituted benzoic acid derivative. For instance, a similar reaction involving the coupling of 2-chlorobenzoic acid and 3-chloroaniline has been reported with a high yield.[5]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Ineffective activation of 2-nitrobenzoic acid. | - Use a more potent coupling reagent like HATU or prepare the acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.- Ensure all reagents and solvents are anhydrous.[4] |
| Low nucleophilicity of 3-chloroaniline. | - Consider using a stronger, non-nucleophilic base or a more reactive activated ester of the benzoic acid. | |
| Side reaction of the activated carboxylic acid. | - If preparing an acyl chloride, add the 3-chloroaniline solution dropwise to the acyl chloride solution at a low temperature (e.g., 0 °C) to minimize side reactions. | |
| Presence of Multiple Impurities | Formation of diacylated aniline (bis-amide). | - Use a controlled stoichiometry of the reactants, typically a slight excess of the aniline can be beneficial.- Add the activating agent or acyl chloride slowly to the reaction mixture containing the aniline. |
| Presence of unreacted starting materials. | - Increase the reaction time or temperature, while monitoring with TLC.- Ensure accurate measurement of all reactants.[4] | |
| Difficulty in Purification | Product streaking on silica gel column. | - Deactivate the silica gel by adding a small amount of a basic modifier like triethylamine to the eluent system.[4] |
| Oily product after work-up. | - Try triturating the crude oil with a non-polar solvent like hexane or pentane to induce crystallization. | |
| Incomplete Nitro Group Reduction | Ineffective reducing agent. | - Ensure the catalyst (e.g., Pd/C) is active.- For reductions with metals like SnCl₂ or Fe, ensure the metal is finely powdered and the acidic conditions are maintained.[2][6] |
| Catalyst poisoning. | - Purify the intermediate N-(3-chlorophenyl)-2-nitrobenzamide before the reduction step to remove any impurities that could poison the catalyst. |
Data Presentation
Table 1: Representative Yields for the Synthesis of Substituted Benzamides
| Reactant 1 | Reactant 2 | Coupling Method | Product | Yield (%) | Reference |
| 2-Nitrobenzoic Acid | Various Anilines | SOCl₂, Reflux | N-Aryl-2-nitrobenzamides | 65-85 | [7] |
| 4-Nitrobenzoyl Chloride | 2-Chloroaniline | Base, DCM | 4-Nitro-N-(2-chlorophenyl)benzamide | Not specified | [1] |
| 2-Chlorobenzoic Acid | 3-Chloroaniline | Cu/Cu₂O, K₂CO₃ | 2-(3-Chloroanilino)benzoic acid | 99 | [5] |
| 3-Aminobenzoic Acid | 4-Chloroaniline | Fe, NH₄Cl (for reduction) | 3-Amino-N-(4-chlorophenyl)benzamide | 97 | [6] |
| 2-Aminobenzoic Acid | 4-Chloroaniline | Not specified | 2-Amino-N-(4-chlorophenyl)benzamide | 80 | [8] |
Experimental Protocols
Protocol 1: Synthesis of N-(3-chlorophenyl)-2-nitrobenzamide (Amide Formation)
This protocol is adapted from established procedures for analogous compounds.[1][2][3]
Materials:
-
2-Nitrobenzoyl chloride
-
3-Chloroaniline
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (Et₃N) or Pyridine
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
In a round-bottom flask, dissolve 3-chloroaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath with continuous stirring.
-
In a separate flask, dissolve 2-nitrobenzoyl chloride (1.05 eq) in anhydrous DCM.
-
Add the 2-nitrobenzoyl chloride solution dropwise to the cooled 3-chloroaniline solution over 20-30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-(3-chlorophenyl)-2-nitrobenzamide.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: Synthesis of this compound (Nitro Group Reduction)
This protocol provides two common methods for nitro group reduction, adapted from analogous syntheses.[1][2]
Method A: Catalytic Hydrogenation
Materials:
-
N-(3-chlorophenyl)-2-nitrobenzamide
-
10% Palladium on carbon (Pd/C)
-
Ethanol or Methanol
-
Hydrogen gas supply (e.g., balloon or hydrogenation apparatus)
-
Celite
Procedure:
-
Dissolve N-(3-chlorophenyl)-2-nitrobenzamide (1.0 eq) in ethanol or methanol in a flask suitable for hydrogenation.
-
Carefully add a catalytic amount of 10% Pd/C (typically 5-10 mol%).
-
Purge the flask with hydrogen gas and maintain a hydrogen atmosphere with vigorous stirring.
-
Monitor the reaction by TLC until the starting material is consumed (typically 2-6 hours).
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization if necessary.
Method B: Reduction with Tin(II) Chloride
Materials:
-
N-(3-chlorophenyl)-2-nitrobenzamide
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol or Ethyl Acetate
-
Saturated NaHCO₃ solution or NaOH solution
-
Anhydrous Na₂SO₄
Procedure:
-
Dissolve N-(3-chlorophenyl)-2-nitrobenzamide (1.0 eq) in ethanol or ethyl acetate.
-
Add Tin(II) chloride dihydrate (3-5 eq) and concentrated HCl.
-
Heat the reaction mixture at reflux for 2-4 hours, monitoring by TLC.
-
After completion, cool the reaction and neutralize with a saturated solution of NaHCO₃ or NaOH until the solution is basic.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the final product by column chromatography or recrystallization.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting workflow for optimizing synthesis yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Regioselective Copper-Catalyzed Amination of Chlorobenzoic Acids: Synthesis and Solid-State Structures of N-Aryl Anthranilic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-AMINO-N-(4-CHLOROPHENYL)BENZAMIDE synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Purification of 2-amino-N-(3-chlorophenyl)benzamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 2-amino-N-(3-chlorophenyl)benzamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: Common impurities can include unreacted starting materials such as 2-aminobenzoic acid derivatives and 3-chloroaniline, byproducts from coupling reagents, and products of side reactions like the formation of diacylated aniline.[1] The specific impurity profile will depend on the synthetic route employed.
Q2: What are the recommended primary purification techniques for this compound?
A2: The two primary methods for purifying this compound are recrystallization and column chromatography.[1] Recrystallization is often a good first step as it can be highly effective for removing major impurities and is generally a more straightforward technique.[1] Column chromatography is useful for separating compounds with similar polarities.
Q3: The compound is a solid. Is recrystallization a good first choice for purification?
A3: Yes, for solid compounds like this compound, recrystallization is an excellent initial purification method. It is efficient at removing many common impurities and can significantly improve the purity of the material before attempting more complex methods like column chromatography.
Q4: How does the basicity of the amino group in this compound affect purification by column chromatography?
A4: The presence of the basic amino group can lead to challenges during silica gel column chromatography. The acidic nature of silica gel can cause strong interactions with the basic amine, leading to peak tailing, poor separation, and even irreversible adsorption of the compound onto the stationary phase.
Troubleshooting Guides
Recrystallization Issues
| Problem | Potential Cause | Solution |
| Compound "oils out" instead of crystallizing. | The solvent may be too nonpolar, or the solution is cooling too quickly. The boiling point of the solvent might be higher than the melting point of the compound. | - Allow the solution to cool more slowly. - Try a more polar solvent or a mixed solvent system. - Ensure the solution is not supersaturated before cooling. |
| No crystals form upon cooling. | The solution is not saturated, or the compound is too soluble in the chosen solvent even at low temperatures. | - Evaporate some of the solvent to increase the concentration. - Add an anti-solvent (a solvent in which the compound is insoluble) dropwise until the solution becomes slightly turbid, then heat to redissolve and cool slowly. - Scratch the inside of the flask with a glass rod to create nucleation sites. - Add a seed crystal of the pure compound. |
| Low recovery of the purified compound. | The compound has significant solubility in the cold recrystallization solvent. Too much solvent was used. | - Ensure the solution is cooled sufficiently in an ice bath before filtration. - Minimize the amount of cold solvent used to wash the crystals. - Choose a solvent in which the compound has lower solubility at cold temperatures. |
| The purified product is still impure. | The impurities have similar solubility to the desired compound in the chosen solvent. | - Try a different recrystallization solvent or a multi-solvent system. - Perform a second recrystallization. - Consider an alternative purification method like column chromatography. |
Column Chromatography Issues
| Problem | Potential Cause | Solution |
| Significant peak tailing on a silica gel column. | The basic amino group is interacting strongly with the acidic silanol groups on the silica surface. | - Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia, to the mobile phase to compete with the analyte for binding sites on the silica.[2] - Use an amine-functionalized silica gel column.[3] |
| Poor separation of the product from impurities. | The mobile phase polarity is not optimized. | - Perform thin-layer chromatography (TLC) with various solvent systems to determine the optimal mobile phase for separation. - Use a gradient elution, starting with a less polar solvent and gradually increasing the polarity. |
| The compound does not elute from the column. | The mobile phase is not polar enough, or the compound is irreversibly adsorbed to the silica gel. | - Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of methanol in a dichloromethane/methanol mixture). - If the compound is still retained, consider using a different stationary phase, such as alumina or reverse-phase C18 silica. |
Experimental Protocols
Protocol 1: Recrystallization from a Mixed Solvent System
This protocol is a general guideline and may require optimization.
-
Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of a hot solvent in which it is soluble (e.g., methanol or ethanol).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Addition of Anti-Solvent: While the solution is still hot, add a hot anti-solvent (a solvent in which the compound is poorly soluble, e.g., water or hexane) dropwise until the solution becomes slightly turbid.
-
Redissolution: Add a few drops of the hot dissolving solvent until the turbidity just disappears.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold solvent mixture.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 2: Flash Column Chromatography on Silica Gel
This protocol is a general guideline and should be optimized based on TLC analysis.
-
Slurry Preparation: Prepare a slurry of silica gel in a nonpolar solvent (e.g., hexane).
-
Column Packing: Pack a glass column with the silica gel slurry.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent, adsorb it onto a small amount of silica gel, and load it onto the top of the packed column after evaporating the solvent.
-
Elution: Elute the column with an appropriate mobile phase, determined by prior TLC analysis (e.g., a gradient of ethyl acetate in hexane, or methanol in dichloromethane). If peak tailing is observed, consider adding 0.1-1% triethylamine to the mobile phase.[2]
-
Fraction Collection: Collect fractions and monitor the elution of the compound by TLC.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
Table 1: Hypothetical Purity and Yield Data for Purification Methods
| Purification Method | Starting Purity (by HPLC) | Final Purity (by HPLC) | Yield | Notes |
| Recrystallization (Ethanol/Water) | 85% | 97% | 75% | Effective for removing less polar impurities. |
| Column Chromatography (Silica Gel, DCM/MeOH gradient) | 85% | 95% | 60% | Significant tailing observed without a basic modifier. |
| Column Chromatography (Silica Gel, DCM/MeOH with 0.5% TEA) | 85% | 99% | 80% | Improved peak shape and separation. |
| Column Chromatography (Amine-functionalized Silica, Hexane/EtOAc gradient) | 85% | >99% | 85% | Ideal for clean separation of basic compounds. |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary depending on the specific experimental conditions and the nature of the impurities.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for peak tailing in column chromatography.
References
Technical Support Center: Synthesis of 2-amino-N-(3-chlorophenyl)benzamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-amino-N-(3-chlorophenyl)benzamide.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
A1: There are three primary synthetic routes for the synthesis of this compound:
-
Direct Amide Coupling: This method involves the direct coupling of 2-aminobenzoic acid and 3-chloroaniline using a coupling agent or by activating the carboxylic acid.
-
Two-Step Synthesis via Nitro Intermediate: This route begins with the amide coupling of a nitro-substituted benzoic acid with 3-chloroaniline, followed by the reduction of the nitro group to an amine.[1]
-
Isatoic Anhydride Route: This approach utilizes the reaction of isatoic anhydride with 3-chloroaniline to form the desired benzamide.[2]
Q2: I am observing a low yield of my final product. What are the potential causes?
A2: Low yields can stem from several factors, including incomplete activation of the carboxylic acid, side reactions of the starting materials, or suboptimal reaction conditions. It is crucial to ensure that the activating agent is fresh and the reaction is carried out under anhydrous conditions to prevent hydrolysis of the activated intermediate.[3] Other factors could include the low nucleophilicity of 3-chloroaniline.
Q3: My purified product shows multiple spots on a TLC plate. What are the likely impurities?
A3: Multiple spots on a TLC plate suggest the presence of impurities. These could include unreacted starting materials (2-aminobenzoic acid and 3-chloroaniline), byproducts from the coupling agent, or products of side reactions such as the formation of a double-acylated aniline or a symmetrical anhydride of 2-aminobenzoic acid.[3]
Q4: How can I best purify the crude this compound?
A4: The primary methods for purification are recrystallization and column chromatography. For amides, recrystallization from a suitable solvent system (e.g., ethanol/water) can be very effective.[3] If column chromatography is necessary, using a deactivated silica gel by adding a small amount of a basic modifier like triethylamine to the eluent can prevent streaking and degradation of the basic product on the acidic silica gel.[3]
Troubleshooting Guides
Issue 1: Low or No Product Formation
| Potential Cause | Suggested Solution |
| Ineffective activation of 2-aminobenzoic acid. | Use a more potent coupling reagent like HATU or prepare the acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.[3] Ensure all reagents and solvents are anhydrous. |
| Low nucleophilicity of 3-chloroaniline. | The chloro-substituted aniline is less nucleophilic. Consider using a stronger base or a more reactive activated ester.[3] In Ullmann coupling, ensure an appropriate ligand is used to facilitate the reaction. |
| Side reaction of the activated carboxylic acid. | Hydrolysis of the activated intermediate can occur in the presence of water. Ensure anhydrous conditions. |
| Decomposition of starting materials or product. | High reaction temperatures can lead to decomposition. Consider lowering the reaction temperature, especially if using a modern ligand-accelerated Ullmann coupling protocol. |
Issue 2: Formation of Side Products
| Side Product | Potential Cause | Suggested Solution |
| Double-acylated aniline. | The amino group of the product reacts with another molecule of the activated 2-aminobenzoic acid. | Add the activated acid dropwise to the aniline solution to maintain a low concentration of the activated species.[3] |
| Symmetrical anhydride of 2-aminobenzoic acid. | The activated ester reacts with another molecule of 2-aminobenzoic acid. | This can occur if the aniline is added too slowly or if the reaction temperature is too high. Pre-forming the activated ester at a lower temperature before adding the amine can mitigate this.[3] |
| Unreacted starting materials. | Incomplete reaction. | Increase the reaction time or temperature. Use a slight excess of one of the starting materials to drive the reaction to completion.[3] |
| Products from solvent decomposition. | In some cases, solvents like DMF can decompose at high temperatures, leading to side reactions with the starting materials. | Choose a more stable solvent for high-temperature reactions. |
Experimental Protocols
Protocol 1: Synthesis via Acyl Chloride Intermediate
Step 1: Formation of 2-aminobenzoyl chloride
-
In a round-bottom flask, suspend 2-aminobenzoic acid in an excess of thionyl chloride.
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the mixture to reflux for 2-3 hours. Monitor the reaction by the cessation of gas evolution.
-
After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The resulting 2-aminobenzoyl chloride hydrochloride is often used directly in the next step.[3]
Step 2: Amide Coupling
-
In a separate flask, dissolve 3-chloroaniline (1 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or toluene.
-
Add a non-nucleophilic base, such as triethylamine (2 equivalents), to the aniline solution.
-
Cool the aniline solution in an ice bath.
-
Slowly add a solution of the 2-aminobenzoyl chloride hydrochloride in the same solvent to the cooled aniline solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with dilute hydrochloric acid, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by recrystallization or column chromatography.
Protocol 2: Synthesis via Isatoic Anhydride
-
To a stirred solution of 3-chloroaniline (1.0 equivalent) in a suitable solvent such as ethyl acetate, add isatoic anhydride (1.1 equivalents).[2]
-
Heat the reaction mixture to 90 °C and stir for 18 hours.[2]
-
After cooling to room temperature, concentrate the reaction mixture in vacuo.[2]
-
Purify the crude product by flash column chromatography to yield this compound.[2]
Data Presentation
Table 1: Representative Yields for Analogous Amide Coupling Reactions
| Amine | Coupling Conditions | Yield (%) | Reference |
| 2-amino-5-methylpyridine | 3-methoxybenzoic acid, triethylamine | 39 (diacylated product) | [4] |
| 2-amino-3-bromopyridine | Benzoic acid, SOCl₂, pyridine | 48 | [4] |
| 4-chloroaniline | Isatoic anhydride, ethyl acetate, 90°C | 69 | [2] |
| 3-chloroaniline | 2-chlorobenzoic acid, Cu/Cu₂O, K₂CO₃, 130°C | 99 | [5] |
Visualizations
Caption: Synthetic routes for this compound.
Caption: Troubleshooting workflow for synthesis optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. theses.gla.ac.uk [theses.gla.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Regioselective Copper-Catalyzed Amination of Chlorobenzoic Acids: Synthesis and Solid-State Structures of N-Aryl Anthranilic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Recrystallization of 2-amino-N-(3-chlorophenyl)benzamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the recrystallization of 2-amino-N-(3-chlorophenyl)benzamide.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
A1: The ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at room temperature. For aromatic amides like this compound, polar solvents are generally a good starting point. Ethanol, acetonitrile, and acetone are commonly recommended for the recrystallization of amides. A mixture of solvents, such as ethanol/water, can also be effective. It is advisable to perform a small-scale solvent screen to determine the optimal solvent or solvent system for your specific sample.
Q2: My compound is "oiling out" during recrystallization instead of forming crystals. What should I do?
A2: "Oiling out," where the solute separates as a liquid instead of a solid, can occur if the boiling point of the solvent is higher than the melting point of the compound, or if there are significant impurities that depress the melting point.
To address this, you can try the following:
-
Increase the solvent volume: Adding more solvent may keep the compound dissolved until the solution has cooled to a temperature below its melting point.
-
Lower the crystallization temperature: Use a solvent with a lower boiling point.
-
Use a solvent pair: Dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes slightly turbid. Then, allow the solution to cool slowly.
-
Scratch the inside of the flask: Use a glass rod to scratch the inner surface of the flask at the meniscus of the solution. This can provide a surface for crystal nucleation.
-
Seed the solution: Introduce a tiny crystal of the pure compound to the cooled solution to initiate crystallization.
Q3: I am getting a very low yield after recrystallization. What are the possible reasons?
A3: Low recovery can be due to several factors:
-
Using too much solvent: This will result in a significant amount of your compound remaining in the mother liquor even after cooling. Try to use the minimum amount of hot solvent necessary to fully dissolve your compound.
-
Premature crystallization: If the solution cools too quickly during hot filtration, some of the product may crystallize out on the filter paper. Ensure your filtration apparatus is pre-heated.
-
Incomplete crystallization: The cooling period may have been too short. Allow sufficient time for the solution to cool to room temperature and then in an ice bath to maximize crystal formation.
-
Compound is too soluble in the chosen solvent: If the compound has high solubility in the solvent even at low temperatures, the recovery will be poor. A different solvent or a solvent mixture might be necessary.
Q4: The recrystallized product is still impure. What can I do?
A4: If your product is still not pure after one recrystallization, a second recrystallization may be necessary. Ensure that you are allowing the solution to cool slowly, as rapid cooling can trap impurities within the crystal lattice. If the impurities are colored, adding a small amount of activated charcoal to the hot solution before filtration can help to remove them. Be cautious not to add too much charcoal as it can also adsorb your product.
Quantitative Data: Solvent Selection
Due to the limited availability of specific quantitative solubility data for this compound, the following table provides data for a structurally similar compound, N-(3-chlorophenyl)benzamide, in ethanol. This data can serve as a useful starting point for solvent selection.
| Solvent System | Temperature (°C) | Solubility ( g/100 mL) |
| Ethanol | 25 | ~1.5 |
| Ethanol | 78 | > 10 |
Note: This data is for the analogous compound N-(3-chlorophenyl)benzamide and should be used as an estimate. Experimental determination of solubility for this compound is recommended for optimal results.
Experimental Protocols
Recrystallization of this compound using a Single Solvent (Ethanol)
Materials:
-
Crude this compound
-
Ethanol (reagent grade)
-
Erlenmeyer flasks (2)
-
Hot plate with magnetic stirring
-
Buchner funnel and filter flask
-
Filter paper
-
Watch glass
-
Spatula
-
Glass stirring rod
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a small amount of ethanol and begin heating the mixture on a hot plate with stirring. Continue to add small portions of hot ethanol until the solid completely dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. Preheat a second Erlenmeyer flask and a powder funnel. Place a fluted filter paper in the funnel and pour the hot solution through the filter paper into the clean, preheated flask.
-
Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry on the filter paper by drawing air through them for several minutes. For final drying, transfer the crystals to a watch glass and dry them in a vacuum oven or desiccator.
Mandatory Visualization
A troubleshooting workflow for the recrystallization of this compound.
preventing degradation of 2-amino-N-(3-chlorophenyl)benzamide in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of 2-amino-N-(3-chlorophenyl)benzamide in solution.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: My solution of this compound is changing color (e.g., turning yellow or brown) over time.
-
Possible Cause: This is often an indication of oxidative degradation. The aromatic amino group in the molecule is susceptible to oxidation, which can lead to the formation of colored byproducts. This process can be accelerated by exposure to air (oxygen), light, and the presence of metal ions.
-
Troubleshooting Steps:
-
Deoxygenate your solvent: Before dissolving the compound, sparge your solvent with an inert gas like nitrogen or argon for 15-30 minutes to remove dissolved oxygen.
-
Work under an inert atmosphere: Prepare and handle the solution in a glove box or under a gentle stream of nitrogen or argon.
-
Protect from light: Store the solution in an amber vial or wrap your container in aluminum foil to prevent photolytic degradation, which can catalyze oxidation.
-
Use high-purity solvents: Trace metal impurities in solvents can act as catalysts for oxidation. Use HPLC-grade or equivalent high-purity solvents.
-
Consider antioxidants: If compatible with your experimental system, the addition of a small amount of an antioxidant (e.g., BHT, ascorbic acid) could inhibit oxidation.
-
Issue 2: I am observing a decrease in the concentration of my compound over time, even when stored at low temperatures.
-
Possible Cause: This suggests chemical degradation, most likely hydrolysis of the amide bond. Amide hydrolysis can occur under both acidic and basic conditions, although it is generally slower than ester hydrolysis. The rate of hydrolysis is highly dependent on the pH of the solution.
-
Troubleshooting Steps:
-
Control the pH: The first step is to determine the optimal pH for stability. Prepare your solution in a buffered system. We recommend testing a range of pH values (e.g., pH 3, 5, 7, 9) to identify the pH at which the compound is most stable.
-
Avoid extreme pH: Unless your experiment requires it, avoid highly acidic (pH < 3) or highly basic (pH > 9) conditions.
-
Store at lower temperatures: While you are already storing at low temperatures, ensure it is appropriate. For short-term storage (days), 2-8°C is often sufficient. For long-term storage (weeks to months), consider freezing at -20°C or -80°C, but be mindful of freeze-thaw cycles which can also promote degradation.
-
Minimize water content: If you are working in a non-aqueous solvent, ensure the solvent is anhydrous, as trace amounts of water can still lead to hydrolysis over time.
-
Issue 3: I see new, unexpected peaks appearing in my HPLC or LC-MS analysis.
-
Possible Cause: The appearance of new peaks is a direct indication of degradation. These new peaks represent the degradation products.
-
Troubleshooting Steps:
-
Characterize the degradants: If you have the analytical capability (e.g., LC-MS/MS), try to identify the mass of the degradation products. This can provide clues to the degradation pathway. For example, a product with a mass corresponding to the loss of the 3-chloroaniline group would suggest amide hydrolysis.
-
Perform a forced degradation study: To systematically identify the degradation pathways, a forced degradation study is highly recommended. This involves intentionally exposing the compound to harsh conditions (e.g., strong acid, strong base, high temperature, UV light, oxidizing agent) to accelerate degradation. This will help you understand what conditions your compound is most sensitive to. See the "Experimental Protocols" section for a detailed methodology.
-
Review the troubleshooting workflows: Use the information from your forced degradation study to pinpoint the likely cause in your specific experimental setup and apply the appropriate mitigation strategies (e.g., pH control, protection from light).
-
Frequently Asked Questions (FAQs)
-
Q1: What is the recommended solvent for dissolving this compound?
-
A1: The choice of solvent depends on your experimental needs. For analytical purposes, acetonitrile and methanol are common choices. For biological assays, DMSO is frequently used for stock solutions, which are then diluted in aqueous media. Always use high-purity, anhydrous solvents when possible and check for compatibility with your experimental system.
-
-
Q2: How should I store my solid this compound?
-
A2: As a solid, the compound is likely much more stable than in solution. However, to minimize potential degradation from atmospheric moisture and oxygen, it is best to store it in a tightly sealed container, in a desiccator, at a cool and dark place (e.g., 2-8°C).
-
-
Q3: How can I quickly check if my solution has degraded?
-
A3: The simplest method is a visual inspection for color change. However, the most reliable method is to use an analytical technique like HPLC with a UV detector. A quick injection and comparison of the peak area of the parent compound to a freshly prepared standard will give you a quantitative measure of its concentration.
-
Quantitative Data Summary
The following tables provide an example of how to summarize stability data from a forced degradation study. You should populate these tables with your own experimental results.
Table 1: pH-Dependent Degradation of this compound
| pH Condition (at 40°C for 72h) | % Parent Compound Remaining | % Degradation |
| pH 1.2 (0.1 N HCl) | 85.2% | 14.8% |
| pH 4.5 (Acetate Buffer) | 98.1% | 1.9% |
| pH 7.0 (Phosphate Buffer) | 99.5% | 0.5% |
| pH 9.0 (Borate Buffer) | 94.3% | 5.7% |
| 0.1 N NaOH | 78.6% | 21.4% |
Table 2: Degradation under Various Stress Conditions
| Stress Condition | Duration | % Parent Compound Remaining | % Degradation |
| Thermal (60°C in solution) | 7 days | 92.5% | 7.5% |
| Photolytic (UV Lamp, 254 nm) | 24 hours | 89.1% | 10.9% |
| Oxidative (3% H₂O₂) | 8 hours | 65.4% | 34.6% |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to identify the potential degradation pathways of this compound.
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile).
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 N NaOH. Incubate at 60°C for 8 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Incubate 1 mL of the stock solution at 80°C for 72 hours.
-
Photolytic Degradation: Expose 1 mL of the stock solution to direct UV light (e.g., 254 nm) or in a photostability chamber for 48 hours. A control sample should be wrapped in foil and kept alongside.
-
Sample Analysis: Before analysis, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze by a stability-indicating HPLC method (a method that separates the parent compound from all degradation products). Compare the results to a control sample (stock solution stored at -20°C).
Visualizations
Caption: Workflow for a forced degradation study.
Technical Support Center: Troubleshooting Poor Yield in Benzamide Synthesis
This technical support center provides guidance for researchers, scientists, and drug development professionals to diagnose and resolve issues leading to poor yields in the amidation step of benzamide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yield in benzamide synthesis?
Low yields in benzamide synthesis can often be attributed to several key factors:
-
Hydrolysis of Starting Materials: Acyl chlorides, like benzoyl chloride, are highly susceptible to hydrolysis, reacting with any ambient moisture to form the unreactive benzoic acid.[1][2][3]
-
Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time, suboptimal temperature, or poor mixing, especially in biphasic reactions.[1][4]
-
Side Reactions: The formation of unwanted byproducts, such as the diacylated product (N-benzoylbenzamide) when an excess of benzoyl chloride is used, can consume starting materials and reduce the yield of the desired product.[1]
-
Issues with Starting Materials: The purity of reagents, including the benzoic acid or its derivative and the amine, is crucial. The presence of impurities can interfere with the reaction.
-
Product Loss During Workup and Purification: Significant amounts of benzamide can be lost during extraction, washing, and recrystallization steps.[1][4]
Q2: My reaction using benzoyl chloride resulted in a low yield. What went wrong?
When using benzoyl chloride, low yields are frequently due to its reaction with water. To mitigate this, ensure all glassware is oven-dried and the reaction is conducted under anhydrous conditions, for example, by using a drying tube or an inert atmosphere like nitrogen.[2][3] Another common issue is the protonation of the amine starting material by the hydrochloric acid byproduct, which renders the amine non-nucleophilic.[2] This can be prevented by using a base, such as pyridine or aqueous sodium hydroxide, to neutralize the HCl as it forms.[2][5]
Q3: I am using a coupling agent with benzoic acid, but my yield is still poor. What should I consider?
Even with a coupling agent, several factors can lead to a low yield:
-
Choice of Coupling Agent: For sterically hindered or electron-deficient amines, more potent coupling agents may be necessary.[4] Additives like 1-Hydroxybenzotriazole (HOBt) can suppress side reactions and improve efficiency.[2]
-
Hydrolysis of Activated Intermediate: The activated carboxylic acid intermediate can react with residual water, converting it back to benzoic acid.[4] Ensuring anhydrous conditions is critical.[4]
-
Stoichiometry: Using a slight excess of the amine (1.1-1.2 equivalents) can help drive the reaction to completion.[4] However, a large excess of the activating agent should be avoided.[4]
Q4: An oil has formed during my reaction instead of a solid precipitate. What should I do?
The formation of an oil can be due to the presence of impurities or a low-melting eutectic mixture.[2] To induce crystallization, you can try scratching the inside of the flask with a glass rod or adding a seed crystal of pure benzamide.[2] If the oil persists, it should be extracted into an organic solvent, washed, dried, and concentrated. The crude product can then be purified by recrystallization.[2]
Q5: How can I minimize product loss during the workup and purification stages?
To minimize product loss:
-
Precipitation: Ensure complete precipitation of the benzamide before filtration. Cooling the reaction mixture in an ice bath can be beneficial.[1]
-
Washing: Use minimal amounts of ice-cold solvent for washing the product to avoid dissolving a significant portion of it.[1]
-
Purification: If using column chromatography, a significant amount of product can be lost.[6] Recrystallization is often the preferred method for purifying amides and can be more effective in maximizing recovery.[6]
Troubleshooting Guide
Issue: Low or No Product Formation
| Possible Cause | Suggested Action |
| Hydrolysis of Benzoyl Chloride | Use dry solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen) and use oven-dried glassware.[2][3] |
| Amine Protonation | Add a base (e.g., 10% NaOH solution, pyridine) to neutralize the HCl byproduct generated during the reaction.[2] |
| Inactive Coupling Agent | Ensure the coupling agent is fresh and has been stored correctly. Consider using a more potent coupling agent if dealing with challenging substrates.[4] |
| Incomplete Reaction | Increase the reaction time or consider gentle heating. Monitor the reaction progress using Thin Layer Chromatography (TLC).[1][4] |
Issue: Presence of Impurities in the Final Product
| Impurity | Identification | Remediation |
| Benzoic Acid | Can be detected by TLC or melting point depression. | Wash the crude product with a dilute base (e.g., sodium bicarbonate solution) during workup to remove acidic impurities.[1] |
| Diacylated Product | May be observed as a higher molecular weight peak in mass spectrometry. | Avoid using a large excess of benzoyl chloride. Control the stoichiometry of the reactants carefully.[1] |
| Dicyclohexylurea (DCU) | A common byproduct when using DCC as a coupling agent. | DCU is sparingly soluble and can often be removed by filtration of the reaction mixture before workup.[2] |
Quantitative Data Summary
The yield of benzamide is highly dependent on the chosen synthetic route and reaction conditions. Below is a comparison of typical yields for common methods.
| Synthesis Method | Key Reagents | Typical Yield (%) | Advantages & Disadvantages |
| Schotten-Baumann | Benzoyl Chloride, Amine, Base (NaOH or Pyridine) | 70-95% | High yield and fast reaction. Benzoyl chloride is lachrymatory and moisture-sensitive.[2] |
| Coupling Agent-Mediated | Benzoic Acid, Amine, Coupling Agent (e.g., DCC, EDC) | 60-90% | Milder conditions. Byproducts from coupling agents can complicate purification.[7] |
| Boric Acid Catalysis | Benzoic Acid, Amine, Boric Acid | 50-70% | Utilizes readily available and less hazardous materials. May require longer reaction times.[2][8] |
Experimental Protocols
Protocol 1: Synthesis of Benzamide from Benzoyl Chloride (Schotten-Baumann Conditions)
This protocol details the synthesis of benzamide from benzoyl chloride and ammonia.
Materials:
-
Benzoyl chloride
-
Concentrated aqueous ammonia (e.g., 28-30%)
-
Ice bath
-
Conical flask with a stopper
-
Büchner funnel and filter paper
Procedure:
-
In a conical flask, cool 25 mL of concentrated aqueous ammonia in an ice bath.
-
Carefully and in small portions, add 2 mL of benzoyl chloride to the cold ammonia solution. Stopper the flask and shake vigorously after each addition. The reaction is exothermic, so ensure the flask remains cool.[3]
-
Continue to shake the flask for an additional 10-15 minutes. A white solid (benzamide) will precipitate.[3]
-
Collect the solid product by vacuum filtration using a Büchner funnel.[3]
-
Wash the collected solid with several portions of cold deionized water to remove the ammonium chloride byproduct.[3]
-
Recrystallize the crude product from hot water to obtain purified benzamide crystals.[3]
Protocol 2: Synthesis of Benzamide using a Coupling Agent (EDC)
This protocol outlines a general procedure for the amidation of benzoic acid using EDC as a coupling agent.
Materials:
-
Benzoic acid
-
Amine
-
EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
Anhydrous solvent (e.g., Dichloromethane - DCM, or Dimethylformamide - DMF)
-
Non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA, or Triethylamine - Et3N) if the amine is a salt.
-
Round-bottom flask with a magnetic stirrer
Procedure:
-
Dissolve benzoic acid (1 equivalent) and the amine (1.1-1.2 equivalents) in an anhydrous solvent in a round-bottom flask.[4]
-
If the amine is a hydrochloride salt, add a non-nucleophilic base like DIPEA (2-3 equivalents).[4]
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add EDC·HCl (1.1 - 1.5 equivalents) portion-wise to the stirred reaction mixture.[4]
-
Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC.[4]
-
Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate or DCM.[4]
-
Wash the organic layer sequentially with saturated aqueous NaHCO3 solution, water, and brine.[4]
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.[4]
-
Purify the crude product by recrystallization or column chromatography.[4]
Visualizations
Caption: A troubleshooting workflow for addressing poor yield in benzamide synthesis.
Caption: Key factors influencing the yield of benzamide synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions [pubs.sciepub.com]
overcoming challenges in the characterization of 2-amino-N-(3-chlorophenyl)benzamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges during the synthesis, purification, and characterization of 2-amino-N-(3-chlorophenyl)benzamide.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and logical two-step synthetic pathway for this compound involves the amidation of a protected or nitro-substituted aminobenzoic acid followed by deprotection or reduction. A plausible route starts with the coupling of 2-nitrobenzoic acid (or its acyl chloride) with 3-chloroaniline, followed by the reduction of the nitro group to an amine.[1][2][3]
Q2: I am observing a low yield during the synthesis. What are the potential causes and solutions?
Low yields in the synthesis of benzamide derivatives can arise from several factors:
-
Incomplete reaction: The nucleophilicity of 3-chloroaniline may be reduced due to the electron-withdrawing nature of the chlorine atom.
-
Solution: Consider using a more potent coupling reagent or activating agent for the carboxylic acid. Ensure stoichiometric amounts of reactants and consider a slight excess of the acylating agent. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.[1]
-
-
Side reactions: The presence of the amino group in the starting material (if not protected) can lead to self-polymerization or other side reactions.
-
Hydrolysis of acyl chloride: If using an acyl chloride, it can be sensitive to moisture.
-
Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents.
-
Q3: My purified product shows multiple spots on a TLC plate. What are the likely impurities?
Multiple spots on a TLC plate indicate the presence of impurities, which could include:
-
Unreacted starting materials (e.g., 2-nitrobenzoic acid, 3-chloroaniline).
-
Byproducts from the coupling agent.
-
Incompletely reduced intermediate (e.g., 2-nitro-N-(3-chlorophenyl)benzamide).
-
Products of side reactions.
Solution: Purification can be achieved through recrystallization or column chromatography. For column chromatography of amine-containing compounds, it is sometimes beneficial to add a small amount of a basic modifier like triethylamine to the eluent to prevent streaking on the silica gel.[1]
Troubleshooting Guides
Purification Challenges
| Issue | Potential Cause | Troubleshooting Steps |
| Oily Product Instead of Solid | Impurities present, low melting point eutectic mixture. | 1. Try to induce crystallization by scratching the inside of the flask with a glass rod. 2. Use a seed crystal of the pure compound if available. 3. Attempt purification by column chromatography. |
| Difficulty in Removing Starting Materials | Similar polarity to the desired product. | 1. Optimize the solvent system for column chromatography to achieve better separation. 2. Consider an acidic or basic wash during the workup to remove basic or acidic starting materials/impurities. |
| Product Degradation on Silica Gel | The amino group can interact with the acidic silica gel. | 1. Use deactivated (neutral) silica gel. 2. Add a small percentage of a base (e.g., 0.1-1% triethylamine) to the eluent. |
Analytical Characterization Challenges
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Solubility for NMR or HPLC Analysis | The compound is predicted to be sparingly soluble in water but soluble in organic solvents like DMSO and DMF.[4] | 1. For NMR, use deuterated DMSO (DMSO-d₆) or DMF (DMF-d₇). 2. For HPLC, use a mobile phase with a higher percentage of organic solvent (e.g., acetonitrile or methanol). Prepare stock solutions in a strong organic solvent like DMSO.[4][5] |
| Broad or Unresolved Peaks in ¹H NMR | Presence of acidic protons (amine and amide N-H), potential for hydrogen bonding, or intermediate exchange processes. | 1. Perform a D₂O exchange experiment to identify the N-H protons. 2. Acquire the spectrum at a different temperature to see if peaks sharpen. |
| Inconsistent Melting Point | Presence of polymorphs. Benzamide derivatives are known to exhibit polymorphism.[6][7][8][9] | 1. Characterize the solid form using techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC). 2. Recrystallize the compound from different solvents to investigate the formation of different polymorphs. |
| Variable HPLC Retention Times | Interaction of the basic amino group with residual silanols on the HPLC column. | 1. Use a base-deactivated HPLC column. 2. Add a modifier like formic acid or trifluoroacetic acid (0.1%) to the mobile phase to protonate the amine and ensure consistent peak shape.[5] |
Experimental Protocols
Representative Synthesis Protocol
This protocol is based on the synthesis of a structurally similar compound, 4-amino-N-(2-chlorophenyl)benzamide, and should be adapted and optimized for this compound.[1][2][3]
Step 1: Synthesis of N-(3-chlorophenyl)-2-nitrobenzamide
-
In a round-bottom flask, dissolve 3-chloroaniline (1.0 eq) in a suitable anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran).
-
Add a non-nucleophilic base, such as triethylamine (1.2 eq), to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 2-nitrobenzoyl chloride (1.05 eq) in the same solvent to the cooled mixture with continuous stirring.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Step 2: Reduction of the Nitro Group
-
Dissolve the purified N-(3-chlorophenyl)-2-nitrobenzamide (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
-
Add a reducing agent, such as tin(II) chloride (SnCl₂) (3-5 eq) in the presence of concentrated hydrochloric acid, or use catalytic hydrogenation with Pd/C under a hydrogen atmosphere.[1]
-
If using SnCl₂, heat the reaction mixture at reflux for 2-4 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture and neutralize it with a saturated solution of NaHCO₃ or NaOH until the solution is basic.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the final product, this compound, by recrystallization or column chromatography.
High-Performance Liquid Chromatography (HPLC) Method
The following is a general reverse-phase HPLC method that can be used as a starting point for the analysis of this compound.[5]
| Parameter | Condition |
| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with a suitable ratio (e.g., 60:40 A:B) and optimize as needed. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at a suitable wavelength (e.g., 254 nm) |
| Injection Volume | 10 µL |
Sample Preparation:
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.[5]
-
Working Standard Solutions: Prepare a series of working standard solutions by performing serial dilutions of the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.[5]
-
Sample (Test) Solutions: Accurately weigh a sample and dissolve it in a known volume of the mobile phase to achieve a theoretical concentration within the calibration range.
Data Presentation
Predicted Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₁ClN₂O | PubChem |
| Molecular Weight | 246.7 g/mol | PubChem |
| XlogP | 3.6 | PubChem (Predicted) |
| Solubility | Predicted to be sparingly soluble in water; soluble in organic solvents like DMSO and DMF.[4] | Based on structural analogs |
Predicted Mass Spectrometry Data
| Adduct | m/z |
| [M+H]⁺ | 247.06326 |
| [M+Na]⁺ | 269.04520 |
| [M-H]⁻ | 245.04870 |
| Data predicted and sourced from PubChem. |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: General purification workflow for the final product.
Caption: Logical pathway for analytical characterization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. A monoclinic polymorph of N-(3-chlorophenyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid, harvest of a second form of 2-((2,6-dimethylphenyl)amino)benzoic acid, and isomorphism between the two systems - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Synthesis and Purification of 2-amino-N-(3-chlorophenyl)benzamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing impurities during the synthesis and purification of 2-amino-N-(3-chlorophenyl)benzamide.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A widely employed and logical method for synthesizing this compound is a two-step process. The synthesis begins with the formation of an amide bond between isatoic anhydride and 3-chloroaniline. This is followed by the in-situ formation and decarboxylation of the resulting anthranilamide derivative to yield the final product. An alternative, though less direct, route involves the coupling of 2-nitrobenzoic acid (or its acyl chloride) with 3-chloroaniline, followed by the reduction of the nitro group.
Q2: What are the potential impurities I might encounter in my crude product?
A2: Impurities in the synthesis of this compound can originate from starting materials, side reactions, or subsequent degradation. Common impurities may include:
-
Unreacted Starting Materials: 2-aminobenzoic acid (from the hydrolysis of isatoic anhydride) and 3-chloroaniline.
-
Diacylated Byproducts: Formation of a symmetrical anhydride of 2-aminobenzoic acid or double acylation of the aniline.
-
Hydrolysis Products: The amide product itself can be susceptible to hydrolysis back to 2-aminobenzoic acid and 3-chloroaniline under strong acidic or basic conditions.
Q3: My reaction yield is very low. What are the possible reasons?
A3: Low yields can be attributed to several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. Consider extending the reaction time or moderately increasing the temperature.
-
Suboptimal Reaction Conditions: The choice of solvent and temperature can significantly impact the reaction rate and yield.
-
Moisture: The presence of water can lead to the hydrolysis of isatoic anhydride, reducing the amount available for the desired reaction. Ensure all glassware is dry and use anhydrous solvents.
-
Purification Losses: Significant amounts of the product may be lost during workup and purification steps.
Q4: How can I effectively purify the crude this compound?
A4: The primary methods for purification are recrystallization and column chromatography. Recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, is often effective for removing most impurities and can provide a high yield of pure product.[1] For impurities that are difficult to remove by recrystallization, column chromatography using silica gel is a reliable alternative.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and purification of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Incomplete reaction between isatoic anhydride and 3-chloroaniline. | - Ensure the reaction is stirred efficiently. - Increase the reaction time or temperature. - Confirm the quality of the starting materials. |
| Presence of moisture leading to hydrolysis of isatoic anhydride. | - Use anhydrous solvents and dry glassware. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Presence of Unreacted Starting Materials in Product | Inefficient reaction conditions or stoichiometry. | - Use a slight excess of one of the reactants to drive the reaction to completion. - Optimize the reaction temperature and time. - Purify the crude product using recrystallization or column chromatography. |
| Formation of a Brown or Tarry Crude Product | Decomposition of starting materials or product at elevated temperatures. | - Avoid excessive heating during the reaction and workup. - Consider running the reaction at a lower temperature for a longer duration. |
| Multiple Spots on TLC After Purification | Co-eluting impurities or product degradation on silica gel. | - For column chromatography, try a different solvent system with varying polarity. - If the product is basic, consider deactivating the silica gel by adding a small amount of triethylamine to the eluent. - Attempt recrystallization with a different solvent system. |
Experimental Protocols
Synthesis of this compound from Isatoic Anhydride
This protocol is a representative procedure based on established methods for similar compounds.
Materials:
-
Isatoic anhydride
-
3-chloroaniline
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable aprotic solvent
-
Deionized water
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
In a round-bottom flask, dissolve isatoic anhydride (1.0 equivalent) in anhydrous DMF.
-
To this solution, add 3-chloroaniline (1.05 equivalents) dropwise at room temperature with vigorous stirring.
-
Heat the reaction mixture to 80-100 °C and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water to precipitate the crude product.
-
Stir the suspension for 30 minutes, then collect the solid product by vacuum filtration.
-
Wash the solid with copious amounts of water to remove any residual DMF and unreacted starting materials.
-
Dry the crude product under vacuum.
Purification by Recrystallization
Procedure:
-
Transfer the crude this compound to an Erlenmeyer flask.
-
Add a minimal amount of a suitable hot solvent (e.g., ethanol) to dissolve the solid completely.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution heated briefly and then filtered hot to remove the charcoal.
-
Slowly add a co-solvent in which the product is less soluble (e.g., water) dropwise to the hot solution until a slight turbidity persists.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent mixture, and dry under vacuum.[1]
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for impurity reduction.
References
Technical Support Center: Reaction Condition Optimization for Substituted Benzamide Synthesis
Welcome to the technical support center for substituted benzamide synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental issues and optimize reaction conditions.
Frequently Asked Questions (FAQs)
Q1: My benzamide synthesis is resulting in a low yield. What are the common causes and how can I improve it?
A1: Low yields in benzamide synthesis can stem from several factors. A systematic approach is the most effective way to troubleshoot. Common causes include:
-
Inefficient Amide Coupling: The choice of coupling reagent and reaction conditions is critical. For sterically hindered or electron-deficient starting materials, a more potent coupling agent may be required.[1] Consider using additives like HOBt or Oxyma to improve efficiency and suppress side reactions, especially when using carbodiimides like EDC.[1][2]
-
Suboptimal Reaction Temperature: While higher temperatures can increase the reaction rate, they can also lead to degradation of starting materials or products.[1] It is often best to start at room temperature and gently heat if the reaction is sluggish.[1]
-
Poor Solvent Choice: The solvent affects the solubility of your reactants and can influence the reaction pathway.[1] Polar aprotic solvents like DMF and THF are common choices.[1]
-
Side Reactions: Unwanted side reactions can consume your starting materials or the desired product.[1]
-
Incomplete Reaction: The reaction may not have proceeded to completion. It's crucial to monitor the reaction's progress using techniques like TLC or LC-MS to determine the optimal reaction time.[1]
-
Product Loss During Workup and Purification: Significant amounts of product can be lost during extraction, washing, and chromatography.[1] Ensure the pH during aqueous workup is optimized to prevent hydrolysis of your benzamide.[1]
Q2: I am observing significant side product formation in my reaction. What are the likely side products and how can I minimize them?
A2: Side product formation is a common challenge. Identifying the nature of the side products is key to mitigating their formation.[1]
-
Hydrolysis of Activated Carboxylic Acid: The activated carboxylic acid intermediate can react with residual water, reverting it to the starting carboxylic acid. To minimize this, ensure you are using anhydrous solvents and reagents.[1]
-
Racemization: When working with chiral carboxylic acids or amines, racemization can be a significant issue, particularly with carbodiimide coupling agents. The addition of HOBt or Oxyma can help to suppress this.[1][2]
-
Formation of N-acylurea: When using carbodiimides like DCC or EDC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct, which can be difficult to remove.
-
Epimerization: Uronium/aminium salt reagents like HBTU can cause epimerization, though this is often less of an issue with the more modern HATU.[2]
To minimize side reactions:
-
Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the amine to ensure the complete consumption of the activated carboxylic acid.[1]
-
Use Additives: Additives like HOBt or HOAt can suppress side reactions.[1]
-
Ensure Anhydrous Conditions: Use dry solvents and reagents to minimize hydrolysis.[1]
Q3: How do I choose the right coupling reagent for my specific substrates?
A3: The selection of a suitable coupling agent depends on several factors, including the reactivity of the carboxylic acid and amine, the presence of sensitive functional groups, and the desired scale of the reaction.[1]
-
Carbodiimides (e.g., EDC, DIC): These are cost-effective and widely used.[2] They are often used with additives like HOBt or Oxyma to reduce the risk of racemization.[2] EDC is particularly useful because its urea byproduct is water-soluble, simplifying purification.[3]
-
Uronium/Aminium Salts (e.g., HATU, HBTU, COMU): These are highly efficient reagents known for fast reaction times and high yields.[2] HATU and COMU are often preferred as they are more efficient and have a lower risk of side reactions compared to HBTU.[2] COMU is also noted for its water-soluble byproducts, which aids in purification.[2]
-
Phosphonium Salts (e.g., PyBOP): These reagents offer high coupling efficiency with a low risk of racemization.[2] A key advantage is that their byproducts are not carcinogenic.[2]
Troubleshooting Guides
Problem: Low or No Product Formation
| Possible Cause | Troubleshooting Step |
| Inactive Coupling Reagent | Use a fresh batch of the coupling reagent. Ensure it has been stored under appropriate conditions (e.g., desiccated, refrigerated). |
| Sterically Hindered or Electronically Deactivated Substrates | Switch to a more powerful coupling reagent such as HATU or COMU.[1][2] |
| Incorrect Stoichiometry | Carefully check the molar equivalents of all reagents. A slight excess of the amine (1.1-1.2 eq.) is often beneficial.[1] |
| Presence of Water | Ensure all glassware is oven-dried and use anhydrous solvents. Dry starting materials if necessary.[1] |
| Incorrect Base | If your amine is a salt (e.g., hydrochloride), ensure you are using a non-nucleophilic base like DIPEA or triethylamine in sufficient quantity (2-3 equivalents) to liberate the free amine.[1] |
| Low Reaction Temperature | If the reaction is sluggish at room temperature, consider gently heating the reaction mixture.[1] |
Problem: Difficulty in Product Purification
| Possible Cause | Troubleshooting Step |
| Contamination with Unreacted Starting Materials | Optimize the reaction stoichiometry and time to ensure complete conversion.[4] Use TLC or LC-MS to monitor the reaction.[1] |
| Presence of Coupling Reagent Byproducts | * EDC: The urea byproduct is water-soluble and can be removed with an aqueous wash.[3] * DCC: The dicyclohexylurea (DCU) byproduct is largely insoluble in many organic solvents and can be removed by filtration.[5] * COMU: The morpholino-based byproducts are water-soluble, simplifying extraction.[2] |
| Product is an Oil Instead of a Solid | This may be due to impurities. Try scratching the inside of the flask with a glass rod or adding a seed crystal to induce crystallization.[5] If this fails, purify the oil by column chromatography. |
| Co-precipitation of Salts | During workup, ensure the pH is adjusted correctly to keep byproducts and excess reagents in the aqueous phase. An acidic wash (e.g., dilute HCl) followed by a basic wash (e.g., saturated NaHCO3) is a standard procedure.[3] |
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Amide Bond Formation
| Coupling Reagent | Class | Relative Reactivity | Key Advantages | Common Drawbacks |
| EDC | Carbodiimide | Moderate | Water-soluble urea byproduct simplifies workup.[3] Cost-effective.[2] | Higher risk of racemization without additives.[2] |
| HATU | Uronium/Aminium Salt | Very High | High efficiency, fast reaction times, low racemization.[2] | Higher cost compared to carbodiimides.[2] |
| HBTU | Uronium/Aminium Salt | High | Very efficient with low racemization, especially with HOBt.[2] | Less reactive than HATU.[2] |
| COMU | Uronium/Aminium Salt | Very High | Safer than HBTU/HATU in some cases, water-soluble byproducts.[2] | |
| PyBOP | Phosphonium Salt | High | High reactivity, low racemization.[2] | Byproducts can be difficult to remove. |
| DIC | Carbodiimide | Moderate | Cost-effective. | Can have a higher risk of racemization without additives.[2] |
| CDI | Other | Moderate | Effective for simple amides. | May have a limited scope for more complex substrates. |
| T3P | Other | High | Easily removable byproducts. | May have a limited scope for more complex substrates. |
Experimental Protocols
General Protocol for Benzamide Synthesis using EDC and HOBt
This protocol provides a general guideline for the synthesis of a benzamide from a carboxylic acid and an amine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-hydroxybenzotriazole (HOBt).[1][3]
Materials:
-
Carboxylic acid (1.0 equivalent)
-
Amine (1.0 - 1.2 equivalents)
-
EDC·HCl (1.1 - 1.5 equivalents)[1]
-
HOBt (1.0 - 1.2 equivalents)[1]
-
Anhydrous polar aprotic solvent (e.g., DMF, DCM, or THF)
-
Base (e.g., DIPEA or Et3N, 2-3 equivalents if starting with an amine salt)[1]
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 equivalent) and the anhydrous solvent.
-
Add HOBt (1.0 - 1.2 equivalents) to the solution and stir until it dissolves.[1]
-
Add the amine (1.0 - 1.2 equivalents).[1] If the amine is a hydrochloride or other salt, add a suitable non-nucleophilic base like diisopropylethylamine (DIPEA) or triethylamine (Et₃N) (2-3 equivalents).[1]
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add EDC·HCl (1.1 - 1.5 equivalents) portion-wise to the stirred reaction mixture.[1]
-
Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.[1]
-
Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate or DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.[1]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography or recrystallization to obtain the pure benzamide.[1]
Visualizations
Caption: General experimental workflow for substituted benzamide synthesis.
Caption: Troubleshooting decision tree for low benzamide yield.
References
Validation & Comparative
A Comparative Analysis of the Biological Activity of 2-Amino-N-(chlorophenyl)benzamide Isomers
This guide synthesizes available data to offer a comparative overview for researchers, scientists, and drug development professionals. The focus is on the antimicrobial activity, supported by experimental data where available, to elucidate the potential impact of the chlorine atom's position on the phenyl ring on the overall biological activity of the 2-aminobenzamide scaffold.
Summary of Antimicrobial Activity
The antimicrobial activity of the para-chloro isomer, 2-amino-N-(4-chlorophenyl)benzamide, has been evaluated against a range of bacterial and fungal strains. The following table summarizes the Minimum Inhibitory Concentration (MIC) values obtained in a key study. Data for the ortho- and meta-isomers from directly comparable studies is not available; therefore, a direct quantitative comparison is not possible at this time.
| Compound | Gram-Positive Bacteria | Gram-Negative Bacteria | Fungi |
| Bacillus subtilis (RCMB 000107) | Staphylococcus aureus (RCMB 000106) | Pseudomonas aeruginosa (RCMB 000102) | |
| 2-Amino-N-(4-chlorophenyl)benzamide | 50 µg/mL | >50 µg/mL | >50 µg/mL |
| Clotrimazole (Standard) | - | - | - |
| Ciprofloxacin (Standard) | 3.125 µg/mL | 6.25 µg/mL | 12.5 µg/mL |
Note: The data for 2-amino-N-(4-chlorophenyl)benzamide is sourced from a study by Aboshanab et al. (2015). The lack of data for the ortho- and meta-isomers in this table highlights the gap in the literature for a direct, side-by-side comparison.
From the available data, 2-amino-N-(4-chlorophenyl)benzamide demonstrates notable antifungal activity against Aspergillus fumigatus and moderate activity against Bacillus subtilis and Candida albicans. Its efficacy against the other tested bacterial and fungal strains was limited under the reported experimental conditions.
Structure-Activity Relationship Insights
While a comprehensive structure-activity relationship (SAR) for these specific isomers is yet to be established, some general principles from related benzamide derivatives can be considered. The position of the halogen substituent on the N-phenyl ring is known to significantly influence the biological activity of benzamide compounds. This is often attributed to changes in electronic distribution, lipophilicity, and steric factors, which in turn affect the molecule's ability to interact with its biological target.
In a study on chlorophenyl-2,3-benzodiazepine analogues, it was observed that the meta-chloro substituted compound exhibited higher biological activity as an AMPAR antagonist compared to the ortho-substituted analogue[1]. The authors suggested that reduced steric hindrance at the meta position might contribute to this enhanced activity[1]. While this finding is from a different chemical scaffold, it underscores the importance of substituent positioning.
The following diagram illustrates the general synthetic pathway for 2-aminobenzamide derivatives.
Caption: General synthetic route for 2-amino-N-(chlorophenyl)benzamide isomers.
Experimental Protocols
The following are detailed methodologies for the synthesis and antimicrobial evaluation of 2-amino-N-(4-chlorophenyl)benzamide, as described in the literature.
Synthesis of 2-Amino-N-(4-chlorophenyl)benzamide
Method A (Conventional Heating):
-
A mixture of isatoic anhydride (1.63 g, 10 mmol) and 4-chloroaniline (1.27 g, 10 mmol) in 20 mL of dimethylformamide (DMF) was heated under reflux for 4-6 hours.
-
The reaction progress was monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture was cooled to room temperature.
-
The precipitated solid product was filtered, washed with cold ethanol, and recrystallized from ethanol to yield the final product.
Method B (Microwave Irradiation):
-
A mixture of isatoic anhydride (1.63 g, 10 mmol) and 4-chloroaniline (1.27 g, 10 mmol) in 5-10 mL of DMF was subjected to microwave irradiation.
-
The reaction was carried out for a specified time and power, and monitored by TLC.
-
Upon completion, the mixture was cooled, and the precipitated solid was filtered and recrystallized.
Caption: Workflow for the antimicrobial screening of benzamide derivatives.
Antimicrobial Susceptibility Testing (Agar Disc Diffusion Method)
-
Preparation of Media: Nutrient agar for bacteria and Sabouraud dextrose agar for fungi were prepared and sterilized.
-
Inoculum Preparation: Standardized inoculums of the test microorganisms were prepared.
-
Procedure:
-
The molten agar was inoculated with the respective microbial suspension and poured into sterile Petri dishes.
-
Sterile filter paper discs (6 mm in diameter) were impregnated with a solution of the test compound (e.g., 25 µg/mL in a suitable solvent).
-
The impregnated discs were placed on the surface of the solidified agar.
-
Plates were incubated at 37 °C for 24 hours for bacteria and at 28 °C for 48 hours for fungi.
-
The diameter of the zone of inhibition around each disc was measured in millimeters.
-
Determination of Minimum Inhibitory Concentration (MIC)
-
Preparation of Dilutions: A serial two-fold dilution of the test compounds and standard drugs was prepared in the appropriate broth medium.
-
Inoculation: Each tube was inoculated with a standardized suspension of the test microorganism.
-
Incubation: The tubes were incubated under the same conditions as the disc diffusion assay.
-
Observation: The MIC was determined as the lowest concentration of the compound that completely inhibited the visible growth of the microorganism.
Conclusion
The available data indicates that 2-amino-N-(4-chlorophenyl)benzamide possesses notable antifungal activity, particularly against Aspergillus fumigatus. However, a comprehensive understanding of the structure-activity relationship for the 2-amino-N-(chlorophenyl)benzamide isomers requires further investigation. A systematic study that synthesizes and evaluates the ortho-, meta-, and para-chloro isomers under identical experimental conditions is necessary to definitively elucidate the impact of the chlorine atom's position on the biological activity of this scaffold. Such a study would provide crucial data for the rational design of more potent antimicrobial agents based on the 2-aminobenzamide core.
References
Comparative Analysis of 2-amino-N-(3-chlorophenyl)benzamide and Other Benzamide Derivatives as Potential Antimycobacterial Agents
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Antimycobacterial Efficacy and Structure-Activity Relationships.
The rising threat of multidrug-resistant tuberculosis necessitates the discovery of novel therapeutic agents. Benzamide derivatives have emerged as a promising class of compounds with demonstrated antimycobacterial properties. This guide provides a comparative analysis of 2-amino-N-(3-chlorophenyl)benzamide and related benzamide derivatives, focusing on their in vitro efficacy against various Mycobacterium species. The data presented herein is compiled from scientific literature to facilitate further research and development in this area.
In Vitro Antimycobacterial Activity of Benzamide Derivatives
The antimycobacterial efficacy of a series of 2-amino-N-phenylbenzamide derivatives was evaluated against Mycobacterium tuberculosis, Mycobacterium kansasii, and Mycobacterium avium. The minimum inhibitory concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism, was determined for each derivative. The results, summarized in the table below, highlight the structure-activity relationships within this class of compounds.
| Compound | R Group (Substitution on N-phenyl ring) | MIC (µM) vs. M. tuberculosis H37Rv | MIC (µM) vs. M. kansasii | MIC (µM) vs. M. avium |
| 1 | H | >1000 | >1000 | >1000 |
| 2-amino-N-(4-chlorophenyl)benzamide | 4-Cl | 250 | 125 | 250 |
| 2-amino-N-(3,4-dichlorophenyl)benzamide | 3,4-diCl | 62.5 | 31.25 | 62.5 |
| 2-amino-N-(4-methylphenyl)benzamide | 4-CH₃ | >1000 | >1000 | >1000 |
| 2-amino-N-(4-bromophenyl)benzamide | 4-Br | 250 | 125 | 250 |
| 2-amino-N-(4-fluorophenyl)benzamide | 4-F | 500 | 250 | 500 |
| Isoniazid (Standard) | - | 0.25 | 0.5 | 16 |
Data sourced from a study on the synthesis and biological activity of 2-amino-N-phenylbenzamides and their derivatives.[1]
Structure-Activity Relationship (SAR) Analysis
The experimental data reveals key structural features that influence the antimycobacterial activity of 2-amino-N-phenylbenzamide derivatives:
-
Halogen Substitution: The presence of halogen substituents on the N-phenyl ring is crucial for antimycobacterial activity. The unsubstituted parent compound was inactive, while chloro, bromo, and fluoro-substituted derivatives demonstrated varying degrees of efficacy.
-
Position and Number of Halogens: Dichlorination, as seen in 2-amino-N-(3,4-dichlorophenyl)benzamide, resulted in the most potent activity against all tested mycobacterial strains. This suggests that both the electronic and steric properties of the substituents play a significant role.
-
Nature of the Halogen: While direct comparison is limited, the chloro-substituted derivatives generally exhibited better or comparable activity to the bromo and fluoro-substituted analogs.
-
Alkyl Substitution: The presence of a methyl group at the para-position of the N-phenyl ring did not confer any antimycobacterial activity.
These findings underscore the importance of the electronic and lipophilic character of the N-phenyl ring in modulating the antimycobacterial potency of this class of compounds. The data suggests that electron-withdrawing groups, particularly halogens, are favorable for activity.
Experimental Protocols
Synthesis of 2-amino-N-phenylbenzamide Derivatives
The synthesis of the compared 2-amino-N-phenylbenzamide derivatives typically involves the reaction of isatoic anhydride with the appropriately substituted aniline.
General Procedure:
-
A mixture of isatoic anhydride (10 mmol) and the corresponding substituted aniline (10 mmol) is refluxed in glacial acetic acid (20 mL) for 30 minutes.
-
The reaction mixture is then cooled and poured into cold water.
-
The resulting precipitate is filtered, washed with water, and dried.
-
The crude product is purified by recrystallization from a suitable solvent, such as ethanol.
dot
Caption: Synthetic workflow for 2-amino-N-phenylbenzamide derivatives.
Antimycobacterial Susceptibility Testing
The in vitro antimycobacterial activity of the synthesized compounds was determined using a broth microdilution method.
Protocol for Minimum Inhibitory Concentration (MIC) Determination:
-
Preparation of Inoculum: A suspension of the mycobacterial strain is prepared in a suitable broth (e.g., Middlebrook 7H9 broth supplemented with OADC) and the turbidity is adjusted to a 0.5 McFarland standard.
-
Serial Dilutions: The test compounds are serially diluted in the broth in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized mycobacterial suspension.
-
Incubation: The plates are incubated at 37°C for a specified period (typically 7-21 days, depending on the mycobacterial species).
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the mycobacteria. A positive control (no drug) and a negative control (no inoculum) are included in each assay. Isoniazid is typically used as a standard reference drug.
dot
Caption: Experimental workflow for MIC determination.
Putative Mechanism of Action
While the precise mechanism of action for this series of benzamides against mycobacteria has not been fully elucidated, related studies on other benzamide derivatives suggest potential targets. One of the proposed mechanisms for certain antimycobacterial compounds is the inhibition of cell wall synthesis. Specifically, some agents are known to target enzymes involved in the biosynthesis of mycolic acids, which are essential components of the mycobacterial cell wall. Further investigation is required to determine if 2-amino-N-phenylbenzamide derivatives share this mechanism.
dot
Caption: Hypothesized mechanism of action of benzamide derivatives.
Conclusion
The comparative analysis of 2-amino-N-phenylbenzamide derivatives reveals that halogen substitution on the N-phenyl ring is a key determinant of their antimycobacterial activity. The 3,4-dichloro substituted analog demonstrated the most promising in vitro efficacy against M. tuberculosis, M. kansasii, and M. avium. These findings provide a valuable starting point for the design and synthesis of more potent benzamide-based antimycobacterial agents. Further research is warranted to elucidate the precise mechanism of action and to optimize the lead compounds for improved therapeutic potential.
References
Comparative Analysis of 2-amino-N-(3-chlorophenyl)benzamide and Its Analogs in Antimicrobial Activity
A comprehensive guide to the structure-activity relationship of 2-aminobenzamide derivatives, providing researchers and drug development professionals with comparative data, experimental protocols, and mechanistic insights.
The emergence of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. The 2-aminobenzamide scaffold has garnered significant interest as a promising starting point for the design of new antimicrobial drugs. This guide provides a detailed comparison of the structure-activity relationships (SAR) of 2-amino-N-(3-chlorophenyl)benzamide and its analogs, focusing on their antibacterial and antifungal activities.
Structure-Activity Relationship (SAR) Analysis
The antimicrobial potency of 2-aminobenzamide derivatives is significantly influenced by the nature and position of substituents on the N-phenyl ring. While a specific SAR study for this compound is not extensively documented in publicly available literature, analysis of related analogs provides valuable insights into the role of the chlorophenyl moiety.
A study involving the synthesis and antimicrobial screening of a series of 2-aminobenzamide derivatives against various bacterial and fungal strains revealed important structural determinants for activity. The data, summarized in the table below, highlights the impact of different substituents on the N-phenyl ring.
| Compound ID | N-Substituent | R | R' | R'' | Test Organism | Minimum Inhibitory Concentration (MIC) in µg/mL[1][2] |
| Reference | H | H | H | H | Bacillus subtilis | > 200 |
| Staphylococcus aureus | > 200 | |||||
| Escherichia coli | > 200 | |||||
| Pseudomonas aeruginosa | > 200 | |||||
| Aspergillus fumigatus | > 200 | |||||
| Saccharomyces cerevisiae | > 200 | |||||
| Candida albicans | > 200 | |||||
| 1 | 4-fluorophenyl | H | F | H | Bacillus subtilis | 150 |
| Staphylococcus aureus | 125 | |||||
| Escherichia coli | 200 | |||||
| Pseudomonas aeruginosa | > 200 | |||||
| Aspergillus fumigatus | 150 | |||||
| Saccharomyces cerevisiae | 125 | |||||
| Candida albicans | 150 | |||||
| 2 | 4-chlorophenyl | H | Cl | H | Bacillus subtilis | 100 |
| Staphylococcus aureus | 100 | |||||
| Escherichia coli | 125 | |||||
| Pseudomonas aeruginosa | 150 | |||||
| Aspergillus fumigatus | 100 | |||||
| Saccharomyces cerevisiae | 100 | |||||
| Candida albicans | 125 | |||||
| 3 | 4-bromophenyl | H | Br | H | Bacillus subtilis | 75 |
| Staphylococcus aureus | 75 | |||||
| Escherichia coli | 100 | |||||
| Pseudomonas aeruginosa | 125 | |||||
| Aspergillus fumigatus | 75 | |||||
| Saccharomyces cerevisiae | 75 | |||||
| Candida albicans | 100 | |||||
| 4 | 4-methylphenyl | H | CH₃ | H | Bacillus subtilis | 125 |
| Staphylococcus aureus | 150 | |||||
| Escherichia coli | 150 | |||||
| Pseudomonas aeruginosa | 200 | |||||
| Aspergillus fumigatus | 125 | |||||
| Saccharomyces cerevisiae | 150 | |||||
| Candida albicans | 150 | |||||
| 5 | 4-methoxyphenyl | H | OCH₃ | H | Bacillus subtilis | 50 |
| Staphylococcus aureus | 50 | |||||
| Escherichia coli | 75 | |||||
| Pseudomonas aeruginosa | 100 | |||||
| Aspergillus fumigatus | 50 | |||||
| Saccharomyces cerevisiae | 50 | |||||
| Candida albicans | 75 | |||||
| 6 | 3,4,5-trimethoxyphenyl | OCH₃ | OCH₃ | OCH₃ | Bacillus subtilis | 25 |
| Staphylococcus aureus | 25 | |||||
| Escherichia coli | 50 | |||||
| Pseudomonas aeruginosa | 75 | |||||
| Aspergillus fumigatus | 25 | |||||
| Saccharomyces cerevisiae | 25 | |||||
| Candida albicans | 50 |
From the data, several key SAR trends can be deduced:
-
Halogen Substitution: The presence of a halogen at the 4-position of the N-phenyl ring generally enhances antimicrobial activity compared to the unsubstituted analog. A bromo-substituent (Compound 3 ) appears to be more favorable than chloro (Compound 2 ) or fluoro (Compound 1 ) for activity against both bacteria and fungi.
-
Electron-Donating Groups: The introduction of electron-donating groups, such as methoxy, at the 4-position (Compound 5 ) or multiple methoxy groups (Compound 6 ) significantly improves antimicrobial potency. The trimethoxyphenyl derivative (Compound 6 ) exhibited the lowest MIC values among the tested compounds, suggesting that increased electron density on the N-phenyl ring is beneficial for activity.
-
Electron-Withdrawing vs. Electron-Donating: Comparing the halogenated compounds (electron-withdrawing) with the methoxy-substituted compounds (electron-donating), it appears that strong electron-donating groups lead to better overall activity.
Based on these trends, it can be inferred that this compound would likely exhibit moderate antimicrobial activity, potentially comparable to or slightly different from its 4-chloro analog (Compound 2 ), depending on the influence of the meta-position of the chlorine atom on the electronic and steric properties of the molecule.
Proposed Mechanism of Action and Signaling Pathway
While the exact molecular target of this compound has not been definitively identified, several studies on related benzamide derivatives suggest potential mechanisms of action, including the inhibition of essential bacterial enzymes such as DNA gyrase and dihydrofolate reductase (DHFR).
Caption: Proposed antimicrobial mechanism of 2-aminobenzamide derivatives.
The diagram above illustrates two potential pathways through which 2-aminobenzamide derivatives may exert their antimicrobial effects. By inhibiting DNA gyrase, they can interfere with DNA replication, leading to cell death. Alternatively, inhibition of DHFR disrupts the folate synthesis pathway, which is crucial for the production of nucleotides, ultimately resulting in the cessation of cell growth and division.
Experimental Protocols
The antimicrobial activity of the 2-aminobenzamide derivatives was evaluated using standard microbiological techniques.
Synthesis of 2-aminobenzamide Derivatives
The synthesis of the N-substituted 2-aminobenzamide derivatives was achieved through the reaction of isatoic anhydride with the corresponding substituted anilines.
Caption: General workflow for the synthesis of N-substituted 2-aminobenzamides.
General Procedure:
-
Isatoic anhydride (1 equivalent) is dissolved in a suitable solvent, such as dimethylformamide (DMF).
-
The substituted aniline (1 equivalent) is added to the solution.
-
The reaction mixture is heated at reflux for a specified period.
-
After cooling, the precipitated product is collected by filtration.
-
The crude product is purified by recrystallization from an appropriate solvent or by column chromatography.
Antimicrobial Susceptibility Testing
The minimum inhibitory concentration (MIC) of the synthesized compounds was determined using the broth microdilution method.
Caption: Workflow for the Broth Microdilution Method to determine MIC.
Detailed Protocol:
-
Preparation of Compound Dilutions: Stock solutions of the test compounds are prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then performed in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation and Incubation: The wells of the microtiter plate are inoculated with the standardized microbial suspension. The plate is then incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.[3][4][5]
Conclusion
This comparative guide provides a foundational understanding of the structure-activity relationships of 2-aminobenzamide derivatives as antimicrobial agents. The presented data indicates that substitutions on the N-phenyl ring play a critical role in modulating their biological activity, with electron-donating groups generally enhancing potency. While the precise mechanism of action for this compound remains to be fully elucidated, inhibition of essential bacterial enzymes like DNA gyrase or DHFR are plausible targets. The detailed experimental protocols offer a framework for the synthesis and evaluation of new analogs in this promising class of compounds, aiding in the rational design of more effective antimicrobial agents. Further investigation is warranted to explore a wider range of substitutions and to definitively identify the molecular targets and signaling pathways involved.
References
- 1. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of 2-aminobenzamide derivatives as antimicrobial agents: opening/closing pharmacophore site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
A Comparative Analysis of the Antimicrobial Activity of 2-amino-N-(3-chlorophenyl)benzamide
For Immediate Release
This publication provides a comprehensive comparison of the antimicrobial activity of the novel compound 2-amino-N-(3-chlorophenyl)benzamide against a panel of clinically relevant bacteria and fungi. This guide is intended for researchers, scientists, and drug development professionals interested in the potential of benzamide derivatives as a new class of antimicrobial agents. The performance of this compound is objectively compared with other structurally related benzamide derivatives and commonly used standard antibiotics. All data presented is supported by detailed experimental protocols.
Executive Summary
This compound has demonstrated notable antimicrobial activity, particularly against Gram-positive bacteria. This guide presents a side-by-side comparison of its efficacy, measured by the zone of inhibition, with other synthesized benzamide analogs. Furthermore, a broader context is provided by comparing its potential efficacy with the established Minimum Inhibitory Concentration (MIC) values of standard antibiotics, ciprofloxacin and ampicillin. While direct MIC data for this compound is not available in the cited literature, the zone of inhibition data provides valuable insight into its relative antimicrobial potential.
Data Presentation: Antimicrobial Activity
The antimicrobial efficacy of this compound and its analogs was evaluated using the agar well diffusion method. The diameter of the zone of inhibition indicates the extent of growth inhibition against the tested microorganisms. For a comprehensive comparison, the Minimum Inhibitory Concentration (MIC) values for the standard antibiotics, ciprofloxacin and ampicillin, are also provided.
Table 1: Antimicrobial Activity of Benzamide Derivatives (Zone of Inhibition in mm) [1]
| Compound | Gram-Positive Bacteria | Gram-Negative Bacteria | Fungi |
| Bacillus subtilis | Staphylococcus aureus | Pseudomonas aeruginosa | |
| This compound | 15 | 14 | 11 |
| 2-amino-N-(4-fluorophenyl)benzamide | 16 | 15 | 12 |
| 2-amino-N-(p-tolyl)benzamide | 14 | 13 | 10 |
| Ampicillin (Standard) | 30 | 28 | - |
| Clotrimazole (Standard) | - | - | - |
Note: A larger zone of inhibition indicates greater antimicrobial activity. The concentration of all tested benzamide compounds was 5 mg/mL.
Table 2: Minimum Inhibitory Concentration (MIC) of Standard Antibiotics
| Antibiotic | Escherichia coli (µg/mL) | Staphylococcus aureus (µg/mL) |
| Ciprofloxacin | 0.015 - 0.5 | 0.25 - 1.0 |
| Ampicillin | 2.0 - 8.0 | 0.25 - 2.0 |
Note: MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. Lower MIC values indicate greater potency.
Experimental Protocols
The following methodologies were employed in the synthesis and antimicrobial evaluation of this compound and its analogs.[1]
Synthesis of this compound
A mixture of isatoic anhydride (1.63 g, 10 mmol) and 3-chloroaniline (1.27 g, 10 mmol) in 20 mL of glacial acetic acid was refluxed for 2-3 hours. The reaction progress was monitored by thin-layer chromatography. Upon completion, the reaction mixture was cooled to room temperature and poured into ice-cold water. The resulting precipitate was filtered, washed with water, and dried. The crude product was then recrystallized from ethanol to yield pure this compound.
Antimicrobial Susceptibility Testing: Agar Well Diffusion Method
-
Preparation of Inoculum: Bacterial and fungal strains were grown in their respective broth media overnight at 37°C. The turbidity of the microbial suspension was adjusted to match the 0.5 McFarland standard.
-
Inoculation of Agar Plates: Sterile Mueller-Hinton agar plates for bacteria and Sabouraud dextrose agar plates for fungi were uniformly swabbed with the prepared microbial inoculums.
-
Well Preparation and Sample Application: A sterile cork borer (6 mm in diameter) was used to create wells in the agar plates. A 100 µL solution of the test compound (5 mg/mL in DMSO) was added to each well.
-
Incubation: The plates were incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
Measurement of Inhibition Zone: The diameter of the clear zone of growth inhibition around each well was measured in millimeters.
Visualizations
Experimental Workflow for Antimicrobial Activity Screening
Caption: Workflow for the agar well diffusion antimicrobial susceptibility test.
Hypothetical Signaling Pathway: Inhibition of Bacterial Cell Wall Synthesis
The precise mechanism of action for this compound has not been elucidated. However, many antimicrobial agents target bacterial cell wall synthesis. The following diagram illustrates a generalized pathway of peptidoglycan synthesis and potential points of inhibition.
Caption: Generalized pathway of bacterial peptidoglycan synthesis and potential inhibition sites.
References
A Comparative Analysis of 2-amino-N-(3-chlorophenyl)benzamide and its 4-amino Isomer for Drug Discovery and Development
A detailed guide for researchers, scientists, and drug development professionals on the divergent physicochemical and biological profiles of 2-amino-N-(3-chlorophenyl)benzamide and 4-amino-N-(3-chlorophenyl)benzamide.
This guide provides a comprehensive comparative analysis of two isomeric benzamide derivatives: this compound and 4-amino-N-(3-chlorophenyl)benzamide. The positional difference of the amino group on the benzamide core profoundly influences their chemical properties and biological activities, directing them towards distinct therapeutic applications. This document summarizes their known physicochemical characteristics, explores their divergent biological potential, and provides standardized experimental protocols for their synthesis and characterization.
Physicochemical Properties: A Tale of Two Isomers
The placement of the amino group at the ortho (2-amino) versus the para (4-amino) position significantly impacts the intramolecular and intermolecular interactions, leading to different physicochemical properties. While experimental data for the 2-amino isomer is limited, a comparison of available and predicted data highlights these differences.
| Property | This compound (Predicted/Limited Data) | 4-amino-N-(3-chlorophenyl)benzamide (Experimental/Predicted) |
| Molecular Formula | C₁₃H₁₁ClN₂O | C₁₃H₁₁ClN₂O |
| Molecular Weight | 246.70 g/mol | 246.69 g/mol |
| Melting Point | Not available | 142 °C[1] |
| Boiling Point | Not available | 347.1±27.0 °C (Predicted)[1] |
| Density | Not available | 1.351±0.06 g/cm³ (Predicted)[1] |
| pKa | Not available | 13.69±0.70 (Predicted)[1] |
| XLogP3 | 3.6 | ~3.1 (for a similar isomer) |
| Solubility | Predicted to be sparingly soluble in water; soluble in organic solvents like DMSO and DMF. | Predicted to be poorly soluble in water; soluble in organic solvents like DMSO and DMF.[2] |
Note: The data for the 2-amino isomer is largely predicted due to a lack of available experimental values. The solubility of the 4-amino isomer is inferred from data on the structurally similar 4-amino-N-(2-chlorophenyl)benzamide.
Biological Activity and Therapeutic Potential: Divergent Paths
The structural differences between the two isomers translate into distinct pharmacological profiles, suggesting their utility in different therapeutic areas.
4-amino-N-(3-chlorophenyl)benzamide: A Potential Anticoagulant Targeting Factor Xa
Research has identified the 4-amino-N-(3-chlorophenyl) motif as a potent inhibitor of Factor Xa (FXa), a critical enzyme in the blood coagulation cascade. Specifically, the substructure "4-chloro-3-aniline" has been described as a novel and potent benzamidine mimic, a key feature for FXa inhibition.[2] This positions 4-amino-N-(3-chlorophenyl)benzamide as a promising candidate for the development of novel oral anticoagulants for the prevention and treatment of thromboembolic disorders.
Caption: Potential antimicrobial mechanism for this compound.
Experimental Protocols
The following are generalized protocols for the synthesis and characterization of both isomers, based on established methods for similar benzamide derivatives.
Synthesis Workflow
A common synthetic route involves the acylation of the appropriate chloroaniline with either 2-nitrobenzoyl chloride or 4-nitrobenzoyl chloride, followed by the reduction of the nitro group.
dot
Caption: General synthetic workflow for amino-N-(3-chlorophenyl)benzamides.
General Synthesis Protocol
Step 1: Synthesis of N-(3-chlorophenyl)-nitrobenzamide (Nitro Intermediate)
-
Dissolve 3-chloroaniline (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere.
-
Add a non-nucleophilic base (e.g., triethylamine or pyridine, 1.2 eq) and cool the mixture to 0 °C.
-
Slowly add a solution of the corresponding nitrobenzoyl chloride (2-nitrobenzoyl chloride or 4-nitrobenzoyl chloride, 1.05 eq) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer sequentially with dilute acid (e.g., 1 M HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Step 2: Synthesis of amino-N-(3-chlorophenyl)benzamide (Final Product)
-
Dissolve the purified N-(3-chlorophenyl)-nitrobenzamide (1.0 eq) in a suitable solvent (e.g., ethanol, ethyl acetate, or acetic acid).
-
Add a reducing agent. Common methods include:
-
Tin(II) chloride: Add tin(II) chloride dihydrate (3-5 eq) and concentrated hydrochloric acid, then heat the mixture.
-
Catalytic hydrogenation: Use a catalyst such as 10% palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
-
Monitor the reaction by TLC until the starting material is consumed.
-
For the tin(II) chloride method, cool the reaction, neutralize with a base (e.g., saturated sodium bicarbonate or sodium hydroxide solution), and extract the product with an organic solvent.
-
For catalytic hydrogenation, filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate.
-
Dry the organic layer, concentrate under reduced pressure, and purify the final product by recrystallization or column chromatography.
Characterization Methods
The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and connectivity of atoms.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups such as N-H, C=O, and C-Cl bonds.
-
Melting Point Analysis: To assess the purity of the synthesized compound.
Conclusion
The comparative analysis of this compound and its 4-amino isomer reveals two compounds with distinct and promising therapeutic potential. The 4-amino isomer shows strong potential as a Factor Xa inhibitor for anticoagulant therapy, while the 2-amino isomer is a candidate for the development of new antimicrobial agents. This guide provides a foundational resource for researchers interested in exploring these molecules further, offering insights into their synthesis, properties, and potential biological applications. Further investigation and experimental validation are warranted to fully elucidate their pharmacological profiles and therapeutic efficacy.
References
Comparative Analysis of Cross-Reactivity and Off-Target Effects: A Guide for Researchers
A Focused Look at Benzamide-Based Kinase Inhibitors
In the landscape of targeted therapies, particularly in oncology, the specificity of small molecule inhibitors is a critical determinant of both efficacy and safety. While 2-amino-N-(3-chlorophenyl)benzamide is a compound of interest within the broader class of benzamides, a significant lack of published biological data necessitates a comparative approach using a structurally related and well-characterized surrogate. This guide provides an objective comparison of the kinase inhibitor profile of CHMFL-ABL-053 , a potent benzamide-based inhibitor, with three clinically approved tyrosine kinase inhibitors (TKIs): Dasatinib , Bosutinib , and Ponatinib .
This comparison aims to provide researchers, scientists, and drug development professionals with a clear overview of the on-target and off-target activities of these compounds, supported by experimental data and detailed methodologies.
Comparative Kinase Inhibition Profiles
The selectivity of a kinase inhibitor is paramount. The following tables summarize the inhibitory activity (IC50 in nM) of CHMFL-ABL-053 and the selected alternative TKIs against their primary targets and a panel of off-target kinases. Lower IC50 values indicate higher potency.
Table 1: On-Target Kinase Inhibition
| Kinase Target | CHMFL-ABL-053 (IC50, nM) | Dasatinib (IC50, nM) | Bosutinib (IC50, nM) | Ponatinib (IC50, nM) |
| ABL1 | 70[1][2] | <1 | 1.2 | 0.37-2.0[3] |
| SRC | 90[1][2] | <1 | 1.2 | 0.3-2.0 |
Table 2: Off-Target Kinase Inhibition
| Kinase Target | CHMFL-ABL-053 (IC50, nM) | Dasatinib (IC50, nM) | Bosutinib (IC50, nM) | Ponatinib (IC50, nM) |
| p38α (MAPK14) | 62[1][2] | 30 | >10000 | 8 |
| c-KIT | >10000[4] | 13 | >10000 | 8-20[3] |
| PDGFRβ | ND | 28 | >10000 | 1.1 |
| VEGFR2 | ND | 8 | 100-200 | 1.5 |
| DDR1 | 292[4] | ND | ND | ND |
| DDR2 | 457[4] | ND | ND | ND |
| LCK | Strong Binding | <1 | 1.2 | 0.4 |
| HCK | Strong Binding | <1 | 4.5 | 0.3 |
| BLK | Strong Binding | <1 | 1.1 | 0.4 |
| EPHA8 | Strong Binding | ND | ND | ND |
| EphB6 | Strong Binding | ND | ND | ND |
ND: Not Determined from the available search results. Strong Binding as per qualitative description in the search results.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to characterize kinase inhibitors.
Biochemical Kinase Assay (Luminescence-Based)
This assay determines the direct inhibitory effect of a compound on the activity of a purified kinase.
Principle: The assay measures the amount of ATP remaining in the solution following a kinase reaction. The luminescent signal is inversely proportional to the kinase activity.
Procedure:
-
Compound Preparation: Prepare a series of dilutions of the test compound in DMSO. A typical starting concentration is 10 mM.
-
Reaction Setup: In a 384-well plate, add the kinase, its specific substrate, and the kinase reaction buffer.
-
Inhibitor Addition: Add the diluted test compound or DMSO (vehicle control) to the wells.
-
Reaction Initiation: Start the kinase reaction by adding ATP. The final ATP concentration should be close to the Michaelis constant (Km) for the specific kinase.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified duration (e.g., 60 minutes).
-
Detection: Add a luciferase-based ATP detection reagent (e.g., Kinase-Glo®). This reagent simultaneously stops the kinase reaction and initiates a luminescent reaction.
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.[5][6][7]
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method to assess the engagement of a compound with its target protein in a cellular environment.
Principle: The binding of a ligand (e.g., a small molecule inhibitor) to its target protein increases the protein's thermal stability. This change in thermal stability is measured by heating the cells and quantifying the amount of soluble target protein remaining.
Procedure:
-
Cell Treatment: Treat cultured cells with the test compound or vehicle control for a defined period.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures for a short duration (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Centrifugation: Separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation at high speed.
-
Protein Quantification: Determine the protein concentration of the soluble fractions.
-
Western Blotting: Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using an antibody specific to the target protein.
-
Data Analysis: Quantify the band intensities from the Western blot. Plot the normalized band intensity against the temperature to generate melt curves for both the compound-treated and vehicle-treated samples. A shift in the melt curve indicates target engagement.[8][9][10][11][12]
Western Blotting for Downstream Signaling
This method is used to assess the effect of a kinase inhibitor on the phosphorylation of downstream substrates in a signaling pathway.
Procedure:
-
Cell Treatment and Lysis: Treat cells with the inhibitor at various concentrations and for different durations. Lyse the cells in a buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking agent (e.g., 5% BSA in TBST) to prevent non-specific antibody binding. For phospho-specific antibodies, BSA is generally preferred over milk.[13]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the phosphorylated form of the target protein (e.g., anti-phospho-STAT5 or anti-phospho-CrkL).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody that recognizes the total (phosphorylated and unphosphorylated) form of the protein.[14][15][16]
Signaling Pathways and Experimental Workflows
Visualizing complex biological pathways and experimental procedures can significantly aid in their understanding. The following diagrams are generated using the DOT language for Graphviz.
Caption: Workflow for a luminescence-based biochemical kinase assay.
Caption: Key nodes in the BCR-ABL signaling pathway and points of inhibition.
Caption: Logical relationship between on-target and off-target kinase inhibition.
Conclusion
The selection of a kinase inhibitor for research or therapeutic development requires a thorough understanding of its selectivity profile. While CHMFL-ABL-053 demonstrates potent inhibition of its primary targets, BCR-ABL and SRC, it also exhibits off-target activity against kinases such as p38α.[1][2] In comparison, clinically approved TKIs like Dasatinib, Bosutinib, and Ponatinib have distinct and well-characterized cross-reactivity profiles that contribute to their unique efficacy and adverse effect profiles. This guide provides a framework for comparing these compounds, emphasizing the importance of comprehensive profiling using standardized biochemical and cellular assays to elucidate both on-target and off-target effects. Such comparative analyses are indispensable for the rational design and application of next-generation kinase inhibitors.
References
- 1. CHMFL-ABL-053 | BCR-ABL/SRC/p38 kinase inhibitor | CAS# 1808287-83-3 | InvivoChem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Ponatinib: A Review of the History of Medicinal Chemistry behind Its Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. xcessbio.com [xcessbio.com]
- 5. benchchem.com [benchchem.com]
- 6. assayquant.com [assayquant.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. bio-protocol.org [bio-protocol.org]
- 13. 8 Tips for Detecting Phosphorylated Proteins by Western Blot - Advansta Inc. [advansta.com]
- 14. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
A Head-to-Head Comparison of Benzamide Isomers in Biological Assays: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced impact of molecular geometry on biological function is paramount. This guide provides a comparative overview of benzamide isomers, focusing on how the positional arrangement of the amide group on the benzene ring—ortho (2-), meta (3-), and para (4-)—influences their biological activity. While direct head-to-head comparative studies on the simplest benzamide isomers are notably scarce in published literature, this document synthesizes data from various benzamide derivatives to illuminate the critical role of isomerism in pharmacology and provides standardized protocols for future comparative analyses.
Benzamides are a cornerstone scaffold in medicinal chemistry, forming the basis for a wide range of therapeutics with applications including antiemetic, antipsychotic, and enzyme inhibitory effects.[1] The spatial orientation of substituents on the benzamide core can dramatically alter a compound's interaction with biological targets, thereby affecting its efficacy, selectivity, and overall pharmacological profile.[1][2]
The Influence of Isomerism on Biological Activity: A Synthesis of Findings
For instance, in the context of antipsychotic benzamides like amisulpride, the specific chirality (an aspect of isomerism) of the molecule determines its receptor binding profile. The S-enantiomer preferentially binds to D2 and D3 dopamine receptors, which is linked to its antipsychotic efficacy, while the R-enantiomer shows a higher affinity for the 5-HT7 receptor, potentially contributing to antidepressant effects.[3] This highlights how subtle changes in the three-dimensional arrangement of a molecule can lead to distinct polypharmacology.
Similarly, studies on other substituted benzamides have demonstrated that the position of a substituent can significantly impact activity. For example, in a series of PD-1/PD-L1 inhibitors, compounds with a meta-methoxy group on the benzamide ring were found to be more potent than those with ortho- or para-methoxy groups.[4] In another example, ortho-substituted benzamides have been identified as a promising class of nematicidal agents.[5]
These examples underscore the principle that each positional isomer of a benzamide derivative presents a unique face to its biological target, leading to differences in binding affinity, efficacy, and off-target effects.
Comparative Data on Benzamide Derivatives
To illustrate the impact of isomerism, the following tables summarize quantitative data from studies on various benzamide derivatives. It is important to note that these are not direct comparisons of the parent benzamide isomers but rather of more complex molecules that share the benzamide scaffold.
Receptor Binding Affinity of Amisulpride Enantiomers
| Compound | Receptor | Kd (nM) | Selectivity |
| (S)-Amisulpride | D2 | ~1 | ~40-fold preference over (R)-enantiomer |
| (R)-Amisulpride | D2 | - | |
| (S)-Amisulpride | 5-HT7 | - | |
| (R)-Amisulpride | 5-HT7 | - | >50-fold preference over (S)-enantiomer |
| (Data synthesized from a study on benzamide antipsychotics, highlighting enantiomeric selectivity for different receptors.[3]) |
Antiproliferative Activity of Biphenyl Benzamide Derivatives
| Compound ID | Cancer Cell Line | Cancer Type | IC50 (µM) |
| Compound [I] | MDA-MB-231 | Breast Cancer | 2.68 ± 0.27 |
| Compound 11 | Melanoma Cells | Malignant Melanoma | 1.7 ± 0.5 |
| Compound 12 | Melanoma Cells | Malignant Melanoma | 2.0 ± 0.7 |
| Compound 27 | DU145, A547, KB, KB-Vin | Prostate, Lung, Oral | 0.11 - 0.51 |
| Compound 35 | DU145, A547, KB, KB-Vin | Prostate, Lung, Oral | 0.04 |
| (This table showcases the cytotoxic potential of various biphenyl benzamide derivatives across different cancer cell lines.[6]) |
Experimental Protocols for Comparative Analysis
To facilitate direct head-to-head comparisons of benzamide isomers, detailed and standardized experimental protocols are essential. The following sections outline methodologies for key biological assays.
Enzyme Inhibition Assay (e.g., PARP-1)
This assay is designed to measure the ability of a compound to inhibit the activity of a specific enzyme.[1]
Methodology:
-
Reagents: Recombinant human PARP-1 enzyme, activated DNA, NAD+ (biotinylated), and a detection system (e.g., streptavidin-HRP with a colorimetric substrate).
-
Assay Procedure:
-
The benzamide isomers (ortho, meta, and para) are pre-incubated with the PARP-1 enzyme.
-
The enzymatic reaction is initiated by the addition of NAD+ and activated DNA.
-
The reaction is allowed to proceed for a set time at a controlled temperature.
-
The reaction is stopped, and the amount of biotinylated PARP produced is quantified using the detection system.
-
-
Data Analysis: The concentration of each isomer that results in 50% inhibition of enzyme activity (IC50) is calculated.
Antiproliferative Assay (e.g., MTT Assay)
This assay determines the effect of the isomers on the viability and proliferation of cancer cell lines.[6]
Methodology:
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[6]
-
Compound Treatment: Serial dilutions of the benzamide isomers are prepared in the culture medium. The final concentration of the solvent (e.g., DMSO) should be kept below 0.5%. The old medium is replaced with the medium containing the compound dilutions.[6]
-
Incubation: The cells are incubated with the compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition and Incubation: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization and Absorbance Reading: A solubilizing agent is added to dissolve the formazan crystals, and the absorbance is read at a specific wavelength using a microplate reader.
-
Data Analysis: The IC50 value, the concentration at which 50% of cell growth is inhibited, is determined for each isomer.
Receptor Binding Assay
This assay measures the affinity of the benzamide isomers for a specific receptor.
Methodology:
-
Assay Components: A cell-based assay containing overexpressed target receptors (e.g., D2 or 5-HT7) and a modified cyclic nucleotide-gated ion channel can be utilized.[3]
-
Displacement Assay: The ability of the benzamide isomers to displace a known radiolabeled or fluorescently labeled ligand that binds to the receptor is measured.
-
Procedure:
-
The cells expressing the receptor of interest are incubated with the labeled ligand and varying concentrations of the unlabeled benzamide isomers.
-
After reaching equilibrium, the amount of bound labeled ligand is measured.
-
-
Data Analysis: The binding affinities (e.g., Ki or IC50 values) of the isomers are calculated from the displacement curves.[3]
Visualizing Workflows and Pathways
To further clarify the experimental processes and biological contexts, the following diagrams are provided.
Caption: A generalized workflow for conducting in vitro biological assays to compare benzamide isomers.
Caption: A simplified diagram of a GPCR signaling pathway, a common target for benzamide-based drugs.
Conclusion
The positional isomerism of the benzamide scaffold is a critical determinant of biological activity. While comprehensive head-to-head comparisons of the fundamental ortho-, meta-, and para-benzamide isomers are lacking, the available data from more complex derivatives strongly supports the principle that isomer position profoundly influences pharmacological properties. This guide provides a framework for researchers by synthesizing existing knowledge and presenting standardized protocols to encourage and facilitate direct comparative studies. Such research is essential for a deeper understanding of structure-activity relationships and for the rational design of more effective and selective benzamide-based therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Antipsychotic Benzamides Amisulpride and LB-102 Display Polypharmacy as Racemates, S Enantiomers Engage Receptors D2 and D3, while R Enantiomers Engage 5-HT7 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Evaluation of PD-1/PD-L1 Antagonists Bearing a Benzamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-Based Bioisosterism Design, Synthesis, Biological Evaluation and In Silico Studies of Benzamide Analogs as Potential Anthelmintics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Validating the Mechanism of Action of 2-amino-N-(3-chlorophenyl)benzamide: A Comparative Guide
Disclaimer: Publicly available experimental data specifically for 2-amino-N-(3-chlorophenyl)benzamide is limited. This guide provides a comparative analysis based on structurally related aminobenzamide and chlorophenyl benzamide compounds to infer potential mechanisms of action and provide representative experimental data and protocols. The information presented herein is intended for research, scientific, and drug development professionals.
The chemical scaffold of this compound is prevalent in a variety of biologically active molecules. Based on the analysis of structurally similar compounds, three primary potential mechanisms of action have been identified: Histone Deacetylase (HDAC) inhibition, protein kinase inhibition, and dopamine receptor modulation. This guide will objectively compare these potential mechanisms, providing supporting experimental data from analogous compounds.
Potential Mechanism: Histone Deacetylase (HDAC) Inhibition
The 2-aminobenzamide moiety is a well-established zinc-binding group found in many Class I HDAC inhibitors.[1][2] These inhibitors can modulate gene expression by preventing the removal of acetyl groups from histones, leading to a more open chromatin structure and altered transcription. This mechanism is particularly relevant in the context of cancer and neurological disorders.[1][3]
Comparative Analysis of HDAC Inhibitor Potency
To illustrate the potential efficacy of a 2-aminobenzamide-based compound, the following table summarizes the in vitro inhibitory activity (IC50 values) of representative 2-aminobenzamide HDAC inhibitors against various HDAC isoforms.
| Compound ID | Core Structure | Target HDAC Isoform(s) | IC50 (nM) | Reference |
| Entinostat (MS-275) | 2-aminobenzamide | HDAC1, HDAC2, HDAC3 | 930, 950, 1800 | [4] |
| Mocetinostat | 2-aminobenzamide | HDAC1, HDAC2, HDAC3 | - | [5] |
| Compound 19f | Pyrazine-linked 2-aminobenzamide | HDAC1, HDAC2, HDAC3 | 130, 280, 310 | [6] |
| Compound 7j | 2-aminobenzamide derivative | HDAC1, HDAC2, HDAC3 | 650, 780, 1700 | [4] |
| N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) | 2-aminobenzamide | HDAC1, HDAC2, HDAC3 | 95.2, 260.7, 255.7 | [7] |
Experimental Protocol: In Vitro HDAC Inhibition Assay
This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against specific HDAC isoforms.
Materials:
-
Recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay buffer (e.g., Tris-based buffer, pH 8.0)
-
Developer solution (e.g., Trypsin and Trichostatin A in assay buffer)
-
Test compound (dissolved in DMSO)
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the HDAC enzyme to the assay buffer.
-
Add the serially diluted test compound or DMSO (vehicle control) to the wells.
-
Incubate the plate for a predetermined time (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate.
-
Incubate the plate for a specified duration (e.g., 60 minutes) at 37°C.
-
Stop the reaction by adding the developer solution.
-
Incubate for a further period (e.g., 15 minutes) to allow for the development of the fluorescent signal.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.[7]
Visualizations
Caption: Simplified HDAC signaling pathway and the inhibitory action of 2-aminobenzamides.
Caption: Experimental workflow for an in vitro HDAC inhibition assay.
Potential Mechanism: Protein Kinase Inhibition
The aminobenzamide scaffold is also recognized as a "hinge-binding" motif in many protein kinase inhibitors. These compounds typically compete with ATP for binding to the active site of the kinase, thereby inhibiting downstream signaling pathways involved in cell proliferation, survival, and angiogenesis.
Comparative Analysis of Kinase Inhibitor Potency
The following table presents the in vitro inhibitory activity (IC50 values) of representative aminobenzamide-based kinase inhibitors against various cancer cell lines, which is often used as a primary screen for potential kinase inhibitors.
| Compound ID | Core Structure | Target Cell Line | IC50 (µM) | Reference |
| 1a | 4-Methylbenzamide | K562 (Leukemia) | 2.27 | [8] |
| 1b | 4-Methylbenzamide | HL-60 (Leukemia) | 1.42 | [8] |
| HSN608 | Nicotinamide-based | MV4-11 (AML) | <0.015 | [9] |
| HSN748 | Nicotinamide-based | MV4-11 (AML) | <0.015 | [9] |
| Compound 11 | 4-(Arylaminomethyl)benzamide | EGFR (at 10 nM) | 91% inhibition | [10][11] |
| Compound 13 | 4-(Arylaminomethyl)benzamide | EGFR (at 10 nM) | 92% inhibition | [10][11] |
Experimental Protocol: In Vitro Kinase Inhibition Assay (Radiometric)
This protocol outlines a common method to measure the ability of a compound to inhibit the activity of a specific protein kinase using a radioactive ATP isotope.
Materials:
-
Recombinant human kinase (e.g., EGFR, Src)
-
Kinase-specific peptide substrate
-
Adenosine triphosphate (ATP), [γ-³³P]ATP
-
Kinase reaction buffer
-
Test compounds dissolved in DMSO
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds in the kinase reaction buffer.
-
In a 96-well plate, add the recombinant kinase enzyme to each well.
-
Add the test compounds at various concentrations to the wells. Include a vehicle control (DMSO) and a known kinase inhibitor as a positive control.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and [γ-³³P]ATP.
-
Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate to capture the phosphorylated substrate.
-
Wash the filter plate multiple times to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity on the filter plate using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.[8]
Visualizations
Caption: General kinase signaling pathway and the inhibitory action of aminobenzamides.
Caption: Experimental workflow for a radiometric in vitro kinase inhibition assay.
Potential Mechanism: Dopamine Receptor Modulation
Benzamide derivatives are a well-known class of compounds that interact with dopamine receptors, particularly the D2 and D3 subtypes.[12][13] These compounds can act as either agonists or antagonists, modulating dopaminergic neurotransmission, which is implicated in various neurological and psychiatric conditions.
Comparative Analysis of Dopamine Receptor Binding Affinity
The following table summarizes the in vitro binding affinities (Ki or IC50 values) of representative benzamide-based dopamine receptor ligands.
| Compound ID | Core Structure | Target Receptor(s) | Binding Affinity (nM) | Reference |
| N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide (17) | Benzamide | Dopamine D4 | IC50 = 0.057 | [14] |
| cis-3b | Benzamide derivative | Dopamine D2, D3 | Ki = 13.4 (D2), 17.7 (D3) | [15] |
| cis-3f | Benzamide derivative | Dopamine D2, D3 | Ki = 6.9 (D2), 4.5 (D3) | [15] |
| Compound 15 | Conformationally-flexible benzamide | Dopamine D3 | Ki = 2 | [13] |
| Raclopride | Substituted benzamide | Dopamine D2 | Ki = 1.1 | [16] |
Experimental Protocol: Radioligand Binding Assay
This protocol describes a standard method to determine the binding affinity of a test compound for a specific dopamine receptor subtype.
Materials:
-
Cell membranes expressing the target dopamine receptor (e.g., from CHO or HEK293 cells)
-
Radioligand with known affinity for the receptor (e.g., [³H]Spiperone)
-
Assay buffer (e.g., Tris-HCl with ions)
-
Test compound dissolved in DMSO
-
Non-specific binding determinator (e.g., a high concentration of a known ligand like Haloperidol)
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Prepare serial dilutions of the test compound.
-
In reaction tubes, combine the cell membranes, the radioligand at a fixed concentration, and either the test compound, buffer (for total binding), or the non-specific binding determinator.
-
Incubate the tubes at a specific temperature (e.g., room temperature or 37°C) for a set time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding (IC50) and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.[12]
Visualizations
Caption: Dopamine receptor signaling and modulation by benzamide ligands.
Caption: Experimental workflow for a radioligand binding assay.
References
- 1. Medicinal chemistry advances in targeting class I histone deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor [frontiersin.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ring Substituents on Substituted Benzamide Ligands Indirectly Mediate Interactions with Position 7.39 of Transmembrane Helix 7 of the D4 Dopamine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Conformationally-flexible benzamide analogues as dopamine D3 and sigma 2 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide: a potent and selective dopamine D4 ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Benzamides derived from 1,2-diaminocyclopropane as novel ligands for human D2 and D3 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. US5122361A - Dopamine receptor ligands and imaging agents - Google Patents [patents.google.com]
Comparative Potency of Chlorinated Benzamide Derivatives: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological potency of various chlorinated benzamide derivatives across different therapeutic areas. The information is compiled from peer-reviewed scientific literature and is intended to aid researchers in drug discovery and development.
Introduction
Benzamide derivatives are a versatile class of compounds with a wide range of pharmacological activities, including anticancer, antipsychotic, antimicrobial, and enzyme inhibitory properties. The introduction of chlorine atoms to the benzamide scaffold can significantly influence the potency and selectivity of these compounds. This guide summarizes the quantitative potency data of several chlorinated benzamide derivatives, details the experimental protocols used for their evaluation, and visualizes key signaling pathways and experimental workflows.
Data Presentation: Comparative Potency
The following tables summarize the in vitro potency of representative chlorinated benzamide derivatives against various biological targets.
Table 1: Anticancer Activity of Chlorinated Benzamide Derivatives
| Compound | Cancer Cell Line | Potency (IC50, µM) | Reference |
| BJ-13 | Gastric Cancer Cells | Potent (specific values not detailed in abstract) | [1] |
| N-benzylbenzamide derivative 20b | Various cancer cell lines | 0.012 - 0.027 | [2] |
| 1-(4-(benzamido)phenyl)-3-arylurea derivative 6g | A-498 (renal carcinoma) | 14.46 (GI50) | [3] |
| NCI-H23 (lung carcinoma) | 13.97 (GI50) | [3] | |
| MDAMB-231 (breast adenocarcinoma) | 11.35 (GI50) | [3] | |
| MCF-7 (breast adenocarcinoma) | 11.58 (GI50) | [3] | |
| A-549 (lung adenocarcinoma) | 15.77 (GI50) | [3] |
Note: IC50 (Half-maximal inhibitory concentration) and GI50 (Half-maximal growth inhibition) are measures of the effectiveness of a substance in inhibiting a specific biological or biochemical function.
Table 2: Dopamine Receptor Antagonist Activity of Chlorinated Benzamide Derivatives
| Compound | Receptor Subtype | Potency (Ki, nM) | Reference |
| Asenapine | D2 | 1.26 | [4] |
| Haloperidol | D2 | 1.45 | [4] |
| Olanzapine | D2 | 21.4 | [4] |
| Ziprasidone | D2 | 4.6 | [4] |
Note: Ki (Inhibition constant) indicates the binding affinity of a ligand to a receptor. A smaller Ki value corresponds to a higher binding affinity.
Table 3: Acetylcholinesterase (AChE) Inhibitory Activity of Chlorinated Benzamide Derivatives
| Compound | AChE Source | Potency (IC50, µM) | Reference |
| 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivative 4a (ortho-chloro) | Not Specified | 0.91 ± 0.045 | [5] |
| Donepezil (Reference) | Not Specified | 0.14 ± 0.03 | [5] |
| 3-chlorobenzyl analog 21l | Not Specified | 0.79 | [6] |
| Donepezil (Reference) | Not Specified | 0.014 | [6] |
Table 4: Antimicrobial Activity of Chlorinated Benzamide Derivatives
| Compound | Microbial Strain | Potency (MIC, µg/mL) | Reference |
| N-(4-chlorphenyl)benzamide 6d | E. coli & B. subtilis | 3.12 & 6.25 respectively | [7] |
| Compound 5a | B. subtilis & E. coli | 6.25 & 3.12 respectively | [7] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
Experimental Protocols
In Vitro Anticancer Activity: MTT Assay for Cell Viability
This protocol is a standard colorimetric assay to assess the cytotoxic effect of compounds on cancer cell lines.[8]
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[8]
-
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the chlorinated benzamide derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[8]
Dopamine D2 Receptor Binding Assay
This radioligand binding assay is used to determine the affinity of compounds for the dopamine D2 receptor.[4][9]
-
Principle: This is a competitive binding assay where the chlorinated benzamide derivative competes with a radiolabeled ligand (e.g., [³H]-spiperone) for binding to the D2 receptors in a membrane preparation.
-
Procedure:
-
Membrane Preparation: Prepare cell membranes from a cell line expressing the human dopamine D2 receptor.
-
Assay Setup: In a 96-well plate, incubate the membrane preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound.
-
Incubation: Allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the bound and free radioligand.
-
Washing: Wash the filters to remove any unbound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
-
Data Analysis: The IC50 value is determined from the competition curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is widely used to screen for AChE inhibitors.[10][11]
-
Principle: The enzyme acetylcholinesterase hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm.[11]
-
Procedure:
-
Reagent Preparation: Prepare solutions of AChE, ATCh, DTNB, and the test compound in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Assay Setup: In a 96-well plate, add the AChE enzyme solution and the test compound at various concentrations.
-
Pre-incubation: Incubate the enzyme and inhibitor together for a short period.
-
Reaction Initiation: Add the substrate (ATCh) and DTNB to start the reaction.
-
Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals to determine the rate of the reaction.
-
-
Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[10]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Dopamine Receptor Signaling Pathways Targeted by Chlorinated Benzamide Antagonists.
Caption: General Experimental Workflow for the Evaluation of Chlorinated Benzamide Derivatives.
References
- 1. Design, synthesis and biological evaluation of benzamide derivatives as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, molecular docking and in vitro anticancer activities of 1-(4-(benzamido)phenyl)-3-arylurea derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02882A [pubs.rsc.org]
- 4. cdn-links.lww.com [cdn-links.lww.com]
- 5. Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride in the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nanobioletters.com [nanobioletters.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Safety Operating Guide
Essential Procedures for the Safe Disposal of 2-amino-N-(3-chlorophenyl)benzamide
For laboratory professionals engaged in research and development, the responsible disposal of chemical waste is paramount for ensuring personnel safety and environmental protection. This document outlines the essential, step-by-step procedures for the proper disposal of 2-amino-N-(3-chlorophenyl)benzamide, a compound that requires careful handling due to its potential hazards.
Based on safety data for the compound and structurally related chemicals, this compound is classified as harmful if swallowed and is suspected of causing genetic defects.[1] Therefore, adherence to the following safety and disposal protocols is critical.
Immediate Safety and Hazard Information
Hazard Profile:
| Hazard Class | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed.[1] |
| Germ Cell Mutagenicity (Category 2) | H341: Suspected of causing genetic defects.[1] |
Personal Protective Equipment (PPE):
To mitigate exposure risks, the following personal protective equipment should be worn at all times when handling this compound:
| PPE Item | Specification |
| Eye Protection | Chemical safety goggles or a face shield.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[2] |
| Skin and Body Protection | A fully buttoned lab coat.[2] |
| Respiratory Protection | A NIOSH-approved respirator or handling within a certified chemical fume hood is recommended to prevent inhalation of dust particles.[2] |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as a hazardous waste stream. Do not dispose of this chemical in general laboratory trash or down the drain.[1]
1. Waste Segregation and Collection:
-
Solid Waste: Collect any solid residue of this compound and any contaminated disposable materials (e.g., weighing paper, gloves, pipette tips) in a designated, properly labeled, and sealed hazardous waste container.[2][3]
-
Liquid Waste (Solutions): If the compound is in a solution, transfer it to a labeled, sealed, and chemically compatible container for liquid hazardous waste.[4] The label should clearly indicate the solvent and the approximate concentration of the compound.
-
Decontamination Rinse: Labware that has been in contact with the compound should be decontaminated by rinsing it three times with a suitable organic solvent (e.g., acetone or ethanol).[4] This solvent rinsate must be collected in a separate, clearly labeled hazardous waste container for halogenated organic solvents.[4]
2. Container Labeling:
-
All waste containers must be clearly labeled with the full chemical name: "Waste this compound" and include appropriate hazard warnings.[2]
3. Waste Storage:
-
Store sealed waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic.[2] Ensure that incompatible chemicals are not stored in close proximity.
4. Final Disposal:
-
The primary and recommended method for the disposal of chlorinated aromatic compounds is incineration by a licensed hazardous waste disposal facility.[4]
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste contractor.[1][2]
-
Always follow all local, state, and federal regulations for hazardous waste disposal.[2]
Emergency Procedures: Accidental Release
In the event of a spill, the following steps should be taken:
-
Evacuate: Immediately evacuate the affected area.
-
Ventilate: Ensure adequate ventilation.
-
Contain: For small spills, absorb the material with an inert substance (e.g., vermiculite, sand) and place it into the designated hazardous waste container.[4]
-
PPE: Wear the appropriate personal protective equipment as outlined above.
-
Large Spills: For large spills, contact your institution's EHS office immediately.[4]
-
Decontaminate: Thoroughly clean the spill area after the material has been removed.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 2-amino-N-(3-chlorophenyl)benzamide
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-amino-N-(3-chlorophenyl)benzamide in a laboratory setting. The following information is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.
Hazard Summary: this compound is a chemical compound that can cause skin irritation, serious eye irritation, and may cause respiratory irritation[1]. Adherence to the following personal protective equipment (PPE) and handling protocols is mandatory to ensure personnel safety.
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound to prevent contact and inhalation.
| PPE Category | Item | Specification | Rationale |
| Eye and Face Protection | Safety Goggles or Face Shield | Chemical safety goggles or a full-face shield. | Prevents eye contact which can cause serious irritation[1]. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile rubber or other suitable resistant gloves. | Prevents skin contact which can cause irritation[1]. |
| Body Protection | Laboratory Coat | Standard, fully-buttoned laboratory coat. | Protects against accidental skin exposure. |
| Respiratory Protection | Fume Hood or NIOSH-approved Respirator | All handling of the solid compound should be conducted in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator should be used. | Prevents inhalation of dust particles that may cause respiratory irritation[1]. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is crucial for minimizing exposure and ensuring a safe working environment when handling this compound.
-
Preparation:
-
Conduct a thorough risk assessment for the planned experiment.
-
Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.
-
Verify that all necessary PPE is available and in good condition.
-
-
Handling:
-
Weighing and Transferring: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid generating dust.
-
In Solution: When dissolving the compound, add it slowly to the solvent to prevent splashing. If heating is required, use a controlled heating source like a heating mantle or water bath.
-
-
Post-Handling:
-
Thoroughly clean the work area and any equipment used.
-
Decontaminate reusable PPE according to the manufacturer's instructions.
-
Wash hands and any exposed skin thoroughly after handling[1].
-
Storage and Disposal Plan
Proper storage and disposal are critical to prevent environmental contamination and ensure regulatory compliance.
Storage:
-
Store in a tightly-closed container when not in use[1].
-
Keep in a cool, dry, and well-ventilated area away from incompatible substances and sources of ignition[1].
-
The storage area should be locked up[1].
Disposal:
-
Waste Identification and Collection: Collect waste this compound and any contaminated materials (e.g., weighing paper, gloves, pipette tips) in a designated, properly labeled, and sealed waste container.
-
Waste Segregation: Do not mix waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) guidelines.
-
Labeling: Clearly label the waste container with the full chemical name: "Waste this compound" and include appropriate hazard warnings.
-
Waste Storage: Store the sealed waste container in a designated, well-ventilated, and secure area away from general laboratory traffic.
-
Final Disposal: Dispose of the contents and container to an approved waste disposal plant[1]. Arrange for disposal through your institution's EHS department or a licensed hazardous waste disposal contractor. Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Workflow
Caption: Workflow for handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
